molecular formula C12H13NO B074430 2,3,4,9-tetrahydro-1H-carbazol-1-ol CAS No. 1592-62-7

2,3,4,9-tetrahydro-1H-carbazol-1-ol

Cat. No.: B074430
CAS No.: 1592-62-7
M. Wt: 187.24 g/mol
InChI Key: GXUZLXNKCOCTLH-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazol-1-ol is a versatile and synthetically valuable tetrahydrocarbazole derivative that serves as a key scaffold in organic and medicinal chemistry research. This compound features a partially reduced carbazole core, where the hydroxyl group at the 1-position and the saturation across the 2,3,4-positions provide unique stereoelectronic properties and sites for further functionalization. Its primary research application lies in its role as a pivotal synthetic intermediate for the construction of more complex polycyclic architectures, including alkaloid natural products and pharmacologically active molecules. The carbazole nucleus is a privileged structure in drug discovery, known for interacting with a variety of biological targets. Consequently, researchers utilize this compound to develop novel compounds for probing biological pathways, with potential research implications in neuroscience, oncology, and infectious diseases. While its specific mechanism of action is derivative-dependent, the core structure is associated with diverse activities such as enzyme inhibition and receptor modulation, making it an indispensable building block for generating targeted chemical libraries and exploring novel structure-activity relationships (SAR). This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,11,13-14H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUZLXNKCOCTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395183
Record name 2,3,4,9-tetrahydro-1H-carbazol-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592-62-7
Record name 2,3,4,9-tetrahydro-1H-carbazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2,3,4,9-Tetrahydro-1H-carbazol-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2,3,4,9-tetrahydro-1H-carbazol-1-ol, a heterocyclic compound of significant interest in medicinal chemistry. The tetrahydrocarbazole scaffold is a privileged structure found in numerous biologically active natural products and synthetic molecules.[1][2] The introduction of a hydroxyl group at the C-1 position offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of novel therapeutic agents. This guide will delve into its chemical structure, synthesis, physicochemical properties, spectroscopic characterization, and key aspects of its reactivity, providing a solid foundation for its application in drug discovery and development.

Chemical Structure and Properties

This compound possesses a tetracyclic ring system, consisting of a benzene ring fused to a pyrrole ring, which is in turn fused to a cyclohexanol ring. The presence of the indole nitrogen and the hydroxyl group are key determinants of its chemical behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO[3]
Molecular Weight 187.24 g/mol [3]
Melting Point 121 °C
Appearance
Solubility
pKa
LogP

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of its corresponding ketone, 2,3,4,9-tetrahydro-1H-carbazol-1-one.

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from readily available precursors, typically involving a Fischer indole synthesis to form the tetrahydrocarbazole core, followed by a selective reduction of the ketone.

G cluster_0 Fischer Indole Synthesis cluster_1 Reduction Phenylhydrazine Phenylhydrazine Cyclohexanone Cyclohexanone Phenylhydrazine->Cyclohexanone Acid catalyst 2,3,4,9-Tetrahydro-1H-carbazol-1-one 2,3,4,9-Tetrahydro-1H-carbazol-1-one Cyclohexanone->2,3,4,9-Tetrahydro-1H-carbazol-1-one This compound This compound 2,3,4,9-Tetrahydro-1H-carbazol-1-one->this compound Sodium Borohydride

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 2,3,4,9-Tetrahydro-1H-carbazol-1-one

This protocol is based on a general procedure for the reduction of tetrahydrocarbazolones.[3]

Materials:

  • 2,3,4,9-Tetrahydro-1H-carbazol-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk tube or round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add 2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 equivalent).

  • Dissolution: Add anhydrous THF and methanol to dissolve the starting material.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvents under reduced pressure. Add distilled water to the residue and extract the product with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents potential oxidation of the starting material or product.

  • Sodium Borohydride: A mild and selective reducing agent for ketones, which avoids over-reduction of other functional groups in the molecule.

  • Methanol/THF Solvent System: Provides good solubility for both the substrate and the reducing agent.

  • Aqueous Work-up: Quenches the reaction and removes inorganic byproducts.

  • Column Chromatography: A standard and effective method for purifying the final product from any unreacted starting material or side products.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the carbazole ring system, typically in the range of δ 7.0-8.0 ppm. The protons of the cyclohexanol ring will appear in the aliphatic region (δ 1.5-3.0 ppm). The proton attached to the carbon bearing the hydroxyl group (H-1) would likely appear as a multiplet, and the hydroxyl proton itself would be a broad singlet, the chemical shift of which is dependent on concentration and solvent. The NH proton of the indole ring is also expected as a broad singlet at a downfield shift.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons in the downfield region (δ 110-140 ppm). The carbon bearing the hydroxyl group (C-1) would be in the range of δ 60-75 ppm. The remaining aliphatic carbons of the cyclohexanol ring will appear in the upfield region (δ 20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:

  • A broad O-H stretching band around 3200-3600 cm⁻¹ for the hydroxyl group.

  • An N-H stretching band around 3400 cm⁻¹ for the indole amine.

  • C-H stretching bands for the aromatic and aliphatic protons.

  • C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

  • A C-O stretching band around 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 187. The fragmentation pattern would likely involve the loss of a water molecule (M-18) from the molecular ion, which is a common fragmentation pathway for alcohols.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is primarily dictated by the hydroxyl group, the indole nitrogen, and the aromatic ring system.

Reactions of the Hydroxyl Group

The secondary alcohol at the C-1 position is a versatile functional group for further derivatization.

  • Oxidation: Oxidation of the hydroxyl group can regenerate the corresponding ketone, 2,3,4,9-tetrahydro-1H-carbazol-1-one. Various oxidizing agents can be employed for this transformation.

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers, allowing for the introduction of a wide range of functional groups to modulate the molecule's properties, such as lipophilicity and metabolic stability.

Reactions of the Carbazole Nucleus
  • N-Alkylation/N-Acylation: The indole nitrogen can be alkylated or acylated to introduce substituents at the N-9 position. This is a common strategy in the development of carbazole-based drugs.

  • Electrophilic Aromatic Substitution: The benzene ring of the carbazole nucleus is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing ring system.

G cluster_0 Reactivity of this compound This compound This compound Oxidation (Ketone) Oxidation (Ketone) This compound->Oxidation (Ketone) Esterification/Etherification (C-1 Derivatives) Esterification/Etherification (C-1 Derivatives) This compound->Esterification/Etherification (C-1 Derivatives) N-Alkylation/Acylation (N-9 Derivatives) N-Alkylation/Acylation (N-9 Derivatives) This compound->N-Alkylation/Acylation (N-9 Derivatives) Electrophilic Substitution (Ring Derivatives) Electrophilic Substitution (Ring Derivatives) This compound->Electrophilic Substitution (Ring Derivatives)

Caption: Key reactive sites and potential derivatizations.

Applications in Drug Discovery

The tetrahydrocarbazole scaffold is a well-established pharmacophore present in a variety of biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-Alzheimer's, and antimicrobial activities.[4] this compound serves as a key building block for the synthesis of libraries of novel tetrahydrocarbazole derivatives. The ability to modify the C-1 hydroxyl group, the N-9 position, and the aromatic ring allows for systematic structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the field of medicinal chemistry. This technical guide has provided a detailed overview of its fundamental properties, including its synthesis, physicochemical characteristics, and reactivity. The information presented herein is intended to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutic agents based on the tetrahydrocarbazole scaffold. Further experimental investigation to fully characterize its spectroscopic properties and explore its diverse chemical transformations is highly encouraged.

References

  • Kukreja, H., Chugh, R., Singh, J., Shah, R., Singh, D., Singh, N., Chopra, D. S., & Singh, M. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. Indian Journal of Chemistry, 60B, 152-160.
  • Dilek, Ö., Patir, S., & Ertürk, E. (2019). General Procedure I: Preparation of Racemic Alcohols. Synlett, 30(01), 69-72.
  • PubChem. (n.d.). 2,3,4,9-tetrahydro-1H-carbazol-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
  • NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: 2-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in the Synthesis of Heteroannulated Carbazoles. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Hegde, V., & Hosamani, K. M. (2012). Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. Indian Journal of Chemistry - Section B, 51B(3), 539-544.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for: C–H functionalisation of N-carbamoyl tetrahydrocarbazoles. Retrieved from [Link]

  • Singh, P., & Arora, G. (2014). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1097.
  • ResearchGate. (2014). 2,3,4,9-Tetrahydro-1H-carbazole. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,9-Tetrahydro-4H-carbazol-4-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazol-1-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of 2,3,4,9-tetrahydro-1H-carbazol-1-ol, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The tetrahydrocarbazole scaffold is a core structural motif in numerous natural products and pharmacologically active molecules.[1] This guide details a robust laboratory-scale synthesis, outlines key physicochemical properties, provides an expert analysis of its expected spectroscopic characteristics, and discusses its chemical reactivity and potential as a strategic intermediate in drug discovery and development.

Introduction: The Significance of the Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole (THCz) framework, a tricyclic structure featuring a pyrrole ring fused to benzene and cyclohexane rings, is a privileged scaffold in medicinal chemistry.[1] Its rigid, partially saturated structure is present in a wide array of biologically active compounds, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[1] Molecules incorporating the THCz core are central to the development of therapeutics, particularly in neuropharmacology.[2]

This compound (also known as 1-hydroxy-1,2,3,4-tetrahydrocarbazole) is a valuable derivative of this parent structure. The introduction of a hydroxyl group at the C1 position provides a reactive handle for further synthetic elaboration, making it a critical building block for creating libraries of novel compounds for biological screening. Understanding its fundamental properties is therefore essential for researchers aiming to leverage this scaffold in their synthetic programs.

Synthesis and Purification

The most direct and reliable method for preparing this compound is through the selective reduction of its corresponding ketone precursor, 2,3,4,9-tetrahydro-1H-carbazol-1-one.

Rationale for Synthetic Approach

The chosen methodology employs sodium borohydride (NaBH₄) as the reducing agent. This reagent is selected for its excellent functional group tolerance and chemoselectivity. It readily reduces ketones and aldehydes while typically not affecting less reactive groups like esters or the aromatic indole ring system, ensuring a clean conversion. The reaction is performed under an inert atmosphere to prevent potential side reactions, such as oxidation. The mixed solvent system of tetrahydrofuran (THF) and methanol (MeOH) provides good solubility for both the substrate and the reducing agent.

Detailed Experimental Protocol: Reduction of 2,3,4,9-tetrahydro-1H-carbazol-1-one
  • Apparatus Setup: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with 2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 equivalent). The tube is sealed, evacuated for approximately 15 minutes, and back-filled with dry nitrogen. This cycle is repeated three times to ensure an inert atmosphere.

  • Dissolution: The starting material is dissolved in dry THF (4 mL per mmol of substrate) and dry MeOH (2 mL per mmol of substrate) under a positive pressure of nitrogen.

  • Reduction: Sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise to the stirred solution at room temperature (approx. 20 °C). The portion-wise addition helps to control any initial exotherm.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as ethyl acetate/heptane (e.g., 1:4 v/v). The disappearance of the starting ketone spot and the appearance of a more polar product spot indicates conversion. The reaction is typically complete within 2 hours.

  • Workup:

    • Upon completion, the THF and MeOH are removed under reduced pressure using a rotary evaporator.

    • The resulting residue is quenched by the careful addition of distilled water (20 mL).

    • The aqueous mixture is extracted with dichloromethane (DCM, 3 x 50 mL). The use of a separatory funnel is standard.

    • The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure racemic this compound.

Synthesis and Purification Workflow

G Figure 1: Synthesis & Purification Workflow Start Start: 2,3,4,9-Tetrahydro-1H-carbazol-1-one Reaction Reduction: 1. Dissolve in dry THF/MeOH 2. Add NaBH₄ (1.5 eq) 3. Stir at 20°C for 2h Start->Reaction Inert Atmosphere (N₂) TLC Monitor by TLC Reaction->TLC Check Completion Workup Aqueous Workup: 1. Remove Solvents 2. Quench with H₂O 3. Extract with DCM TLC->Workup Reaction Complete Purify Purification: 1. Dry over Na₂SO₄ 2. Concentrate 3. Flash Column Chromatography Workup->Purify Product Final Product: (±)-2,3,4,9-Tetrahydro-1H-carbazol-1-ol Purify->Product

Caption: Synthesis & Purification Workflow

Physicochemical Properties

A summary of the key physical and chemical properties for this compound is presented below.

PropertyValueSource(s)
CAS Number 1592-62-7[3]
Molecular Formula C₁₂H₁₃NO[3]
Molecular Weight 187.24 g/mol [3]
Appearance White to cream crystalline powder[4]
Melting Point 121 °C[3]
Solubility Insoluble in water; Soluble in methanol, dichloromethane[3][5]

Spectroscopic and Structural Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for a detailed and confident prediction of its key spectroscopic features based on well-characterized analogs like the parent 1,2,3,4-tetrahydrocarbazole.[6][7][8]

Predicted ¹H NMR Spectrum
  • Aromatic Protons (4H): Expected in the δ 7.0-7.5 ppm region. These protons on the benzene ring will likely appear as a series of doublets and triplets, characteristic of a disubstituted benzene system.

  • Indole N-H (1H): A broad singlet is expected, typically downfield (δ > 7.5 ppm), due to the acidic nature of this proton.

  • Carbinol Proton (C1-H, 1H): The proton on the carbon bearing the hydroxyl group is expected to appear as a multiplet (e.g., a triplet or doublet of doublets) in the δ 4.5-5.0 ppm range. This is significantly downfield from a typical aliphatic C-H due to the deshielding effect of the adjacent oxygen atom.

  • Alcohol O-H (1H): A broad, exchangeable singlet whose chemical shift is highly dependent on solvent and concentration, typically appearing between δ 1.5-3.0 ppm.

  • Aliphatic Protons (6H): The three CH₂ groups at positions C2, C3, and C4 will appear as complex multiplets in the upfield region, likely between δ 1.8-2.8 ppm. The protons at C2 will be diastereotopic and coupled to the C1 proton, leading to complex splitting.

Predicted ¹³C NMR Spectrum

Approximately 10-12 distinct signals would be expected, depending on symmetry.

  • Aromatic Carbons: 6 signals between δ 110-140 ppm.

  • Carbinol Carbon (C1): A signal around δ 65-75 ppm.

  • Aliphatic Carbons (C2, C3, C4): 3 signals in the δ 20-40 ppm range.

Predicted Infrared (IR) Spectrum
  • O-H Stretch: A strong, broad absorption band centered around 3200-3400 cm⁻¹, characteristic of an alcohol.

  • N-H Stretch: A sharp to medium intensity peak around 3400 cm⁻¹, typical for the indole N-H.[6]

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹).[6]

  • C-O Stretch: A strong band in the fingerprint region, approximately 1050-1150 cm⁻¹.

Predicted Mass Spectrum (MS)
  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 187, corresponding to the molecular weight of the compound.

  • Key Fragmentation: A significant fragment at m/z = 169 is predicted, corresponding to the loss of a water molecule ([M-H₂O]⁺) from the parent ion, which is a classic fragmentation pathway for alcohols. The base peak is likely to be the parent tetrahydrocarbazole fragment at m/z 171 or 170.[8]

Chemical Reactivity and Stability

The chemical behavior of this compound is governed by its three primary functional components: the secondary alcohol, the indole ring, and the aliphatic carbocycle.

  • Reactivity of the Hydroxyl Group: The secondary alcohol at C1 is the most versatile site for derivatization.

    • Oxidation: It can be readily oxidized back to the starting ketone, 2,3,4,9-tetrahydro-1H-carbazol-1-one, using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation).

    • Esterification/Acylation: The alcohol can react with acyl chlorides or anhydrides under basic conditions to form corresponding esters.

    • Etherification: It can be converted to an ether, for example, via the Williamson ether synthesis by first deprotonating with a strong base (e.g., NaH) followed by reaction with an alkyl halide.

  • Reactivity of the Indole N-H: The nitrogen atom of the indole ring is nucleophilic and can participate in various reactions.

    • Alkylation/Acylation: The N-H proton can be removed by a suitable base, and the resulting anion can be alkylated or acylated to install substituents on the nitrogen atom.[2]

  • Stability: The compound is generally stable under neutral conditions. However, it may be sensitive to strong acidic conditions, which could promote dehydration of the alcohol to form an alkene. It is also susceptible to air oxidation over long periods, particularly if impurities are present. Storage under an inert atmosphere in a cool, dark place is recommended.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value synthetic intermediate. Its utility lies in its role as a scaffold for building more complex molecules with potential therapeutic applications.

  • Scaffold for Medicinal Chemistry: The tetrahydrocarbazole core is a known pharmacophore. By using the C1-hydroxyl group as an anchor point, medicinal chemists can introduce a wide variety of side chains and functional groups, enabling the exploration of structure-activity relationships (SAR) for targets such as kinases, GPCRs, and enzymes involved in neurodegenerative diseases.[1][2]

  • Precursor for Natural Product Analogs: Many complex indole alkaloids contain the tetrahydrocarbazole skeleton. This compound serves as a simplified, accessible starting point for the synthesis of analogs of these natural products.

  • Development of Novel Bioactive Agents: The derivatization of the hydroxyl and amine functionalities can lead to the discovery of novel compounds with activities spanning antibacterial, antifungal, and anticancer domains.[2]

Conclusion

This compound is a foundational building block in heterocyclic and medicinal chemistry. Its straightforward synthesis via the reduction of the corresponding ketone, combined with the versatile reactivity of its hydroxyl and indole N-H groups, makes it an attractive starting material for the synthesis of diverse molecular architectures. The comprehensive physicochemical and spectroscopic profile detailed in this guide provides researchers with the essential data needed to effectively utilize this compound in the pursuit of novel therapeutic agents and complex molecular targets.

References

  • Chen, C., & Larsen, R. D. (2002). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 78, 36. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of compound 3a. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. Retrieved from PubChem. [Link]

  • Kumar, T. S., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. Organic Communications, 6(1), 31-40. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from The Royal Society of Chemistry website. [Link]

  • Chaudhari, T. Y., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(3), 2127-2135. [Link]

  • NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. Retrieved from NIST WebBook. [Link]

  • Eisenbraun, E. J., et al. (1966). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 210-214. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3,4-tetrahydrocarbazole (1). Retrieved from ResearchGate. [Link]

  • Rogers, C. U., & Corson, B. B. (1947). One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole and 1,2-Benzo-3,4-dihydrocarbazole. Journal of the American Chemical Society, 69(11), 2910-2911. [Link]

  • NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. Retrieved from NIST WebBook. [Link]

  • NIST. (n.d.). IR Spectrum for 1H-Carbazole, 2,3,4,9-tetrahydro-. Retrieved from NIST WebBook. [Link]

  • Kumar, N., & Kumar, V. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Chemistry & Biology Interface, 12(1), 1-20. [Link]

Sources

2,3,4,9-tetrahydro-1H-carbazol-1-ol CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

A-Technical-Guide-to-2-3-4-9-tetrahydro-1H-carbazol-1-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,9-tetrahydro-1H-carbazol-1-ol is a heterocyclic compound belonging to the tetrahydrocarbazole family, a class of molecules recognized for its privileged structure in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, structural characterization, and its significance as a versatile intermediate in drug discovery. We will delve into detailed synthetic protocols, explain the rationale behind experimental choices, and present spectroscopic data for structural verification. The potential applications of this scaffold in developing novel therapeutic agents will also be explored, grounded in authoritative references to ensure scientific integrity.

Chemical Identity and Structural Properties

The foundational step in understanding any chemical entity is to establish its precise identity and structural characteristics.

1.1. CAS Number and Molecular Formula

  • CAS Number : 1592-62-7[1][2]

  • Molecular Formula : C₁₂H₁₃NO[1][3]

  • Molecular Weight : 187.24 g/mol [2][3]

1.2. Chemical Structure

This compound features a tricyclic system where a benzene ring and a cyclohexanol ring are fused to a central pyrrole ring. The structure is characterized by:

  • A tetrahydrocarbazole core, which is a common motif in many biologically active alkaloids and synthetic molecules.[4][5]

  • A hydroxyl group (-OH) at the C1 position of the cyclohexane ring. This functional group is a critical handle for further chemical modifications.

  • A chiral center at the C1 position, meaning the molecule can exist as two enantiomers, (R)- and (S)-2,3,4,9-tetrahydro-1H-carbazol-1-ol. The stereochemistry can be crucial for biological activity.

Chemical Structure of this compound

Figure 1. Chemical structure of this compound.

Synthesis and Methodologies

The synthesis of this compound is most commonly achieved via the reduction of its corresponding ketone precursor, 2,3,4,9-tetrahydro-1H-carbazol-1-one. This two-step approach first builds the core carbazole structure and then introduces the critical hydroxyl group.

2.1. Step 1: Synthesis of the Precursor, 2,3,4,9-tetrahydro-1H-carbazol-1-one

The tetrahydrocarbazole scaffold is typically constructed using the Fischer indole synthesis . This classic reaction involves the acid-catalyzed condensation and cyclization of a phenylhydrazine with a ketone or aldehyde, in this case, cyclohexane-1,2-dione.

However, a more direct and widely used laboratory method involves the reaction between phenylhydrazine and cyclohexanone to first form 2,3,4,9-tetrahydro-1H-carbazole, which can then be oxidized to the desired ketone.[6][7] The ketone, 2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 3456-99-3), is a key intermediate.[8]

2.2. Step 2: Reduction to this compound

The conversion of the ketone to the alcohol is a standard reduction reaction. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its selectivity for ketones and aldehydes, its mild reaction conditions, and its operational simplicity.

Detailed Experimental Protocol:

The following protocol describes the reduction of 2,3,4,9-tetrahydro-1H-carbazol-1-one.[2]

  • Materials and Equipment:

    • 2,3,4,9-tetrahydro-1H-carbazol-1-one

    • Sodium borohydride (NaBH₄)

    • Anhydrous Tetrahydrofuran (THF) and Methanol (MeOH)

    • Dichloromethane (DCM)

    • Distilled water

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Schlenk tube or round-bottom flask with a magnetic stirrer

    • Nitrogen or Argon gas line for inert atmosphere

    • Thin Layer Chromatography (TLC) plate

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • Reaction Setup: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with 2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 mmol).

    • Inert Atmosphere: The tube is evacuated and back-filled with dry nitrogen three times. This is crucial to prevent any side reactions involving atmospheric moisture or oxygen.

    • Dissolution: The starting material is dissolved in a mixture of dry THF (4 mL) and dry MeOH (2 mL). The combination of solvents ensures solubility of both the substrate and the reducing agent.

    • Reduction: Sodium borohydride (NaBH₄, 1.5 mmol) is added portion-wise at room temperature (20°C). Portion-wise addition helps control the exothermic reaction and any initial effervescence.

    • Monitoring: The reaction progress is monitored by TLC until the starting ketone spot has completely disappeared. The reaction is typically complete within 2 hours.[2]

    • Work-up: The solvents (THF and MeOH) are removed under reduced pressure using a rotary evaporator. The resulting residue is mixed with distilled water (20 mL).

    • Extraction: The aqueous mixture is extracted with dichloromethane (3 x 50 mL). DCM is a suitable solvent for extracting the moderately polar alcohol product.

    • Drying and Concentration: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

    • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure racemic this compound.[2]

Synthetic Workflow Diagram:

SynthesisWorkflow start 2,3,4,9-Tetrahydro- 1H-carbazol-1-one process Reduction at 20°C (2 hours) start->process reagents 1. NaBH₄ 2. THF/MeOH (Solvent) reagents->process workup Aqueous Work-up & Extraction (DCM) process->workup purification Silica Gel Chromatography workup->purification product 2,3,4,9-Tetrahydro- 1H-carbazol-1-ol purification->product

Caption: Workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization

Confirming the structure of the synthesized molecule is paramount. Standard spectroscopic techniques provide a detailed fingerprint of the compound.

TechniqueExpected Observations
¹H NMR Aromatic Protons: Signals in the δ 7.0-8.0 ppm range corresponding to the protons on the benzene ring. NH Proton: A broad singlet for the indole NH, typically downfield. CH-OH Proton: A signal for the proton on the carbon bearing the hydroxyl group (C1), its multiplicity depending on coupling with adjacent CH₂ protons. Aliphatic Protons: A series of multiplets in the δ 1.5-3.0 ppm range for the CH₂ groups of the cyclohexane ring.
¹³C NMR Aromatic Carbons: Multiple signals in the δ 110-140 ppm range. C-OH Carbon: A signal around δ 60-75 ppm for the carbon attached to the hydroxyl group. Aliphatic Carbons: Signals in the δ 20-40 ppm range for the other sp³ hybridized carbons of the cyclohexane ring.
IR Spectroscopy O-H Stretch: A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group. N-H Stretch: A sharp to medium absorption band around 3400 cm⁻¹, characteristic of the indole NH. C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. C=C Stretches: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.
Mass Spectrometry Molecular Ion Peak: An [M]⁺ or protonated [M+H]⁺ peak corresponding to the molecular weight (187.24). Common fragmentation patterns would include the loss of water (H₂O) from the molecular ion.

Note: Specific peak positions can vary based on the solvent and instrument used. The data presented are general expectations based on the structure and related compounds.[9]

Applications in Drug Development

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity.[4][5][10] this compound serves as a key building block for creating more complex derivatives.

4.1. As a Synthetic Intermediate

The true value of this molecule lies in its potential for derivatization. The hydroxyl group at C1 and the nitrogen at N9 are primary sites for chemical modification.

Derivatization cluster_C1 C1-Position Reactions cluster_N9 N9-Position Reactions core 2,3,4,9-Tetrahydro- 1H-carbazol-1-ol oxidation Oxidation core->oxidation [O] etherification Etherification (R-O-R') core->etherification R'-X, Base esterification Esterification (R-O-C(O)R') core->esterification R'COCl, Base alkylation N-Alkylation / N-Arylation core->alkylation R''-X, Base sulfonylation N-Sulfonylation core->sulfonylation R''SO₂Cl, Base

Caption: Potential derivatization pathways from the core molecule.

4.2. Pharmacological Relevance

Derivatives of the tetrahydrocarbazole core have shown a wide range of pharmacological activities:[4][11]

  • Anticholinesterase Activity: Certain substituted tetrahydrocarbazoles have been investigated as selective acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease.[12]

  • Anticancer Activity: The planar carbazole system can intercalate with DNA, and various derivatives have been studied for their cytotoxic effects against cancer cells.[7]

  • Antimicrobial and Antifungal Properties: The scaffold is present in compounds showing activity against various bacterial and fungal strains.[11]

  • Neuroprotective and Antipsychotic Effects: The structural similarity of the carbazole core to neurotransmitters has led to the development of derivatives with activity in the central nervous system.[5][11]

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its well-defined synthesis from readily available precursors and the presence of reactive functional handles make it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and chemical reactivity, as outlined in this guide, empowers researchers to rationally design and create novel derivatives with tailored biological activities, paving the way for the development of next-generation therapeutics.

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The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic History of Tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the rich history and synthetic evolution of tetrahydrocarbazoles, a class of heterocyclic compounds that has journeyed from the annals of classic organic chemistry to the forefront of modern medicinal chemistry. We will explore the foundational synthetic strategies, their mechanistic underpinnings, and the discovery of the profound biological activities that continue to make this scaffold a subject of intense research and development.

I. Genesis of a Privileged Scaffold: Early Discoveries

The story of tetrahydrocarbazoles is intrinsically linked to the broader history of carbazole chemistry. Carbazole itself was first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser. However, it was the late 19th and early 20th centuries that saw the first forays into the synthesis of its partially saturated analogue, 1,2,3,4-tetrahydrocarbazole. These early explorations were driven by a fundamental interest in the reactivity of aromatic amines and ketones, leading to the development of robust cyclization strategies that remain relevant to this day.

Two seminal named reactions laid the groundwork for tetrahydrocarbazole synthesis: the Borsche–Drechsel cyclization and the more broadly applicable Fischer indole synthesis.

The Borsche–Drechsel Cyclization: A Foundational Approach

First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, the Borsche–Drechsel cyclization is a direct method for synthesizing tetrahydrocarbazoles.[1] This acid-catalyzed reaction involves the cyclization of a cyclohexanone arylhydrazone.[1][2] It represents a cornerstone in the historical synthesis of this heterocyclic system and is considered a special case of the Fischer indole synthesis.[2][3]

The reaction is typically carried out by condensing phenylhydrazine with cyclohexanone to form the corresponding phenylhydrazone, which is then treated with an acid catalyst to induce cyclization.[1] The final step in the broader Borsche–Drechsel carbazole synthesis involves the aromatization of the resulting tetrahydrocarbazole to the fully aromatic carbazole.[1]

II. The Workhorse of Indole Synthesis: The Fischer Indole Synthesis

The Fischer indole synthesis, developed by Hermann Emil Fischer in 1883, is arguably the most famous and widely used method for constructing the indole ring system, including the tetrahydrocarbazole core. This versatile reaction involves the acid-catalyzed rearrangement of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[4] In the context of tetrahydrocarbazoles, the reaction between phenylhydrazine and cyclohexanone is the classic example.[4]

The enduring utility of the Fischer indole synthesis lies in its operational simplicity and the ready availability of the starting materials.[5] It has been adapted for a wide range of substituted tetrahydrocarbazoles and remains a staple in both academic and industrial settings.[4]

Mechanistic Insights: A Tale of Rearrangement and Cyclization

The mechanisms of the Borsche-Drechsel cyclization and the Fischer indole synthesis of tetrahydrocarbazoles are closely related, with the key step being a[6][6]-sigmatropic rearrangement. The generally accepted mechanism proceeds as follows:

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of phenylhydrazine and cyclohexanone to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone then tautomerizes to its more reactive enamine form.

  • [6][6]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes a concerted, heat- or acid-promoted[6][6]-sigmatropic rearrangement (a variation of the Claisen rearrangement) to form a di-imine intermediate.

  • Rearomatization and Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack of the newly formed amino group onto the imine carbon, leading to a cyclic aminal.

  • Elimination of Ammonia: Finally, the elimination of an ammonia molecule under the acidic conditions drives the reaction to the stable, aromatic tetrahydrocarbazole product.

Borsche_Drechsel_Fischer_Indole_Mechanism Generalized Mechanism of Tetrahydrocarbazole Synthesis cluster_start Starting Materials phenylhydrazine Phenylhydrazine phenylhydrazone Phenylhydrazone phenylhydrazine->phenylhydrazone + Cyclohexanone (Acid Catalyst, -H2O) cyclohexanone Cyclohexanone cyclohexanone->phenylhydrazone enamine Enamine Intermediate phenylhydrazone->enamine Tautomerization diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement aminal Cyclic Aminal diimine->aminal Rearomatization & Cyclization thc 1,2,3,4-Tetrahydrocarbazole aminal->thc -NH3

Caption: Generalized mechanism for the Borsche-Drechsel/Fischer indole synthesis of 1,2,3,4-tetrahydrocarbazole.

III. Experimental Protocols: From Theory to Practice

A hallmark of a self-validating system in science is the ability to reproduce experimental results. To this end, we provide detailed, step-by-step methodologies for the classical synthesis of 1,2,3,4-tetrahydrocarbazole.

A. Borsche-Drechsel Cyclization Protocol

This protocol is a representative procedure for the synthesis of a substituted tetrahydrocarbazole and can be adapted for the parent compound.

Materials:

  • 4-Phenylphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Methanol or ethanol for recrystallization

  • Petroleum ether/ethyl acetate for column chromatography (optional)

Procedure: [2]

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid.

  • Heat the mixture to reflux with stirring.

  • To the refluxing solution, add cyclohexanone (1.0 - 1.2 eq) dropwise over a period of 30 minutes.

  • Continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate out of the solution.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol. For higher purity, column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system as the eluent can be performed.

B. Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole

This is a classic and reliable one-pot procedure for the synthesis of the parent 1,2,3,4-tetrahydrocarbazole.

Materials:

  • Cyclohexanone (90% purity or higher)

  • Phenylhydrazine

  • Glacial acetic acid

  • Water

  • 75% Ethanol

  • Methanol

  • Decolorizing carbon

Procedure: [7]

  • In a 1-liter three-necked round-bottom flask equipped with a reflux condenser, a slip-sealed stirrer, and a dropping funnel, combine 98 g (1 mole) of cyclohexanone and 360 g (6 moles) of acetic acid.

  • Heat the mixture to reflux with stirring while adding 108 g (1 mole) of phenylhydrazine over 1 hour.

  • Continue heating under reflux for an additional hour.

  • Pour the hot mixture into a 1.5-liter beaker and stir by hand as it solidifies.

  • Cool the mixture to approximately 5°C and filter with suction.

  • Wash the filter cake with 100 ml of water, followed by 100 ml of 75% ethanol.

  • Air-dry the crude solid overnight.

  • Recrystallize the crude product from 700 ml of methanol, using decolorizing carbon to remove colored impurities.

  • A second crop of crystals can be obtained by concentrating the mother liquor. The total yield is typically in the range of 76-85%.

IV. The Emergence of a Pharmacophore: Biological Activities of Tetrahydrocarbazoles

The tetrahydrocarbazole scaffold is now recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[8] This has led to the discovery of a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[8][9]

Derivative Class/ExampleBiological ActivityTarget/Mechanism of Action (if known)
Ondansetron AntiemeticSelective 5-HT3 receptor antagonist
Carvedilol Antihypertensive, Heart Failure TreatmentNon-selective beta-blocker and alpha-1 blocker
Various Substituted Tetrahydrocarbazoles AnticancerTopoisomerase inhibition, kinase inhibition (e.g., EGFR, MAPK/ERK, PI3K/Akt pathways), tubulin polymerization inhibition, induction of apoptosis.[10]
N-substituted Tetrahydrocarbazoles Antimicrobial, AntifungalVaried, often involving disruption of microbial cell membranes or essential enzymes.[9]
Aza-tetrahydrocarbazoles HypoglycemicAMP-activated protein kinase (AMPK) activation.[9]
Amino and Nitro Derivatives Acetylcholinesterase (AChE) InhibitionPotential for Alzheimer's disease treatment.
Thiazolinone-tethered Tetrahydrocarbazoles NeuroprotectiveReduction of amyloid-beta (Aβ) peptide production by inhibiting β-secretase (BACE1), modulation of calcium homeostasis.[10][11]

V. Mechanisms of Action and Signaling Pathways: A Deeper Look

The therapeutic effects of tetrahydrocarbazole-based drugs are a direct result of their interaction with specific biological pathways. Here, we examine the mechanisms of two prominent examples: ondansetron and carvedilol.

A. Ondansetron: Blocking the Emesis Signal

Ondansetron is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. These receptors are ligand-gated ion channels located on peripheral and central neurons.[12] In the context of chemotherapy- or radiation-induced nausea and vomiting, damaging agents cause the release of serotonin from enterochromaffin cells in the gut. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal to the vomiting center in the brainstem.[13] Ondansetron blocks this interaction, thereby preventing the initiation of the vomiting reflex.[13]

Ondansetron_Mechanism Ondansetron's Mechanism of Action cluster_stimulus Emetogenic Stimulus cluster_gut Gastrointestinal Tract cluster_cns Central Nervous System chemo Chemotherapy/ Radiation enterochromaffin Enterochromaffin Cells chemo->enterochromaffin Damage serotonin Serotonin (5-HT) enterochromaffin->serotonin Release ht3_receptor 5-HT3 Receptor serotonin->ht3_receptor Binds to vagal_afferent Vagal Afferent Nerve vomiting_center Vomiting Center (Brainstem) vagal_afferent->vomiting_center Signal Transmission ht3_receptor->vagal_afferent Activates emesis Nausea & Vomiting vomiting_center->emesis Induces ondansetron Ondansetron ondansetron->ht3_receptor Blocks

Caption: Ondansetron blocks the 5-HT3 receptor on vagal afferent nerves, preventing serotonin-induced signaling to the vomiting center.

B. Carvedilol: A Dual-Action Cardiovascular Agent

Carvedilol is a non-selective beta-adrenergic receptor antagonist and an alpha-1 adrenergic receptor blocker.[6] This dual mechanism of action is key to its efficacy in treating hypertension and heart failure.

  • Beta-Blockade (β1 and β2): By blocking beta-adrenergic receptors in the heart, carvedilol reduces heart rate, myocardial contractility, and blood pressure. This decreases the workload on the heart, which is beneficial in heart failure. The beta-adrenergic signaling pathway involves the activation of Gs proteins, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), which phosphorylates various downstream targets to increase cardiac output.[6][14] Carvedilol interrupts this cascade.

  • Alpha-1 Blockade: Blockade of alpha-1 adrenergic receptors in vascular smooth muscle leads to vasodilation, reducing peripheral resistance and further lowering blood pressure.

Carvedilol_Mechanism Carvedilol's Dual Mechanism of Action cluster_beta Beta-Adrenergic Signaling (Heart) cluster_alpha Alpha-Adrenergic Signaling (Vasculature) norepi_beta Norepinephrine beta_receptor β-Adrenergic Receptor norepi_beta->beta_receptor Binds to gs_protein Gs Protein beta_receptor->gs_protein Activates ac Adenylyl Cyclase gs_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates cardiac_effects Increased Heart Rate & Contractility pka->cardiac_effects Leads to norepi_alpha Norepinephrine alpha_receptor α1-Adrenergic Receptor norepi_alpha->alpha_receptor Binds to vasoconstriction Vasoconstriction alpha_receptor->vasoconstriction Leads to carvedilol Carvedilol carvedilol->beta_receptor Blocks carvedilol->alpha_receptor Blocks

Caption: Carvedilol exerts its effects by blocking both beta- and alpha-adrenergic receptors, thereby reducing cardiac workload and peripheral vascular resistance.

VI. The Future of Tetrahydrocarbazoles

The journey of tetrahydrocarbazole compounds from their initial synthesis through classical organic reactions to their current status as a versatile pharmacophore is a testament to the enduring power of chemical exploration. Modern synthetic methodologies continue to expand the accessible chemical space of tetrahydrocarbazole derivatives, employing metal-catalyzed cross-coupling reactions, asymmetric syntheses, and novel cyclization strategies. As our understanding of the complex signaling networks that underpin human disease deepens, the tetrahydrocarbazole scaffold is poised to remain a fertile ground for the discovery of new and improved therapeutics. The continued collaboration between synthetic chemists, medicinal chemists, and biologists will undoubtedly unlock further potential from this remarkable heterocyclic system.

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An In-depth Technical Guide on the Potential Therapeutic Applications of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Carbazole Scaffold - A Privileged Structure in Medicinal Chemistry

The carbazole nucleus, a tricyclic aromatic heterocycle consisting of two benzene rings fused to a five-membered nitrogen-containing pyrrole ring, stands as a cornerstone in the field of medicinal chemistry. First isolated from coal tar in 1872, its unique structural and electronic properties have made it a "privileged" scaffold for the design and synthesis of novel therapeutic agents.[1][2] Naturally occurring carbazole alkaloids, such as murrayanine from Murraya koenigii, were among the first to hint at the vast pharmacological potential harbored within this molecular framework, demonstrating significant antibacterial properties.[3][4]

Carbazole's rigid, planar, and electron-rich nature allows it to interact with a diverse array of biological targets, including enzymes, receptors, and nucleic acids. This versatility has led to the development of numerous derivatives with a wide spectrum of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects.[3][5] Several carbazole-based drugs have successfully reached the market, such as the anticancer agents ellipticine, alectinib, and midostaurin, and the cardiovascular drug carvedilol, underscoring the clinical relevance of this scaffold.[1][2][3] This guide provides a technical exploration of the core therapeutic applications of carbazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental workflows essential for their development.

I. Anticancer Activity: A Multi-faceted Approach to Oncology

Carbazole derivatives have been recognized as potent anticancer agents for over four decades, yet the development of new, more effective, and safer therapies remains a critical challenge in oncology.[6][7] The carbazole scaffold serves as a versatile platform for designing compounds that can combat cancer through diverse mechanisms of action.

Mechanisms of Action

The anticancer efficacy of carbazole derivatives stems from their ability to interfere with multiple critical cellular processes required for tumor growth and survival.

  • DNA Intercalation and Topoisomerase Inhibition: Many carbazole derivatives, particularly planar aromatic structures like ellipticine, can insert themselves between the base pairs of DNA. This intercalation distorts the DNA helix, interfering with replication and transcription. Furthermore, these compounds can inhibit topoisomerase enzymes (Topo I and Topo II), which are crucial for managing DNA topology during cellular processes.[8] By stabilizing the enzyme-DNA cleavage complex, these derivatives lead to irreversible DNA strand breaks and ultimately trigger programmed cell death (apoptosis).[9]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, motility, and intracellular transport. Certain carbazole sulfonamide derivatives act as antimitotic agents by binding to tubulin, the building block of microtubules.[10][11] This interaction disrupts microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] Some derivatives bind to the colchicine site on tubulin, promoting microtubule fragmentation.[10]

  • Kinase Inhibition: Signal transduction pathways, often regulated by protein kinases, are frequently dysregulated in cancer. Carbazole derivatives have been designed to selectively inhibit various kinases involved in cancer progression, such as those in the RAS-MAPK and AKT pathways.[1] By blocking these signaling cascades, these compounds can suppress cell proliferation and survival.

  • Induction of Apoptosis: A hallmark of effective cancer therapy is the ability to induce apoptosis in tumor cells. Carbazole derivatives can trigger this process through multiple avenues, including increasing the expression of pro-apoptotic proteins like p53 and modulating the Bcl-2 family of proteins.[9][11]

Structure-Activity Relationship (SAR) Insights

The biological activity of carbazole derivatives is highly dependent on the nature and position of substituents on the carbazole core. SAR studies provide crucial insights for optimizing potency and selectivity.

  • Substitution on the Nitrogen Atom (N-9): Introducing various substituents at the N-9 position can significantly modulate anticancer activity. For instance, the addition of flexible side chains can enhance the compound's interaction with target proteins.

  • Substitution on the Benzene Rings: The placement of functional groups like hydroxyl (-OH), methoxy (-OCH3), or halogens on the aromatic rings can influence the molecule's solubility, electronic properties, and binding affinity. For example, a hydroxyl group can increase solubility and provide a point for further derivatization.[12]

  • Molecular Hybridization: Creating hybrid molecules that combine the carbazole scaffold with other pharmacologically active moieties (e.g., sulfonamides, hydrazones, ureas) has proven to be a successful strategy for developing potent anticancer agents with dual mechanisms of action.[6][9]

Data Presentation: Anticancer Activity of Selected Carbazole Derivatives
Compound ClassExample CompoundTarget Cell LinesIC50 ValuesMechanism of ActionReference
TetrahydrocarbazolesCompound 3 (Figure 7)Calu1 (Lung Carcinoma)2.5 nMNot specified
Carbazole SulfonamidesCompound 15MCF7/ADR (MDR Breast)0.81-31.19 nMTubulin & Topo I Inhibition[10]
Carbazole HydrazonesCompound 14aA875 (Melanoma)9.77 µMCytotoxic[13]
Pyrano[3,2-a]carbazolesMahanineHCT116 (Colon)25.5 µMDNA Intercalation
Experimental Workflow: Evaluating Anticancer Activity

The development of a novel carbazole-based anticancer agent follows a rigorous experimental pipeline to establish its efficacy and mechanism of action.

1. Synthesis of Carbazole Derivatives

A common synthetic route is the Bischler-Nenitzescu indole synthesis or palladium-catalyzed cross-coupling reactions to construct the core carbazole scaffold, followed by functional group modifications.

2. In Vitro Cytotoxicity Screening (MTT Assay)

This initial screen determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the carbazole derivative in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Rationale: This incubation period allows the compound to exert its cytotoxic effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using dose-response curve fitting software.

3. Mechanism of Action Studies
  • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

  • Apoptosis Assay: Employ Annexin V/PI staining and flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Western Blotting: Analyze the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspases) and cell cycle regulation (e.g., Cyclins, CDKs) to elucidate the signaling pathways affected.

Diagram: Generalized Workflow for Anticancer Drug Discovery

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation Synthesis Chemical Synthesis of Carbazole Library Screening In Vitro Cytotoxicity (MTT Assay) Synthesis->Screening Test Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Screening->CellCycle Identify Hits (Low IC50) Apoptosis Apoptosis Assay (Annexin V/PI) CellCycle->Apoptosis WesternBlot Protein Expression (Western Blot) Apoptosis->WesternBlot Xenograft Animal Models (Xenografts) WesternBlot->Xenograft Confirm Mechanism Toxicity Toxicology Studies Xenograft->Toxicity

Caption: A streamlined workflow for identifying and validating potential carbazole-based anticancer agents.

II. Neuroprotective Effects: Combating Neurodegenerative Diseases

Carbazole derivatives are emerging as promising therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for mitigating damage from traumatic brain injury (TBI).[14][15] Their neuroprotective potential is attributed to a combination of antioxidant, anti-inflammatory, and anti-apoptotic properties.[14][15]

Mechanisms of Neuroprotection
  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in many neurological disorders. Carbazoles can scavenge harmful reactive oxygen species (ROS), protecting neurons from oxidative damage.[14][15]

  • Anti-inflammatory Effects: Chronic neuroinflammation exacerbates neuronal injury. Carbazole derivatives can modulate inflammatory responses in the brain, potentially by inhibiting pro-inflammatory signaling pathways.[14][15]

  • Anti-apoptotic Action: By inhibiting apoptotic pathways, carbazoles can prevent premature neuronal cell death.[14][15] This is particularly relevant in conditions like Parkinson's disease, where dopaminergic neurons are progressively lost.

  • Preservation of Blood-Brain Barrier (BBB): Some carbazole compounds show potential in preserving the integrity of the BBB, which is often compromised in TBI and other neurological conditions.[14][15]

Naturally occurring geranylated carbazole alkaloids isolated from plants like Clausena lansium have demonstrated remarkable neuroprotective effects in vitro against neurotoxin-induced cell death in human neuroblastoma SH-SY5Y cells, with EC50 values in the low micromolar range.[16][17] These findings suggest that these natural products could be valuable leads for developing drugs to treat and prevent Parkinson's disease.[16]

Challenges and Future Directions

While preclinical studies are promising, a significant gap exists in translational research, with limited clinical studies evaluating carbazole-based therapies in humans for neuroprotection.[14][15] Future research should focus on establishing the efficacy and safety of these compounds in clinical settings and exploring their use in combination therapies.[14][15]

III. Antimicrobial and Anti-inflammatory Applications

The carbazole scaffold is a fertile ground for the discovery of new antimicrobial and anti-inflammatory agents, addressing the growing challenges of drug resistance and chronic inflammatory diseases.

Antimicrobial Activity

Carbazole derivatives have shown broad-spectrum activity against various pathogens, including bacteria and fungi.[2][3][18]

  • Mechanisms: The antimicrobial action can involve several mechanisms, such as increasing the permeability of the microbial cell membrane or inhibiting essential enzymatic processes.[3]

  • Structure-Activity Relationship: The antimicrobial potency is often enhanced by specific substitutions. For example, chloro-substituted carbazole derivatives have demonstrated excellent activity against bacteria like E. coli and S. aureus, as well as various fungi.[2] Hybrid molecules incorporating moieties like thiosemicarbazide or oxadiazole have also shown significant antimicrobial potential.[2][19]

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Carbazole derivatives exhibit anti-inflammatory properties, making them attractive candidates for therapeutic development.[3] The well-known non-steroidal anti-inflammatory drug (NSAID) Carprofen, used in veterinary medicine, features a carbazole core, highlighting the scaffold's potential in this area.[2]

Diagram: Multifaceted Therapeutic Potential of Carbazole Derivatives

G Carbazole Carbazole Derivatives Anticancer Anticancer Carbazole->Anticancer Neuroprotection Neuroprotection Carbazole->Neuroprotection Antimicrobial Antimicrobial Carbazole->Antimicrobial AntiInflammatory Anti-inflammatory Carbazole->AntiInflammatory DNA_Inhibit DNA Intercalation & Topo Inhibition Anticancer->DNA_Inhibit Tubulin_Inhibit Tubulin Polymerization Inhibition Anticancer->Tubulin_Inhibit Apoptosis_Induce Apoptosis Induction Anticancer->Apoptosis_Induce Antioxidant Antioxidant Neuroprotection->Antioxidant AntiApoptotic Anti-apoptotic Neuroprotection->AntiApoptotic Membrane_Perm Membrane Permeability Antimicrobial->Membrane_Perm AntiInflammatory->Antioxidant Shared Mechanism

Caption: Overview of the diverse therapeutic applications and associated mechanisms of carbazole derivatives.

IV. Synthesis Strategies and Future Perspectives

The therapeutic potential of carbazoles is intrinsically linked to the ability to synthesize structurally diverse derivatives. Both traditional organic synthesis and modern chemo-enzymatic methods are being employed to expand the chemical space of these compounds.[20][21]

Synthesis Approaches
  • Classical Organic Synthesis: Methods like the Borsche–Drechsel cyclization, Bischler-Nenitzescu reaction, and various metal-catalyzed cross-coupling reactions are workhorses for constructing the carbazole core and introducing functional diversity.

  • Chemo-Enzymatic Synthesis: Biotransformation systems using enzymes from bacterial biosynthetic pathways are being explored to create novel carbazole derivatives.[20][22] This approach offers the potential for more environmentally friendly and highly specific syntheses.[20]

Future Perspectives

The journey of carbazole derivatives from laboratory curiosities to clinical therapeutics is ongoing. The development of new drugs is crucial for achieving safer and more effective therapies for a multitude of diseases.[6][7] Key future directions include:

  • Targeted Therapies: Designing derivatives that selectively target specific proteins or pathways to minimize off-target effects and improve safety profiles.

  • Prodrug Strategies: Developing water-soluble prodrugs to enhance the bioavailability and in vivo efficacy of potent but poorly soluble carbazole compounds.[10][12]

  • Combination Therapies: Investigating the synergistic effects of carbazole derivatives with existing drugs to overcome resistance and enhance therapeutic outcomes.

  • Exploring New Applications: The versatile carbazole scaffold continues to be explored for other therapeutic areas, including antiviral, antidiabetic, and antimalarial applications.[3][9]

References

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (2025). Chirality, 37(2).
  • The neuroprotective potential of carbazole in traum
  • The neuroprotective potential of carbazole in traumatic brain injury. (n.d.). Taylor & Francis Online.
  • Current status of carbazole hybrids as anticancer agents. (2025).
  • Geranylated carbazole alkaloids with potential neuroprotective activities from the stems and leaves of Clausena lansium. (n.d.). PubMed.
  • Phyto-Carbazole Alkaloids in Neuroprotection. (n.d.). Encyclopedia.pub.
  • Chemo-Enzymatic Synthesis of Bioactive Carbazole Derivatives. (n.d.).
  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (n.d.). Source not specified.
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  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. (n.d.). PMC - PubMed Central.
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  • Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. (2024). PubMed.
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  • Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes. (2020). NIH.
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  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. (2024). NIH.
  • Selected symmetrically substituted carbazoles: Investigation of anticancer activity and mechanisms of action at the cellular and. (2024). MOST Wiedzy.
  • Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. (n.d.). International Journal of Pharmaceutical Sciences.
  • Synthesis and structure-activity relationships of carbazole sulfonamides as a novel class of antimitotic agents against solid tumors. (n.d.). PubMed.
  • Carbazole Derivatives as Potential Antimicrobial Agents. (n.d.). PMC - NIH.
  • Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. (2023). MDPI.
  • Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents | Request PDF. (2025).
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An In-depth Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazol-1-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,3,4,9-tetrahydro-1H-carbazol-1-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, a robust and validated synthesis protocol, and an analysis of its structural characteristics. Furthermore, we will explore the therapeutic potential of the broader tetrahydrocarbazole scaffold, providing context for the potential applications of this specific molecule.

Core Molecular Attributes

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The "tetrahydro" designation indicates the saturation of one of the benzene rings, resulting in a partially aliphatic, partially aromatic structure. The "-1-ol" suffix specifies the presence of a hydroxyl group at the C1 position of the saturated ring, a key functional group that influences the molecule's polarity, reactivity, and potential for biological interactions.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO[1][2][3]
Molecular Weight 187.24 g/mol [1][2][3]
CAS Number 1592-62-7[1][2][3]
Melting Point 121 °C[1]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through the reduction of its corresponding ketone precursor, 2,3,4,9-tetrahydro-1H-carbazol-1-one. The use of sodium borohydride (NaBH₄) in a mixed solvent system of tetrahydrofuran (THF) and methanol (MeOH) is a well-established and reliable method for this transformation.[3] This protocol offers high yield and operational simplicity.

Experimental Protocol: Reduction of 2,3,4,9-Tetrahydro-1H-carbazol-1-one

Materials:

  • 2,3,4,9-Tetrahydro-1H-carbazol-1-one

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk tube and standard glassware

  • Magnetic stirrer

Procedure:

  • An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with 2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 mmol, 1.00 equiv).

  • The tube is evacuated for 15 minutes and then back-filled with dry nitrogen. This step is crucial to ensure an inert atmosphere, preventing side reactions with atmospheric moisture and oxygen.

  • The precursor is dissolved in anhydrous THF (4 mL) and anhydrous MeOH (2 mL). The choice of this solvent system facilitates both the dissolution of the starting material and the reactivity of the reducing agent.

  • Sodium borohydride (1.5 mmol, 1.50 equiv) is added portion-wise to the stirred solution at room temperature (approximately 20°C). The portion-wise addition helps to control the reaction rate and prevent excessive heat generation.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 2 hours), the THF and MeOH are removed under reduced pressure using a rotary evaporator.[3]

  • The resulting residue is mixed with distilled water (20 mL) and extracted with dichloromethane (3 x 50 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to yield racemic this compound.[3]

Causality of Experimental Choices:

  • Inert Atmosphere: The use of a Schlenk tube and nitrogen atmosphere is critical to prevent the quenching of the borohydride reagent by atmospheric moisture and to avoid potential oxidation of the product.

  • Solvent System: THF is an excellent solvent for the carbazole precursor, while methanol serves to activate the sodium borohydride, increasing its reducing power.

  • Excess Reducing Agent: A slight excess of sodium borohydride is used to ensure the complete conversion of the starting material.

  • Aqueous Workup and Extraction: The addition of water quenches any remaining reducing agent. Dichloromethane is an effective solvent for extracting the desired alcohol from the aqueous phase.

  • Drying and Purification: Drying with sodium sulfate removes residual water from the organic phase. Flash column chromatography is a standard and efficient method for purifying the final product from any unreacted starting material or byproducts.

Synthesis_Workflow start Start: 2,3,4,9-Tetrahydro-1H- carbazol-1-one dissolve Dissolve in THF/MeOH start->dissolve reduction Add NaBH₄ (Reduction) dissolve->reduction workup Aqueous Workup & Extraction (DCM) reduction->workup dry Dry (Na₂SO₄) & Concentrate workup->dry purify Flash Column Chromatography dry->purify product Product: 2,3,4,9-Tetrahydro-1H- carbazol-1-ol purify->product

Synthesis of this compound.

Structural Elucidation and Characterization

TechniqueExpected Observations
¹H NMR Aromatic protons (indole ring) in the range of δ 7.0-8.5 ppm. A signal for the N-H proton of the indole. Aliphatic protons of the saturated ring, including a characteristic signal for the proton on the carbon bearing the hydroxyl group (CH-OH). Signals for the remaining methylene protons.
¹³C NMR Aromatic carbons of the indole ring. Aliphatic carbons of the saturated ring, with the carbon attached to the hydroxyl group appearing in a downfield region compared to the other aliphatic carbons.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A sharp absorption around 3400 cm⁻¹ for the N-H stretching of the indole. C-H stretching vibrations for both aromatic and aliphatic protons.
Mass Spectrometry A molecular ion peak ([M]⁺) corresponding to the molecular weight of 187.24. Fragmentation patterns consistent with the loss of a water molecule and other characteristic fragments of the tetrahydrocarbazole scaffold.

Reactivity and Therapeutic Potential

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the indole nucleus. The hydroxyl group can undergo esterification, etherification, and oxidation reactions. The indole ring can be subject to electrophilic substitution, primarily at the C6 and C8 positions of the aromatic ring.

The tetrahydrocarbazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of tetrahydrocarbazole have demonstrated a wide range of biological activities, including:

  • Anticancer Activity: Some carbazole derivatives have been shown to intercalate with DNA and inhibit topoisomerase, an enzyme crucial for DNA replication in cancer cells.[6] The presence of oxygenated substituents on the carbazole ring has been noted to potentially increase biological activity.[6]

  • Neuroprotective Effects: Several tetrahydrocarbazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[4] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

  • Antimicrobial and Antiviral Properties: Various N-substituted carbazole derivatives have shown promising antimicrobial and antifungal activities.

The presence of the hydroxyl group on this compound provides a handle for further chemical modification to explore and optimize these biological activities.

Therapeutic_Potential THC This compound Anticancer Anticancer Activity (Topoisomerase Inhibition) THC->Anticancer Potential for Neuroprotective Neuroprotective Effects (AChE Inhibition) THC->Neuroprotective Potential for Antimicrobial Antimicrobial Activity THC->Antimicrobial Potential for

Potential therapeutic applications of the tetrahydrocarbazole scaffold.

Conclusion

This compound is a synthetically accessible molecule with a chemical scaffold that holds significant promise for drug discovery and development. The well-defined synthesis protocol provides a reliable means of obtaining this compound for further investigation. While detailed experimental characterization data is not widely published, its structural features can be confidently predicted. The established biological activities of related tetrahydrocarbazole derivatives strongly suggest that this compound and its future derivatives are valuable candidates for screening in anticancer, neuroprotective, and antimicrobial research programs.

References

  • Kukreja, M., et al. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 83(1), 152-160. Available at: [Link]

  • Kukreja, M., et al. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential. [Journal Name, if available]. Available at: [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95.
  • Kumar, A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Organic Communications, 6(1), 31-40. Available at: [Link]

  • NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. Retrieved from [Link]

  • NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. Retrieved from [Link]

  • Martin, A. E., & Prasad, K. J. R. (2007).
  • PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. Retrieved from [Link]

  • precisionFDA. (n.d.). 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE. Retrieved from [Link]

  • Jayashankara, B. S., et al. (2005). Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. Indian Journal of Chemistry - Section B, 44(3), 539-543.
  • Murugavel, S., et al. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2433. Available at: [Link]

  • Ghorab, M. M., et al. (2005). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 10(9), 1100-1109.

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Illuminating the Therapeutic Potential: A Technical Guide to the Preliminary Biological Screening of Tetrahydrocarbazol-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Strategic Approach for Researchers, Scientists, and Drug Development Professionals

The carbazole scaffold, a privileged structure in medicinal chemistry, has long been a focal point for the development of novel therapeutic agents. Among its diverse analogues, tetrahydrocarbazol-1-ol derivatives have emerged as a particularly promising class of compounds. Their distinct three-dimensional architecture, arising from the fusion of a partially saturated cyclohexane ring with the aromatic carbazole core and a strategically placed hydroxyl group, presents a unique platform for interaction with a multitude of biological targets. This in-depth technical guide offers a comprehensive framework for the preliminary biological screening of these derivatives, designed to efficiently unlock their therapeutic potential.

The rationale for investigating tetrahydrocarbazol-1-ol derivatives is firmly rooted in the well-documented and diverse biological activities of the broader carbazole family, which includes anticancer, antimicrobial, and neuroprotective properties.[1][2] The targeted functionalization at the 1-position with a hydroxyl group provides a critical anchor point for molecular interactions and a handle for further chemical modification, enabling the fine-tuning of their pharmacological profiles.

A Roadmap for Discovery: The Screening Cascade

A systematic and tiered approach to preliminary biological screening is paramount for the efficient evaluation of novel tetrahydrocarbazol-1-ol derivatives. The initial phase should cast a wide net to capture a range of potential biological activities, with a strategic focus on areas where carbazole derivatives have historically shown promise. This guide advocates for a primary screening panel encompassing anticancer, antimicrobial, and antioxidant assays.

screening_workflow cluster_synthesis Compound Library Generation cluster_screening Preliminary Biological Evaluation cluster_progression Hit-to-Lead Development A Synthesis of Tetrahydrocarbazol-1-ol Derivatives B Structural Characterization (NMR, MS, Purity) A->B Purification C Primary Screening Panel B->C D Anticancer Assays (e.g., MTT Assay) C->D Cytotoxicity E Antimicrobial Assays (e.g., Broth Microdilution) C->E Antimicrobial Activity F Antioxidant Assays (e.g., DPPH Assay) C->F Radical Scavenging G Hit Identification & Confirmation D->G E->G F->G H Secondary Screening (Dose-Response, Selectivity) G->H I Mechanism of Action Studies H->I J Lead Optimization I->J DPPH_assay cluster_reaction DPPH Radical Scavenging Mechanism DPPH_radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_radical->DPPH_H + H• Antioxidant THC-OH (Antioxidant) Antioxidant_radical THC-O• (Antioxidant Radical) Antioxidant->Antioxidant_radical - H•

Figure 2: The fundamental principle of the DPPH assay, where an antioxidant donates a hydrogen atom to the DPPH radical, causing a color change from purple to yellow.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). [3]Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure: In a 96-well plate, mix the DPPH solution with the various concentrations of the test compounds. [4]3. Control: Include a control containing the DPPH solution and methanol only.

  • Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes. [5]5. Absorbance Measurement: Measure the absorbance at 517 nm. [6]The reduction in absorbance is indicative of radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the effective concentration required to scavenge 50% of the DPPH radicals). [7]

Data Presentation: Illustrative Antioxidant Screening Results
Compound IDDPPH Scavenging EC₅₀ (µM)
THC-01>200
THC-0275.4
THC-0338.9
THC-0482.1
Ascorbic Acid17.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From Hits to Leads: Charting the Path Forward

The preliminary screening data serves as the crucial first step in identifying "hits"—compounds that exhibit promising activity in one or more of the primary assays. These hits then become the focus of more extensive secondary screening and lead optimization efforts.

hit_to_lead A Primary Hit Identified B Confirmation & Dose-Response Studies A->B C Selectivity Profiling (e.g., Normal vs. Cancer Cells) B->C E Structure-Activity Relationship (SAR) Studies B->E D Mechanism of Action (MOA) Elucidation C->D F Lead Compound Candidate D->F E->F

Figure 3: A streamlined representation of the progression from an initial "hit" compound to a "lead" candidate ready for further development.

For compounds demonstrating significant anticancer activity, subsequent investigations should include dose-response studies across a broader panel of cancer cell lines, evaluation of selectivity against non-cancerous cells, and initial mechanism of action studies to probe for apoptosis induction or cell cycle arrest. [8][9]Antimicrobial hits should be further characterized for their bactericidal or fungicidal effects and tested against drug-resistant strains. Promising antioxidants can be evaluated in more complex, cell-based models of oxidative stress.

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A Spectroscopic and Analytical Guide to 2,3,4,9-Tetrahydro-1H-carbazol-1-ol: Elucidation via NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,3,4,9-tetrahydro-1H-carbazol-1-ol (CAS No. 1592-62-7). The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds and natural products.[1][2] As a key synthetic intermediate, the precise structural elucidation of its derivatives is paramount for drug development and chemical research. This document serves as an in-depth reference for researchers and scientists, detailing the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predictive analysis based on foundational spectroscopic principles and data from analogous structures, this guide explains the causality behind spectral features and provides robust, self-validating protocols for data acquisition.

Introduction

The Tetrahydrocarbazole Scaffold: A Cornerstone in Medicinal Chemistry

The 1,2,3,4-tetrahydrocarbazole framework is a tricyclic heterocyclic system that is a core component of numerous pharmacologically significant molecules.[1] Its rigid structure combined with the hydrogen-bonding capability of the indole N-H group makes it an ideal scaffold for designing agents that interact with various biological targets. Derivatives have shown a wide spectrum of activities, including anticancer, anti-Alzheimer, and hypoglycemic properties.[2][3] The synthesis and characterization of novel tetrahydrocarbazole analogs, therefore, remain an active and important area of research.

Profile of this compound

This compound is a hydroxylated derivative of the parent tetrahydrocarbazole. The introduction of a hydroxyl group at the C1 position not only introduces a chiral center but also provides a new site for hydrogen bonding and further functionalization, making it a valuable building block in synthetic chemistry.

  • Molecular Formula: C₁₂H₁₃NO[4]

  • Molecular Weight: 187.24 g/mol [4]

  • CAS Number: 1592-62-7[4]

This guide will systematically deconstruct the spectroscopic signature of this molecule.

Molecular Structure and Numbering Scheme

Caption: Molecular structure of this compound.

Synthesis and Sample Preparation

Synthesis Overview

A common and efficient route to this compound is the chemical reduction of its corresponding ketone, 2,3,4,9-tetrahydro-1H-carbazol-1-one. This transformation is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent system such as methanol/THF.[4]

Expert Insight: The choice of NaBH₄ is critical as it selectively reduces the ketone without affecting the aromatic carbazole core. This method's trustworthiness comes from its high yield (often around 90%) and clean conversion, which simplifies downstream purification by flash column chromatography.[4] Understanding the starting material (the ketone) is crucial for identifying potential impurities in the final product's spectra.

Protocol: Sample Preparation for Spectroscopic Analysis

The quality of spectroscopic data is directly dependent on the purity and preparation of the sample. The following are field-proven protocols for this class of compounds.[5][6]

1. NMR Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to resolve O-H and N-H protons, which might otherwise exchange or be broadened.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. IR Sample Preparation (FTIR-ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

  • Record a background spectrum of the empty crystal.

  • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

3. MS Sample Preparation (GC-MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • If derivatization is needed to improve volatility (e.g., for the hydroxyl group), treat the sample with a silylating agent like BSTFA.

  • Inject an aliquot (typically 1 µL) of the solution into the GC-MS system.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution.

3.1.1. ¹H NMR Analysis (Predicted, 400 MHz, DMSO-d₆)

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

  • Indole N-H Proton: A broad singlet is expected around δ 10.8-11.0 ppm . Its downfield shift is due to the aromatic nature of the pyrrole ring and its participation in hydrogen bonding.

  • Aromatic Protons (4H): These protons on the benzene ring will appear in the δ 7.0-7.5 ppm region. Their specific splitting patterns (doublets, triplets, or multiplets) depend on their coupling with each other, providing confirmation of the substitution pattern.[7]

  • Hydroxyl O-H Proton: A doublet is expected around δ 5.0-5.5 ppm , which will couple to the adjacent C1 proton. This peak's identity can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear.

  • C1-H Proton (CH-OH): A multiplet is expected around δ 4.8-5.0 ppm . This proton is significantly deshielded due to the adjacent electronegative oxygen atom. It will show coupling to the O-H proton and the two protons on C2.

  • Aliphatic Protons (6H): The protons on C2, C3, and C4 will appear as complex multiplets in the upfield region of δ 1.8-2.8 ppm .[7] The protons on C4, being adjacent to the aromatic ring, are expected to be the most downfield of this group.

3.1.2. ¹³C NMR Analysis (Predicted, 100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Aromatic Carbons (6C): Six signals are expected in the δ 110-140 ppm range. The two carbons at the ring junctions (C4a, C9a) will have distinct shifts from the four C-H aromatic carbons.

  • C1 Carbon (C-OH): This carbon is attached to the hydroxyl group and is expected to be in the δ 65-75 ppm range.

  • Aliphatic Carbons (3C): The C2, C3, and C4 carbons will appear in the upfield region, typically between δ 20-35 ppm .

3.1.3. Protocol: NMR Data Acquisition [5][6]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30°

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: ≥1024 (to achieve adequate signal-to-noise).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

3.2.1. Interpretation of Key Absorption Bands

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3500 cm⁻¹ . The broadness is a classic indicator of hydrogen bonding.

  • N-H Stretch: A sharp, medium-intensity peak is expected around 3400 cm⁻¹ .[7] This may sometimes overlap with the broad O-H band.

  • Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .

  • Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).[7]

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the fingerprint region, around 1050-1150 cm⁻¹ , characteristic of a secondary alcohol.

3.2.2. Protocol: IR Spectrum Acquisition (FTIR-ATR) [6]

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Scan Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Processing: Perform an automatic background subtraction and ATR correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its identity.

3.3.1. Analysis of Molecular Ion and Fragmentation Patterns

  • Ionization Method: Electron Ionization (EI) is a common hard ionization technique for this class of compounds.[5]

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 187 , corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of Water ([M-18]⁺•): A very common fragmentation for alcohols, leading to a significant peak at m/z = 169 .

    • Loss of C₂H₄O via Retro-Diels-Alder (RDA) type fragmentation: This could lead to cleavage within the cyclohexanol ring.

    • Formation of the Parent Tetrahydrocarbazole Cation Radical: A peak at m/z = 171 or 170 could arise from complex rearrangements. The mass spectrum of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, shows a strong molecular ion at m/z 171 and a base peak at m/z 170, indicating the stability of this core structure.[8]

3.3.2. Protocol: Mass Spectrum Acquisition (GC-MS) [5][9]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • GC Column: A standard non-polar column (e.g., DB-5ms or HP-5ms).

  • Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

Integrated Spectroscopic Data Summary

Technique Feature Expected Value / Range Interpretation
¹H NMR Indole N-Hδ 10.8-11.0 ppm (s, br)Pyrrole N-H proton
Aromatic C-Hδ 7.0-7.5 ppm (m, 4H)Benzene ring protons
Hydroxyl O-Hδ 5.0-5.5 ppm (d)Alcohol proton, D₂O exchangeable
C1-Hδ 4.8-5.0 ppm (m, 1H)Proton adjacent to OH group
Aliphatic C-Hδ 1.8-2.8 ppm (m, 6H)CH₂ groups of cyclohexanol ring
¹³C NMR Aromatic Cδ 110-140 ppm (6 signals)Benzene and pyrrole ring carbons
C1 (C-OH)δ 65-75 ppmCarbon bearing the hydroxyl group
Aliphatic Cδ 20-35 ppm (3 signals)CH₂ carbons of cyclohexanol ring
IR O-H Stretch3200-3500 cm⁻¹ (strong, broad)Hydrogen-bonded alcohol
N-H Stretch~3400 cm⁻¹ (medium, sharp)Indole N-H group
C-H (Aromatic)>3000 cm⁻¹Aromatic C-H bonds
C-H (Aliphatic)<3000 cm⁻¹Aliphatic C-H bonds
C-O Stretch1050-1150 cm⁻¹ (strong)Secondary alcohol C-O bond
MS (EI) Molecular Ion [M]⁺•m/z 187Molecular Weight Confirmation
Fragment [M-H₂O]⁺•m/z 169Loss of water from the alcohol

Visualizations and Workflows

General Spectroscopic Analysis Workflow

spectroscopic_workflow cluster_input Sample Preparation cluster_analysis Spectroscopic Techniques cluster_output Data Output sample Purified This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy (FTIR-ATR) sample->ir ms Mass Spectrometry (GC-MS) sample->ms nmr_data Chemical Shifts (δ) Coupling Constants (J) nmr->nmr_data ir_data Absorption Bands (cm⁻¹) Functional Groups ir->ir_data ms_data Molecular Ion Peak (m/z) Fragmentation Pattern ms->ms_data

Caption: A generalized workflow for the spectroscopic analysis of the title compound.

Conclusion

The structural characterization of this compound is reliably achieved through an integrated application of NMR, IR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the precise location of the hydroxyl group. IR spectroscopy provides rapid confirmation of key functional groups, notably the N-H and O-H moieties. Finally, mass spectrometry validates the molecular weight and offers insight into the molecule's stability and fragmentation behavior. The protocols and predictive data presented in this guide offer a robust framework for the unambiguous identification and quality control of this important synthetic intermediate, thereby supporting its application in drug discovery and development.

References

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Sources

crystal structure analysis of tetrahydrocarbazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to the Crystal Structure Analysis of Tetrahydrocarbazole Analogs

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Foreword: The ‘Why’ Beyond the ‘How’

In the landscape of medicinal chemistry and drug development, the tetrahydrocarbazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its rigid, tricyclic framework provides a versatile platform for substituent modification to tune pharmacological activity, selectivity, and pharmacokinetic properties.[3] However, to truly harness the potential of these analogs, a deep, atomic-level understanding of their three-dimensional structure is not just beneficial—it is imperative. This is where single-crystal X-ray diffraction (SC-XRD) provides unparalleled insight.

This guide is structured to move beyond a simple recitation of protocols. It is designed to provide you, a fellow scientist, with the causal reasoning behind each critical step of the crystal structure analysis workflow. We will explore not just how to perform the analysis, but why specific choices are made, what common pitfalls to anticipate, and how to interpret the results to drive meaningful progress in your research. Our narrative will follow the logical progression from a synthesized compound to a fully validated and interpretable crystal structure.

Part 1: The Art and Science of Crystallization

The axiom "garbage in, garbage out" is acutely true in crystallography. The entire success of a structural study hinges on obtaining a high-quality single crystal. For tetrahydrocarbazole analogs, which often possess a balance of aromatic and aliphatic character, this can be a significant bottleneck.

Foundational Principles of Crystal Growth

Crystallization is the slow, controlled transition from a disordered state (solution) to a highly ordered solid state (crystal).[4] The process relies on creating a supersaturated solution from which the solute can no longer remain dissolved and begins to precipitate in an ordered lattice.[4] The key is to make this process slow and deliberate, allowing molecules to orient themselves correctly.

Proven Crystallization Protocols for Tetrahydrocarbazole Analogs

While every compound is unique, certain techniques have proven consistently effective for this class of molecules.[5]

Protocol 1: Slow Evaporation

  • Solvent Selection (The Critical Step): Dissolve the purified tetrahydrocarbazole analog in a minimal amount of a "good" solvent in which it is readily soluble. Common choices include dichloromethane, ethyl acetate, or acetone.[5][6]

  • Introduction of an "Anti-Solvent": To this solution, add a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble, such as hexane or heptane, dropwise until the solution becomes faintly turbid.

  • Clarification: Add a drop or two of the good solvent to redissolve the precipitate and achieve a clear, saturated solution.

  • Incubation: Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) and leave it undisturbed in a vibration-free environment. The more volatile "good" solvent will evaporate slowly, gradually increasing the concentration of the "anti-solvent" and inducing crystallization.

Insight from the Field: The choice of solvent/anti-solvent pairing is crucial. The goal is to find a pair with differing volatilities and polarities that allows for a gradual, controlled shift in solubility. For many carbazole derivatives, a dichloromethane/hexane system is an excellent starting point.[5]

Protocol 2: Solvent Layering / Vapor Diffusion

This technique is gentler and often yields higher quality crystals.

  • Preparation: Dissolve the compound in a small volume of a dense, less volatile "good" solvent (e.g., dichloromethane) in a small vial.

  • Layering: Carefully layer a less dense, more volatile "anti-solvent" (e.g., hexane) on top of the solution, creating a distinct interface.[7]

  • Sealing: Place this small vial inside a larger, sealed jar. Over days, the slow diffusion of the anti-solvent into the compound solution will gently induce crystallization at the interface.[7]

Part 2: From Crystal to Diffraction Pattern - Data Acquisition

Once a suitable crystal (typically 0.1-0.3 mm, with sharp edges and no visible cracks) is obtained, the next phase is to collect the X-ray diffraction data.[8][9]

The Core Principle: Bragg's Law

Single-crystal X-ray diffraction is based on the principle of constructive interference of X-rays scattered by the electron clouds of atoms arranged in a regular lattice.[10] This phenomenon, described by Bragg's Law (nλ = 2d sinθ), relates the wavelength of X-rays (λ), the spacing between crystal lattice planes (d), and the angle of diffraction (θ).[10]

Experimental Workflow for Data Collection

The following is a generalized protocol for a modern CCD-based diffractometer.

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Data Processing Crystal_Selection Select Suitable Crystal (0.1-0.3 mm, clear) Mounting Mount on Goniometer Head (e.g., MiTeGen loop) Crystal_Selection->Mounting Cryo_Cooling Flash-cool to ~100-173 K (N2 stream) Mounting->Cryo_Cooling Centering Center Crystal in X-ray Beam Cryo_Cooling->Centering Transfer to Diffractometer Unit_Cell Determine Unit Cell & Strategy Centering->Unit_Cell Full_Data Collect Full Diffraction Data (rotating crystal) Unit_Cell->Full_Data Integration Integrate Reflection Intensities Full_Data->Integration Raw Frames Scaling Scale & Merge Data (Apply corrections) Integration->Scaling HKL_File Generate HKL File (h, k, l, I, σ(I)) Scaling->HKL_File Structure Solution Structure Solution

  • Crystal Mounting and Cryo-Cooling: The selected crystal is mounted on a loop and flash-cooled in a stream of cold nitrogen gas (typically 100-173 K).[8][11]

    Causality Explained: Cooling is not merely for preservation. It significantly reduces atomic thermal vibrations, leading to sharper diffraction spots at higher angles (higher resolution) and minimizing radiation damage to the crystal during the experiment.[12]

  • Centering and Unit Cell Determination: The crystal is precisely centered in the X-ray beam.[8][11] A preliminary set of diffraction images is collected to determine the unit cell dimensions (a, b, c, α, β, γ) and the Bravais lattice.[10][12]

  • Data Collection Strategy: Based on the unit cell and symmetry, the software calculates an optimal strategy (e.g., a series of omega and phi scans) to collect a complete and redundant dataset.[13]

  • Full Data Collection: The diffractometer executes the strategy, rotating the crystal and collecting hundreds or thousands of diffraction images.[10]

  • Data Integration and Scaling: After collection, the raw images are processed. The software identifies each diffraction spot, integrates its intensity, and applies corrections for factors like background noise and absorption.[8][10] The output is a reflection file (typically in .hkl format) containing the Miller indices (h,k,l) and the intensity (I) for each reflection.

Part 3: Solving the Puzzle - Structure Solution and Refinement

With a processed data file in hand, the next step is to solve the "phase problem" and build an atomic model that fits the experimental data. For small molecules like tetrahydrocarbazoles, this is typically achieved using software packages like SHELX.[14][15][16]

The Phase Problem and Structure Solution

While we can measure the intensities of the diffracted X-rays, we lose the phase information. Direct methods are powerful algorithms that use statistical relationships between the intensities to estimate the initial phases, allowing for the calculation of an initial electron density map.[14] This map reveals the positions of the heaviest atoms.

Structure Refinement: An Iterative Process

Refinement is the process of iteratively adjusting the atomic model (positions, atom types, displacement parameters) to improve the agreement between the structure factors calculated from the model (Fc) and those observed from the experiment (Fo).[15] This is a least-squares minimization process.

Protocol for Structure Solution and Refinement using SHELX

  • Structure Solution (SHELXS/T): The .hkl file and a basic instruction file (.ins) containing the unit cell and chemical formula are used as input. The program attempts to solve the structure using direct methods.[14]

  • Initial Model Building: A successful solution provides an initial model of the molecule's core structure. At this stage, atoms are often generic (e.g., all carbons) and isotropic (represented by spheres).

  • Iterative Refinement (SHELXL):

    • Atom Assignment: Assign correct element types (C, N, O) based on chemical knowledge and the electron density map.

    • Anisotropic Refinement: Allow atoms to refine anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere. This is a key indicator of a good model.[17]

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," where their geometry is constrained relative to the parent atom.[14][18]

    • Difference Fourier Map Analysis: After each refinement cycle, a difference map (Fo-Fc) is calculated. Large positive peaks may indicate missing atoms, while negative troughs near atoms can suggest an incorrect atom type assignment. This is a crucial diagnostic tool.

  • Convergence: Refinement is continued until the model converges, meaning the shifts in atomic parameters between cycles become negligible.

G Start HKL File + INS File Solve Structure Solution (SHELXS/T) Start->Solve Initial_Model Initial Atomic Model (Isotropic) Solve->Initial_Model Refine_Cycle Refinement Cycle (SHELXL) Initial_Model->Refine_Cycle Assign_Atoms Assign Atom Types (C, N, O) Refine_Cycle->Assign_Atoms Anisotropic Refine Anisotropically Assign_Atoms->Anisotropic Add_H Add Hydrogen Atoms Anisotropic->Add_H Check_Map Analyze Difference Map (Fo-Fc) Add_H->Check_Map Converged Has Model Converged? Check_Map->Converged Converged->Refine_Cycle No Final_Model Final Validated Model (CIF File) Converged->Final_Model Yes

Part 4: Ensuring Trustworthiness - Validation and Data Reporting

A solved structure is meaningless without rigorous validation to ensure its quality and accuracy.[19][20][21][22]

Key Quality Metrics

Several statistical parameters are used to assess the quality of the final model.[19][23]

Parameter Description Ideal Value for Publication
R1 (R-factor) A measure of the agreement between observed (Fo) and calculated (Fc) structure factor amplitudes.< 5% for high-quality data
wR2 A weighted R-factor based on intensities (F²) which includes all reflection data.< 15% is generally good
GooF (Goodness of Fit) Should be close to 1.0. A value significantly different from 1.0 may indicate an incorrect model or weighting scheme.~1.0
Residual Electron Density The largest peaks and holes in the final difference map.< ±0.5 e/ų
Shift/ESD Indicates that the refinement has fully converged.< 0.001
The Crystallographic Information File (CIF)

The final output of a crystal structure determination is the Crystallographic Information File (CIF).[24][25] This is a standardized, machine-readable text file that contains all essential information about the structure and the experiment, including:

  • Unit cell parameters

  • Atomic coordinates and displacement parameters

  • Bond lengths, angles, and torsion angles

  • Experimental details (temperature, wavelength, etc.)[24]

  • Refinement statistics (R-factors, GooF, etc.)

Self-Validating System: Before publication or deposition, the CIF must be checked using a validation service like the IUCr's checkCIF.[22][26][27] This service automatically scrutinizes the file for syntax errors, geometric inconsistencies, and other potential issues, generating a report with alerts (A, B, C, G) that must be addressed or explained.[26]

Database Deposition

For the benefit of the scientific community, it is standard practice to deposit the final CIF and structure factor data with a public database, most commonly the Cambridge Crystallographic Data Centre (CCDC).[27][28] The CCDC assigns a unique deposition number to the structure, which should be cited in the corresponding publication.

Part 5: From Coordinates to Chemistry - Structural Interpretation

With a validated structure, the final and most crucial step is to extract meaningful chemical and biological insights. For drug development professionals, this means analyzing the structure to inform structure-activity relationships (SAR).

Conformational Analysis

The cyclohexene ring in the tetrahydrocarbazole core typically adopts a half-chair conformation.[5] The precise conformation, and the orientation of any substituents, can significantly impact how the molecule fits into a biological target. Analyze key torsion angles to define the molecule's three-dimensional shape.

Intermolecular Interactions: The Key to Crystal Packing and Binding

The way molecules pack in the crystal lattice is dictated by a network of non-covalent interactions.[29][30] These are the same types of interactions that govern drug-receptor binding.[31][32]

  • Hydrogen Bonds: The N-H group of the indole moiety is a potent hydrogen bond donor. Look for interactions with acceptor atoms (like oxygen or nitrogen) on neighboring molecules. These are often the primary drivers of the supramolecular assembly.[18]

  • π-π Stacking: The aromatic carbazole core can engage in π-π stacking interactions with adjacent molecules, contributing to crystal stability.[33]

  • C-H···π Interactions: Weak hydrogen bonds from aliphatic C-H groups to the face of the aromatic rings are also common and play a role in the overall packing arrangement.[18]

G THC Tetrahydrocarbazole Analog HBond Hydrogen Bonds (N-H···Acceptor) THC->HBond Drives specific recognition PiStack π-π Stacking (Aromatic-Aromatic) THC->PiStack Contributes to affinity CHPi C-H···π Interactions (Aliphatic-Aromatic) THC->CHPi Fine-tunes positioning Receptor Biological Target (e.g., Enzyme Active Site) HBond->Receptor PiStack->Receptor CHPi->Receptor

By understanding these interactions in the solid state, we gain invaluable clues about the molecule's potential to interact with biological macromolecules, guiding the next cycle of analog design and synthesis.

References

  • Validation and Quality Assessment of X-ray Protein Structures.
  • Structure validation practical (1).
  • The SHELX package. MIT OpenCourseWare.
  • Sheldrick, G.M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8. [Link]

  • Rowlett, R.S.
  • Validation of Experimental Crystal Structures. Cambridge Crystallographic Data Centre (CCDC). (2023). [Link]

  • A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Single-crystal X-ray Diffraction. Science Education Resource Center at Carleton College (SERC). (2007). [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL.
  • Chapter 6.1.2 SHELXL-97.
  • CIF Deposition Guidelines. Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Müller, P. Refinement of Disorder with SHELXL. MIT Department of Chemistry.
  • Spek, A.L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. [Link]

  • Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology. [Link]

  • Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.
  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. ResearchGate. (2022). [Link]

  • Short Guide to CIFs. Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. International Union of Crystallography. [Link]

  • X-ray Data Collection Course. Macromolecular Crystallography Core Facility.
  • Requirements for Depositing X-Ray Crystallographic Data. ACS Publications. [Link]

  • Guide for crystalliz
  • X-ray and DFT structural study of some carbazole-substituted imines. ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre. CoreTrustSeal. (2020). [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews. (2024). [Link]

  • Kurahashi, M., et al. (1969). The Crystal and Molecular Structure of Carbazole. Bulletin of the Chemical Society of Japan. [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. PubMed. [Link]

  • Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. Acta Crystallographica Section E: Crystallographic Communications. (2022). [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences. (2023). [Link]

  • Synthesis and crystal structure of anti-10-butyl-10,11,22,23-tetrahydro-9H,21H-5,8:15,12-bis(metheno)[11][19][23]triazacyclohexadecino[1,16-a:5,6-a′]diindole. Acta Crystallographica Section E: Crystallographic Communications. (2022). [Link]

  • Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry. (2021). [Link]

  • Recent approaches to the synthesis of tetrahydrocarbazoles. ResearchGate. [Link]

  • One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole and 1,2-Benzo-3,4-dihydrocarbazole. Synlett. [Link]

  • Intermolecular Interactions. Sherrill Group. [Link]

  • Böhm, H.J., & Klebe, G. (2002). A Medicinal Chemist's Guide to Molecular Interactions. Angewandte Chemie International Edition, 41(15), 2644-2676. [Link]

  • Exploring Intermolecular and Intramolecular Interactions: A Review beyond Hydrogen Bonds. Educación Química. (2018). [Link]

  • Molecular Interactions. Cambridge MedChem Consulting. (2023). [Link]

Sources

Methodological & Application

synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ol from tetrahydrocarbazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole (THCz) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic molecules with significant biological activity.[1][2][3][4] Derivatives of this tricyclic system have demonstrated a wide array of pharmacological properties, including potential as neuroprotective agents for conditions like Alzheimer's disease, as well as anti-cancer, anti-inflammatory, and anti-diabetic agents.[1][2][3][5] The synthesis of functionalized THCz derivatives is therefore of paramount importance for drug discovery and development programs.

This application note provides a detailed, reliable protocol for the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ol, a key intermediate, via the reduction of its corresponding ketone, 2,3,4,9-tetrahydro-1H-carbazol-1-one. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and present the necessary data for successful execution and characterization.

Mechanistic Rationale: The Role of Sodium Borohydride

The conversion of a ketone to a secondary alcohol is a classic reduction reaction in organic synthesis.[6][7] For this specific transformation, sodium borohydride (NaBH₄) is the reducing agent of choice due to its excellent functional group tolerance, operational simplicity, and high yields.[8][9] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones without affecting other potentially present functional groups like esters or amides.[6][10]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), formally delivered from the borohydride complex (BH₄⁻), onto the electrophilic carbonyl carbon of the tetrahydrocarbazol-1-one.[7][11][12] This attack breaks the carbon-oxygen π-bond, with the electrons moving onto the electronegative oxygen atom, forming a negatively charged alkoxide intermediate.[7][12]

  • Protonation: The second step involves the protonation of the alkoxide intermediate.[6][7] This is typically achieved by the solvent (e.g., methanol or ethanol) or through an aqueous acidic workup, yielding the final secondary alcohol product, this compound.

The overall transformation results in the net addition of two hydrogen atoms across the original carbonyl double bond.[11][13]

Visualizing the Reaction Pathway

The following diagram illustrates the reduction of the ketone to the secondary alcohol.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Ketone 2,3,4,9-Tetrahydro-1H-carbazol-1-one Intermediate Alkoxide Intermediate Ketone->Intermediate H⁻ attack on C=O Hydride NaBH₄ (Source of H⁻) Alcohol This compound Intermediate->Alcohol Protonation of O⁻ Solvent Solvent (e.g., MeOH) or H₂O/H⁺ Workup

Sources

Application Note: Selective Reduction of 2,3,4,9-Tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole are foundational scaffolds in medicinal chemistry, present in a wide array of biologically active molecules and alkaloids.[1][2] The targeted chemical transformation of these structures is crucial for the development of novel therapeutics. A key reaction in the functionalization of this scaffold is the reduction of the C1-ketone to the corresponding secondary alcohol, 2,3,4,9-tetrahydro-1H-carbazol-1-ol. This alcohol serves as a versatile intermediate for further synthetic modifications.

This document provides a comprehensive, field-tested protocol for the chemoselective reduction of 2,3,4,9-tetrahydro-1H-carbazol-1-one using sodium borohydride (NaBH₄). We will delve into the mechanistic rationale, a detailed step-by-step procedure, and expected outcomes, designed for researchers in organic synthesis and drug development.

Scientific Integrity & Mechanistic Rationale

The reduction of a ketone to a secondary alcohol is a cornerstone transformation in organic synthesis. Sodium borohydride (NaBH₄) is the reagent of choice for this specific application due to its mild nature, operational simplicity, and high chemoselectivity.[3][4]

Mechanism of Reduction: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[5][6][7] The C=O pi bond is broken, and its electrons are transferred to the oxygen atom, forming a tetracoordinate borate-alkoxide intermediate. In a protic solvent like methanol (MeOH), the newly formed alkoxide is subsequently protonated by the solvent to yield the final secondary alcohol product.[5][6] The remaining borane species can continue to deliver its hydride equivalents until all four have reacted.[8]

Chemoselectivity: 2,3,4,9-tetrahydro-1H-carbazol-1-one is an α,β-unsaturated ketone (an enone). A critical consideration in the reduction of enones is the competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon). Sodium borohydride, being a "hard" nucleophile, overwhelmingly favors the 1,2-addition pathway, leading to the selective formation of the allylic alcohol without reducing the double bond within the carbazole ring system.[9] Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents and does not reduce less reactive functional groups such as esters, amides, or the aromatic indole core, ensuring high fidelity for this specific transformation.[3][6][10]

Experimental Protocol

This protocol details the reduction of 2,3,4,9-tetrahydro-1H-carbazol-1-one to this compound.

Materials & Reagents:

  • 2,3,4,9-tetrahydro-1H-carbazol-1-one

  • Sodium borohydride (NaBH₄), pellets or powder

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous[11]

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, stir bar, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Safety Precautions:

  • Sodium Borohydride (NaBH₄): Corrosive and reacts violently with water and acids to produce flammable hydrogen gas.[12][13] Handle in a well-ventilated fume hood, away from ignition sources.[12][13][14] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[14]

  • Organic Solvents: Methanol and dichloromethane are toxic and flammable. Handle with care in a fume hood.

  • The reaction quenching step is exothermic and produces hydrogen gas. Perform this step slowly and with adequate cooling.

Step-by-Step Methodology:

1. Reaction Setup:

  • Action: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3,4,9-tetrahydro-1H-carbazol-1-one (1.00 g, 5.34 mmol, 1.0 equiv).

  • Rationale: Using dried glassware prevents premature reaction of NaBH₄ with atmospheric moisture.

2. Dissolution of Starting Material:

  • Action: Add anhydrous Tetrahydrofuran (THF, 20 mL) and anhydrous Methanol (MeOH, 10 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Rationale: A co-solvent system of THF/MeOH ensures good solubility for both the carbazolone substrate and the NaBH₄ reagent.[11] Methanol also serves as the necessary proton source for the final step of the mechanism.[5]

3. Cooling and Reagent Addition:

  • Action: Cool the reaction flask to 0 °C using an ice-water bath. Once cooled, add sodium borohydride (NaBH₄, 0.30 g, 8.01 mmol, 1.5 equiv) portion-wise over 5-10 minutes.

  • Rationale: Cooling the reaction moderates the initial exothermic hydride addition and helps to maximize 1,2-selectivity. Adding the NaBH₄ in portions controls the rate of reaction and the evolution of hydrogen gas that occurs from the slow reaction of NaBH₄ with the methanol solvent.[5] A slight excess of NaBH₄ ensures the reaction goes to completion.[11]

4. Reaction Monitoring:

  • Action: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting material spot is no longer visible (typically 2-3 hours).

  • Rationale (Self-Validation): TLC is a critical step to validate the completion of the reaction. Comparing the reaction mixture to a spot of the starting material confirms the full consumption of the ketone before proceeding to the work-up, preventing the isolation of unreacted starting material.

5. Reaction Quenching:

  • Action: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL) dropwise to the flask to quench the excess NaBH₄. Vigorous gas evolution (H₂) will be observed.

  • Rationale: Quenching with a mild acid source like NH₄Cl safely neutralizes any unreacted NaBH₄ and hydrolyzes the borate ester intermediates.[15] Adding it slowly at 0 °C is a crucial safety measure to control the exothermic reaction and the rate of flammable hydrogen gas release.

6. Product Extraction:

  • Action: Remove the solvents under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add distilled water (20 mL) and extract the product with dichloromethane (DCM, 3 x 50 mL).[11]

  • Rationale: The desired alcohol product is organic-soluble. Partitioning between an aqueous and an organic layer (DCM) effectively separates the product from inorganic boron salts and other water-soluble byproducts. Repeating the extraction three times maximizes the recovery of the product.

7. Drying and Concentration:

  • Action: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Rationale: Removing residual water from the organic phase with Na₂SO₄ is essential before evaporation, as water can interfere with subsequent reactions or characterization.

8. Purification:

  • Action: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

  • Rationale: Chromatography separates the desired product from any minor side products or baseline impurities, yielding a final product of high purity suitable for further use and characterization.

Data Presentation & Visualization

Table 1: Summary of Reaction Parameters

ParameterValue/ConditionRationale
Stoichiometry (NaBH₄) 1.5 equivalentsEnsures complete consumption of the starting ketone.[11]
Solvent System THF / MeOH (2:1 v/v)Provides excellent solubility and a proton source for work-up.[11]
Temperature 0 °C to Room Temp.Controls initial exotherm and ensures a smooth reaction profile.
Reaction Time 2 - 3 hoursTypical duration for complete conversion, validated by TLC.
Quenching Agent Saturated aq. NH₄ClSafely neutralizes excess NaBH₄ and hydrolyzes borate byproducts.[15]

Table 2: Expected Results

PropertyExpected Outcome
Physical Appearance White to off-white solid
Expected Yield 85 - 95%
Purity (Post-Chroma.) >98% (by NMR/LC-MS)
Characterization Consistent with this compound structure

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification start Dissolve Carbazolone in THF/MeOH cool Cool to 0 °C start->cool add_nabh4 Portion-wise Addition of NaBH4 cool->add_nabh4 stir Stir at RT (2-3h) add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH4Cl at 0 °C monitor->quench extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure Alcohol Product purify->product

Sources

Application Note & Protocol: Synthesis of Tetrahydrocarbazoles via the Borsche-Drechsel Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Borsche-Drechsel cyclization, a robust and reliable method for the synthesis of 1,2,3,4-tetrahydrocarbazoles. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide expert insights to ensure successful implementation and optimization in a research and development setting.

Introduction: The Significance of the Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole (THCz) core is a privileged scaffold in medicinal chemistry and materials science.[1] This tricyclic aromatic structure is a key component in numerous biologically active natural products and synthetic compounds.[2] Derivatives of THCz have demonstrated a wide array of pharmacological activities, including potential as anti-Alzheimer, anticancer, antimicrobial, and anti-inflammatory agents.[1][3] Its unique, rigid structure provides an excellent foundation for modification, allowing medicinal chemists to explore structure-activity relationships in the development of novel therapeutics.[4][5]

The Borsche-Drechsel cyclization, first described independently by Edmund Drechsel (1888) and Walther Borsche (1908), is a classic and efficient method for constructing this valuable molecular framework.[6][7] It is considered a special case of the more widely known Fischer indole synthesis, specifically utilizing a cyclohexanone derivative to generate the fused, partially saturated ring system.[7][8]

Reaction Mechanism: A Stepwise Perspective

The Borsche-Drechsel cyclization proceeds through an acid-catalyzed intramolecular rearrangement. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The process is analogous to the Fischer indole synthesis and involves several key transformations.[6][9]

  • Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine and cyclohexanone to form the corresponding cyclohexanone arylhydrazone. This is a standard imine formation reaction.

  • Tautomerization: The hydrazone (imine form) undergoes tautomerization to its more reactive enamine isomer.[8]

  • [6][6]-Sigmatropic Rearrangement: This is the critical bond-forming step. Under acidic conditions and thermal promotion, the enamine undergoes a concerted pericyclic rearrangement, forming a new carbon-carbon bond and breaking the weak nitrogen-nitrogen bond.[6][8]

  • Cyclization & Aromatization: The resulting intermediate readily cyclizes. The subsequent elimination of a molecule of ammonia, driven by the formation of a stable aromatic pyrrole ring, yields the final 1,2,3,4-tetrahydrocarbazole product.[6]

Borsche_Drechsel_Mechanism Reactants Arylhydrazine + Cyclohexanone Hydrazone Cyclohexanone Arylhydrazone (Imine Form) Reactants->Hydrazone Condensation (-H₂O) Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Rearrangement Heat, H⁺ (Key Step) Cyclized Cyclized Intermediate Rearrangement->Cyclized Cyclization Product 1,2,3,4-Tetrahydrocarbazole Cyclized->Product Aromatization (-NH₃)

Caption: Mechanistic pathway of the Borsche-Drechsel cyclization.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol details a reliable, one-pot procedure for the synthesis of the parent 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone. It is adapted from a well-established Organic Syntheses procedure and is known for its high yield and robustness.[10]

Materials & Equipment
  • Reagents: Phenylhydrazine, Cyclohexanone (~90% purity is acceptable), Glacial Acetic Acid, Methanol, Decolorizing Carbon, Saturated Sodium Bicarbonate Solution, Ethanol, Deionized Water.

  • Equipment: 1 L three-necked round-bottomed flask, reflux condenser, mechanical stirrer, dropping funnel, heating mantle, 1.5 L beaker, Büchner funnel, vacuum flask, standard laboratory glassware.

Step-by-Step Procedure

Experimental_Workflow Setup 1. Assemble Apparatus (3-neck flask, condenser, stirrer) Charge 2. Charge Flask (98g Cyclohexanone, 360g Acetic Acid) Setup->Charge Heat 3. Heat to Reflux Charge->Heat Add 4. Add Phenylhydrazine (108g, dropwise over 1 hr) Heat->Add Reflux 5. Reflux for 1 Hour Add->Reflux Precipitate 6. Quench & Precipitate (Pour into beaker, stir to solidify) Reflux->Precipitate Filter 7. Isolate Crude Product (Cool to 5°C, vacuum filter) Precipitate->Filter Wash 8. Wash Filter Cake (Water, then 75% Ethanol) Filter->Wash Purify 9. Recrystallize (Methanol, decolorizing carbon) Wash->Purify Dry 10. Dry Final Product Purify->Dry

Caption: Step-by-step experimental workflow for THCz synthesis.
  • Reaction Setup: In a 1 L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 98 g (approx. 1 mole) of cyclohexanone and 360 g (6 moles) of glacial acetic acid.[10]

  • Initiation: Begin stirring and heat the mixture to a gentle reflux using a heating mantle.

  • Arylhydrazine Addition: Once refluxing, add 108 g (1 mole) of phenylhydrazine dropwise via the dropping funnel over a period of 1 hour.[10] The initial condensation is exothermic; a controlled addition rate is important.

  • Reaction Completion: After the addition is complete, continue to heat the mixture under reflux for an additional hour to ensure the cyclization goes to completion.[10]

  • Work-up and Isolation:

    • Remove the heating mantle and pour the hot reaction mixture into a 1.5 L beaker.

    • Stir the mixture by hand or with a robust mechanical stirrer as it cools and solidifies. Vigorous stirring prevents the formation of large, hard lumps.[10]

    • Cool the solidified mass to approximately 5°C in an ice bath.

    • Collect the crude solid by vacuum filtration using a Büchner funnel.[8]

  • Washing:

    • Wash the filter cake sequentially with 100 mL of cold water and then 100 mL of cold 75% ethanol.[10]

    • Allow each wash solvent to soak into the cake before applying full vacuum. This helps displace impurities more effectively.

  • Purification (Recrystallization):

    • Air-dry the crude product partially.

    • Transfer the crude solid (typically 145-155 g) to a suitable flask and add 700 mL of methanol.[10]

    • Add a small amount of decolorizing carbon, heat the mixture to reflux, and then perform a hot filtration to remove the carbon.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration. A second crop of crystals can often be obtained by concentrating the mother liquor.[10]

  • Drying and Characterization: Dry the purified product under vacuum. The expected yield of 1,2,3,4-tetrahydrocarbazole is 120–135 g (76–85%).[10] The product should be a white to off-white solid with a melting point of 115–116°C.[10][11]

Expert Insights & Scientific Rationale
  • Choice of Acid: Glacial acetic acid is an excellent choice as it functions as both a Brønsted acid catalyst and a solvent, simplifying the reaction setup.[8] Other acids, such as sulfuric acid, p-toluenesulfonic acid (p-TSA), or Lewis acids like zinc chloride, can also be used, often in catalytic amounts in a different solvent.[9] Milder solid acid catalysts like zeolites or montmorillonite clay have been explored for greener synthesis protocols.[1][12]

  • One-Pot vs. Two-Step: The protocol described is a one-pot synthesis where the hydrazone is formed in situ. For sensitive substrates, pre-forming and isolating the cyclohexanone arylhydrazone before subjecting it to the acid-catalyzed cyclization can sometimes improve yields by preventing degradation of the starting materials under harsh conditions.[9]

  • Work-up Strategy: Pouring the hot reaction mixture into a beaker for solidification is a practical method for handling large-scale reactions. For smaller scales, the reaction can be cooled and poured into a mixture of ice and water, followed by neutralization with a base like sodium bicarbonate to precipitate the product.[8]

  • Purification: Recrystallization from methanol or ethanol is typically sufficient to obtain high-purity material.[9] For less crystalline products or to remove stubborn impurities, column chromatography on silica gel (using a hexanes/ethyl acetate eluent system) is a reliable alternative.[8]

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the Borsche-Drechsel cyclization with various catalysts.

Catalyst SystemSolventTemperatureTimeYield (%)Reference(s)
Glacial Acetic AcidAcetic AcidReflux2 hours76-85%[10]
Hydrochloric AcidWater/EthanolReflux~2 hours~95%[1]
Montmorillonite K-10Methanol600W MW3 minHigh[1]
Ionic Liquid [bmim(BF4)]Ionic LiquidN/AN/A29-49%[1]
Polyphosphoric Acid (PPA)PPAN/AN/A84%[1]
Troubleshooting & Self-Validation

A successful protocol must be self-validating. Use the following guide to troubleshoot common issues and confirm the identity and purity of your product.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Impure starting materials (especially arylhydrazine, which can oxidize).2. Inefficient hydrazone formation.3. Catalyst is inappropriate or inactive.4. Reaction temperature too low or time too short.1. Use freshly distilled/purified phenylhydrazine.2. Consider pre-forming the hydrazone before adding the cyclization catalyst.[9]3. Screen different acid catalysts (e.g., p-TSA, ZnCl₂).4. Ensure proper reflux temperature is reached and monitor reaction by TLC.
Formation of Dark/Tarry Byproducts 1. Reaction temperature is too high.2. Acid catalyst is too harsh or concentrated, causing degradation.3. Air oxidation of intermediates or product.1. Reduce reaction temperature and extend reaction time.2. Switch to a milder catalyst (e.g., solid acid catalyst).3. Run the reaction under an inert atmosphere (N₂ or Ar).
Product Validation How to confirm the synthesis was successful?1. Melting Point: Compare with the literature value (115-116°C for the parent compound).[10] A sharp melting point indicates high purity.2. TLC: The product should appear as a single spot, distinct from the starting materials.3. Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Borsche–Drechsel cyclization. Wikipedia. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. Retrieved from [Link]

  • Ali, R. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Ask this paper | Bohrium. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249983A - Method for synthesizing tetrahydrocarbazoles compound. Google Patents.
  • YouTube. (2020, May 20). The Synthesis of 1,2,3,4-Tetrahydrocarbazole. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,2,3,4-Tetrahydrocarbazole in Modern Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Therapeutic Potential of Tetrahydrocarbazole Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127–2135. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Borsche–Drechsel cyclization. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent approaches to the synthesis of tetrahydrocarbazoles | Request PDF. ResearchGate. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Borsche-Drechsel Cyclization. Wiley Online Library. Retrieved from [Link]

  • ResearchGate. (n.d.). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. ResearchGate. Retrieved from [Link]

  • SciSpace. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Borsche‐Drechsel cyclization. ResearchGate. Retrieved from [Link]

Sources

using 2,3,4,9-tetrahydro-1H-carbazol-1-ol in acetylcholinesterase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Utilizing 2,3,4,9-Tetrahydro-1H-Carbazol-1-ol in Acetylcholinesterase Inhibition Assays for Neurodegenerative Disease Research

Abstract

The escalating prevalence of neurodegenerative disorders, particularly Alzheimer's disease, has intensified the search for effective therapeutic agents. A key strategy in managing Alzheimer's symptoms is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound, a representative of the promising carbazole class of compounds, in acetylcholinesterase inhibition assays.[3][4] The carbazole scaffold is a recognized pharmacophore with demonstrated neuroprotective properties, making its derivatives prime candidates for investigation.[5][6][7] This document outlines the underlying principles of the widely adopted Ellman's method for measuring AChE activity, provides a detailed, step-by-step protocol for in vitro screening, and offers guidance on data analysis and interpretation, including the calculation of the half-maximal inhibitory concentration (IC₅₀).

Introduction: The Rationale for Targeting Acetylcholinesterase with Tetrahydrocarbazole Derivatives

Alzheimer's disease is pathologically characterized by a decline in cognitive function, which is substantially linked to a deficit in cholinergic neurotransmission in the brain. The "cholinergic hypothesis" posits that enhancing acetylcholine levels can alleviate some of the cognitive symptoms of the disease.[8] Acetylcholinesterase inhibitors (AChEIs) are a cornerstone of current Alzheimer's therapy, working to increase the synaptic availability of acetylcholine.[1][2][9] Beyond symptomatic relief, there is emerging evidence that AChE may be directly involved in the pathogenesis of Alzheimer's by interacting with amyloid-beta peptides and promoting plaque formation.[1] This suggests that AChEIs could potentially act as disease-modifying agents.[1]

The 1,2,3,4-tetrahydrocarbazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[4] Derivatives of this core structure have been synthesized and evaluated as selective and potent AChE inhibitors. The focus of this guide, this compound, serves as a model compound for this class, providing a basis for understanding their evaluation in AChE inhibition assays.

Assay Principle: The Ellman's Method

The most common and robust method for measuring AChE activity in vitro is the spectrophotometric assay developed by Ellman and colleagues.[10][11][12] This colorimetric method is lauded for its simplicity, reliability, and suitability for high-throughput screening.[10]

The assay's mechanism involves a series of coupled reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.[10][13]

  • Chromogenic Reaction: The resulting thiocholine, a thiol compound, reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[10][14]

  • Detection: This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at a wavelength of 412 nm.[10][14][15]

The rate of yellow color formation is directly proportional to the AChE activity. When an inhibitor like this compound is present, it reduces the rate of ATCh hydrolysis, leading to a decreased rate of color development.[10]

Biochemical Pathway of Ellman's Assay

Ellman_Assay cluster_enzymatic Step 1: AChE Catalysis cluster_colorimetric Step 2: Colorimetric Reaction cluster_inhibition Inhibition Pathway AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine ATCh Acetylthiocholine (Substrate) ATCh->Thiocholine hydrolyzes Acetate Acetate DTNB DTNB (Ellman's Reagent) TNB TNB²⁻ (Yellow Product, λ=412 nm) Thiocholine_2 Thiocholine Thiocholine_2->TNB reacts with Inhibitor 2,3,4,9-Tetrahydro- 1H-carbazol-1-ol Inhibitor->AChE inhibits workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents: Buffer, AChE, ATChI, DTNB, Test Compound Dilutions plate_setup 1. Plate Setup: Add Buffer, AChE, and Test Compound/Solvent prep_reagents->plate_setup pre_incubate 2. Pre-incubation: 37°C for 15 min plate_setup->pre_incubate initiate 3. Initiate Reaction: Add ATChI and DTNB pre_incubate->initiate measure 4. Kinetic Measurement: Read Absorbance at 412 nm for 10-15 min initiate->measure calc_rate Calculate Reaction Rate (ΔAbs/min) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50

Caption: Step-by-step workflow for the AChE inhibition assay.

Data Analysis and Interpretation

Calculation of Reaction Rate and Percentage Inhibition
  • Determine the Reaction Rate (V): For each well, plot absorbance at 412 nm against time (in minutes). The slope of the linear portion of this curve represents the reaction rate (V), expressed as ΔAbs/min. [10]

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of AChE inhibition for each concentration of the test compound:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the reaction rate of the control (100% activity).

    • V_inhibitor is the reaction rate in the presence of the test compound.

Determination of the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. [16][17]It is a key measure of the inhibitor's potency.

  • Plot a Dose-Response Curve: Plot the calculated percentage inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). The resulting graph is typically a sigmoidal curve. [18][19]

  • Determine IC₅₀: The IC₅₀ value is the concentration on the X-axis that corresponds to 50% inhibition on the Y-axis. [19]This can be determined using non-linear regression analysis with appropriate software (e.g., GraphPad Prism, SigmaPlot) that fits the data to a four-parameter logistic equation. [20]

Example Data Presentation

The results of the assay should be summarized in a clear and concise table.

Concentration of this compound (µM)Log [Concentration]Mean Reaction Rate (ΔAbs/min)% Inhibition
0 (Control)N/A0.0500
0.1-1.00.04510
100.03824
101.00.02550
1002.00.01276
10003.00.00590

This is example data for illustrative purposes.

From this example data, the IC₅₀ would be approximately 10 µM.

Advanced Analysis: Understanding the Mechanism of Inhibition

For lead compounds that show significant potency, further kinetic studies are crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). This involves measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots. [21][22]The inhibition constant (Kᵢ) can then be calculated, providing a more absolute measure of the inhibitor's binding affinity. [16][21]The Cheng-Prusoff equation can be used to convert IC₅₀ to Kᵢ for competitive inhibitors. [17][18]

Conclusion and Future Directions

This application note provides a robust framework for assessing the AChE inhibitory potential of this compound and its derivatives. The described protocol, based on the well-established Ellman's method, offers a reliable and efficient means for primary screening and potency determination. Compounds demonstrating significant in vitro activity can be advanced to more complex evaluations, including selectivity assays against butyrylcholinesterase (BChE), cell-based neuroprotection studies, and eventually, in vivo efficacy models. [8]The exploration of the carbazole scaffold continues to be a promising avenue in the quest for novel and effective treatments for Alzheimer's disease and other neurodegenerative conditions. [3][23]

References

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). NOPR. Retrieved January 9, 2024, from [Link]

  • Kamal, M. A., et al. (2003). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. Neuroscience Letters, 349(3), 208-212. PubMed. Retrieved January 9, 2024, from [Link]

  • Kinetic evaluation of the inhibition and reactivation of human acetylcholinesterase. (n.d.). ProQuest. Retrieved January 9, 2024, from [Link]

  • Pohanka, M. (2012). Mechanism of action of cholinesterase inhibitors in Alzheimer's disease. Current Drug Targets, 13(5), 573-580. PubMed. Retrieved January 9, 2024, from [Link]

  • Wang, X., et al. (2013). Discovery of Novel N-substituted Carbazoles as Neuroprotective Agents With Potent Anti-Oxidative Activity. European Journal of Medicinal Chemistry, 64, 295-302. PubMed. Retrieved January 9, 2024, from [Link]

  • Rees, T. M., & Brimijoin, S. (2003). The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease. Drugs of the Future, 28(11), 1073. PubMed. Retrieved January 9, 2024, from [Link]

  • Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG LABTECH. Retrieved January 9, 2024, from [Link]

  • Quantitation of sulfhydryls DTNB, Ellman's reagent. (n.d.). Interchim. Retrieved January 9, 2024, from [Link]

  • Ellman Test. (n.d.). Aapptec. Retrieved January 9, 2024, from [Link]

  • Ogura, H., et al. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biological & Pharmaceutical Bulletin, 18(8), 1145-1147. PubMed. Retrieved January 9, 2024, from [Link]

  • KINETICS OF THE ACETYLCHOLINESTERASE (AchE) INHIBITION. (2018). ResearchGate. Retrieved January 9, 2024, from [Link]

  • The neuroprotective potential of carbazole in traumatic brain injury. (2024). Neural Regeneration Research, 19(12), 2665-2673. PubMed. Retrieved January 9, 2024, from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]

  • Ellman Assay. (1999). University of Texas Health Science Center at Houston. Retrieved January 9, 2024, from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved January 9, 2024, from [Link]

  • Discovery of Carbazole and Theophylline-Based Amyloid Inhibitor for the Promotion of Neuroprotection. (2025). ACS Chemical Neuroscience. PubMed. Retrieved January 9, 2024, from [Link]

  • How can I calculate IC50 value from percent inhibition graph for antioxidant activity? (2013). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Cholinesterase Inhibitors. (2023). StatPearls. NCBI Bookshelf. Retrieved January 9, 2024, from [Link]

  • The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. (2016). Herald Scholarly Open Access. Retrieved January 9, 2024, from [Link]

  • Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved January 9, 2024, from [Link]

  • Inhibiting Acetylcholine Destruction to Combat Alzheimer's Disease. (2021). YouTube. Retrieved January 9, 2024, from [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. Retrieved January 9, 2024, from [Link]

  • A review on the biological potentials of carbazole and its derived products. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 1-19. Retrieved January 9, 2024, from [Link]

  • Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke. (2016). CNS Neuroscience & Therapeutics, 22(12), 995-1003. PubMed. Retrieved January 9, 2024, from [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). International Journal of Molecular Sciences, 12(4), 2617-2626. NCBI. Retrieved January 9, 2024, from [Link]

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews, 21(3), 2127-2135. Retrieved January 9, 2024, from [Link]

Sources

Application Notes and Protocols for the Use of Tetrahydrocarbazole Derivatives as Anti-Prion Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: Prion diseases, or transmissible spongiform encephalopathies (TSEs), represent a unique challenge in neurodegenerative research. These fatal disorders are caused not by conventional infectious agents, but by the misfolding of a host-encoded protein, the cellular prion protein (PrPC), into a pathogenic, self-propagating isoform known as PrPSc[1][2]. The accumulation of PrPSc in the central nervous system leads to spongiform degeneration, gliosis, and neuronal loss[3]. The central molecular event—the conformational conversion of PrPC to PrPSc—is the most attractive target for therapeutic intervention[4][5]. This guide provides a detailed framework for the evaluation of a promising class of small molecules, tetrahydrocarbazole derivatives, as potential anti-prion agents. Our focus is on the practical application of established methodologies, explaining not just the "how" but the critical "why" behind each step, to ensure robust and reproducible findings in the quest for an effective therapy.

The Therapeutic Rationale: Targeting PrPC Conversion

The core strategy in developing anti-prion therapeutics is to interrupt the pathogenic cascade. Since PrPC is the mandatory substrate for PrPSc replication, compounds that can either stabilize the native α-helical structure of PrPC or prevent its interaction with the pathogenic PrPSc template are of high therapeutic interest[1][5]. Tetrahydrocarbazole derivatives have emerged from both in silico screening and cellular assays as potent inhibitors of this conversion process[6][7].

Proposed Mechanism of Action

The prevailing hypothesis is that tetrahydrocarbazole derivatives act as chemical chaperones. They are thought to bind to specific pockets on the surface of PrPC, stabilizing its native conformation and increasing the energy barrier for its conversion to the β-sheet-rich PrPSc isoform[1][8]. This stabilization mechanism effectively reduces the available substrate for prion propagation.

Mechanism_of_Action cluster_0 Normal Pathway cluster_1 Pathogenic Pathway cluster_2 Therapeutic Intervention PrPC Cellular Prion Protein (PrPC) (α-helix rich) PrPSc_template Pathogenic Prion (PrPSc Template) PrPSc_new New PrPSc PrPSc_template->PrPSc_new Conformational Conversion Aggregation Aggregation & Neurotoxicity PrPSc_new->Aggregation PrPC_pathway Cellular Prion Protein (PrPC) PrPC_pathway->PrPSc_template Interaction THC Tetrahydrocarbazole Derivative PrPC_stabilized Stabilized PrPC Complex PrPC_stabilized->block Conversion Blocked PrPC_therapy Cellular Prion Protein (PrPC) PrPC_therapy->THC Binding

Caption: Proposed mechanism of tetrahydrocarbazole derivatives as anti-prion agents.

Structure-Activity Relationship (SAR) Insights

Initial studies have defined a preliminary pharmacophore for the anti-prion activity of tetrahydrocarbazole derivatives. Understanding these structural requirements is crucial for optimizing lead compounds and guiding the synthesis of new, more potent analogs.

A study involving the synthesis and evaluation of various 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives identified several key structural features essential for anti-prion activity[6]. These findings are summarized below.

Structural Feature Requirement for Activity Observations and Rationale
Tricyclic Aromatic Ring EssentialThe core tetrahydrocarbazole scaffold is the foundational element required for activity, likely providing the necessary geometry for binding to PrPC.[6]
N-Propyl Side Chain EssentialAn N-propyl group at position 9 of the carbazole ring is a critical component of the active pharmacophore.
Hydroxy Group EssentialA hydroxyl group at the 2-position of the N-propyl side chain is a basic requirement for anti-prion activity.[6] This suggests a key hydrogen bonding interaction at the binding site.
Amino Group EssentialAn amino group (e.g., piperidinyl) at the 3-position of the N-propyl side chain is also necessary.[6] This may be involved in salt-bridge interactions or further hydrogen bonding.
N-ortho-halobenzyl Group Enhances ActivityDerivatives bearing an N-ortho-halobenzyl group showed improved activity, with the most potent derivative being 8 times more effective than the original lead compound.[6] This suggests this group may access a deeper hydrophobic pocket.

Application Note 1: High-Throughput In Vitro Screening

Objective: To efficiently screen and characterize tetrahydrocarbazole derivatives for their ability to inhibit the formation of protease-resistant PrPSc in a cellular context and in a cell-free system.

In_Vitro_Workflow start Synthesized Tetrahydrocarbazole Derivatives toxicity 1. Cytotoxicity Assay (e.g., MTT, LDH) start->toxicity cell_free_assay 3. RT-QuIC Assay (Direct Inhibition of Conversion) start->cell_free_assay cell_assay 2. ScN2a Cell-Based Assay (PrPSc Inhibition) toxicity->cell_assay Select non-toxic concentrations dose_response 4. Dose-Response Analysis (IC50 Determination) cell_assay->dose_response cell_free_assay->dose_response lead_id Lead Compound Identification dose_response->lead_id

Caption: Workflow for the in vitro screening of anti-prion compounds.

Protocol 1.1: PrPSc Inhibition in Scrapie-Infected Neuroblastoma (ScN2a) Cells

This assay is the gold standard for cell-based screening of anti-prion compounds. It leverages mouse neuroblastoma cells (N2a) chronically infected with a mouse-adapted scrapie strain (e.g., RML)[4]. The readout is the reduction of protease-resistant PrPSc.

Materials:

  • Scrapie-infected N2a cells (ScN2a)

  • Opti-MEM and DMEM culture media

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin, GlutaMAX

  • Tetrahydrocarbazole derivatives dissolved in DMSO

  • Cell lysis buffer (10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% Nonidet P-40, 0.5% sodium deoxycholate)

  • Proteinase K (PK)

  • Phenylmethylsulfonyl fluoride (PMSF)

  • SDS-PAGE and Western blotting reagents

  • Anti-PrP antibody (e.g., 6D11)

Procedure:

  • Cell Plating: Seed ScN2a cells in 6-well plates at a density that allows them to reach ~30-40% confluency on the day of treatment.

  • Compound Treatment:

    • Prepare serial dilutions of the tetrahydrocarbazole derivatives in culture medium. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Include a positive control (e.g., Congo Red at 5 µM) and a vehicle control (DMSO only)[9].

    • Treat the cells with the compounds for 4-7 days, splitting the cells 1:4 into fresh medium with the compound every 2-3 days to maintain sub-confluency[3].

    • Rationale: Continuous treatment is required to observe a reduction in the relatively stable PrPSc. Splitting the cells encourages new PrPSc synthesis, making inhibition more apparent.

  • Cell Lysis:

    • After the treatment period, wash cells with PBS and lyse them in 0.5 mL of ice-cold lysis buffer.

    • Clarify the lysate by centrifugation at 2,000 x g for 5 minutes.

  • Proteinase K (PK) Digestion:

    • Transfer the supernatant to a new tube and determine the total protein concentration (e.g., via BCA assay).

    • Take an aliquot of each lysate (e.g., 250 µg of total protein) and digest with 20 µg/mL PK for 30 minutes at 37°C.

    • Rationale: PK digests PrPC but only trims the N-terminus of PrPSc, leaving a protease-resistant core. This is the defining biochemical feature used to specifically detect the pathogenic isoform[4].

  • Stopping the Digestion: Terminate the PK reaction by adding PMSF to a final concentration of 2 mM and boiling the samples in SDS-loading buffer for 10 minutes.

  • Western Blotting:

    • Resolve the proteins on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with an anti-PrP antibody.

    • Develop the blot using an appropriate chemiluminescent substrate.

  • Analysis: Quantify the PrPSc bands using densitometry. Normalize the signal to the vehicle control to determine the percentage of inhibition.

Protocol 1.2: Real-Time Quaking-Induced Conversion (RT-QuIC) Assay

This cell-free assay mimics the prion conversion process in vitro. It tests the ability of a compound to directly inhibit PrPSc from a known source (the "seed") from inducing the misfolding of recombinant PrPC (the "substrate")[3][9].

Materials:

  • Recombinant PrPC (full-length hamster or bank vole PrP is commonly used)[3]

  • Prion seed (e.g., 10% brain homogenate from a scrapie-infected mouse)

  • RT-QuIC reaction buffer (e.g., 20 mM sodium phosphate pH 7.4, 300 mM NaCl, 10 µM Thioflavin T, 1 mM EDTA)

  • Tetrahydrocarbazole derivatives in DMSO

  • 96-well optical bottom plates

  • Plate reader with shaking capabilities and fluorescence detection (450 nm excitation / 480 nm emission)

Procedure:

  • Preparation: Pre-incubate the reaction mixture containing recombinant PrPC and the test compound (e.g., at 100 µM) for ~20 minutes[9].

  • Reaction Setup: In a 96-well plate, combine 98 µL of the reaction buffer/substrate/compound mix with 2 µL of a serial dilution of the prion seed (e.g., 10-5 to 10-7 dilution of brain homogenate)[10].

  • RT-QuIC Reaction: Place the plate in the reader and run a program of alternating shaking (e.g., 60 seconds, 700 rpm, double orbital) and resting (60 seconds) cycles at a constant temperature (e.g., 42°C).

  • Data Acquisition: Measure Thioflavin T (ThT) fluorescence every 15-30 minutes.

    • Rationale: ThT is a dye that intercalates with amyloid fibrils. An increase in fluorescence indicates the formation of newly converted, aggregated PrP, providing a real-time kinetic measurement of the conversion process[3].

  • Analysis: Compare the lag phase (time to the start of the fluorescence increase) and the maximum fluorescence intensity of compound-treated wells to vehicle controls. Effective inhibitors will prolong the lag phase or reduce the maximum fluorescence. Calculate EC50 values from dose-response curves[3].

Application Note 2: Preclinical In Vivo Evaluation

Objective: To determine the therapeutic efficacy of lead tetrahydrocarbazole derivatives in a relevant animal model of prion disease, typically by assessing their ability to extend the survival time of infected animals.

In_Vivo_Workflow start Lead Compound from In Vitro Screen pk_study 1. Pharmacokinetic (PK) Study (Brain Penetration) start->pk_study model 2. Animal Model Selection (e.g., RML-infected mice) pk_study->model Confirm CNS exposure inoculation 3. Intracerebral Prion Inoculation model->inoculation treatment 4. Compound Administration (e.g., oral gavage, i.p.) inoculation->treatment Initiate treatment (prophylactic or therapeutic) monitoring 5. Clinical Monitoring (Weight loss, symptoms) treatment->monitoring endpoint 6. Survival Analysis (Kaplan-Meier Curves) monitoring->endpoint result Efficacy Determination endpoint->result

Caption: Workflow for the in vivo evaluation of anti-prion compounds.

Protocol 2.1: Efficacy in a Mouse-Adapted Scrapie Model

In vivo testing is a critical, albeit lengthy and expensive, step to validate in vitro findings[4]. The primary endpoint is a statistically significant increase in the incubation period or survival time of treated animals compared to a control group.

Materials:

  • Wild-type or PrP-overexpressing transgenic mice[11][12]

  • Mouse-adapted scrapie strain (e.g., RML) brain homogenate

  • Stereotaxic apparatus for intracerebral inoculation

  • Lead tetrahydrocarbazole compound formulated for in vivo administration

  • Vehicle control formulation

Procedure:

  • Animal Acclimatization: House animals according to institutional guidelines for at least one week before the experiment begins.

  • Inoculation: Anesthetize mice and intracerebrally inoculate them with 30 µL of a 1% RML scrapie brain homogenate.

  • Group Assignment: Randomly assign mice to a vehicle control group and one or more treatment groups (n ≥ 10 per group).

  • Compound Administration:

    • Begin treatment either prophylactically (e.g., starting 1 day post-inoculation) or therapeutically (e.g., starting at a defined time point, such as 60 days post-inoculation).

    • Administer the compound and vehicle daily via a determined route (e.g., oral gavage, intraperitoneal injection). The dose and route should be informed by prior pharmacokinetic studies.

  • Clinical Monitoring:

    • Monitor mice at least twice weekly for the onset of clinical signs of scrapie, which may include ataxia, kyphosis (hunched posture), bradykinesia, and weight loss.

    • Record body weights weekly.

  • Endpoint Determination: The primary endpoint is terminal disease, defined as the point at which animals lose >20% of their peak body weight or exhibit severe neurological dysfunction requiring euthanasia. Record the number of days from inoculation to the terminal endpoint for each animal.

  • Data Analysis:

    • Compare the mean survival times between the treated and vehicle groups.

    • Generate Kaplan-Meier survival curves and analyze for statistical significance using the log-rank (Mantel-Cox) test.

    • A significant increase in the lifespan of the treated group indicates in vivo efficacy.

Treatment Group N Mean Survival (Days ± SD) % Increase in Lifespan Log-rank p-value vs. Vehicle
Vehicle Control12165 ± 8--
Compound X (50 mg/kg)12198 ± 1220%< 0.001
Compound Y (50 mg/kg)12170 ± 93%0.25 (Not Significant)

References

  • GJP14 is a novel anti-prion compound that we previously discovered by in silico screening and cellular assay. In this study, a variety of GJP14 derivatives were prepared using pyrrole derivatives, (haloalkyl)oxiranes, and amines, and their anti-prion activity was evaluated in TSE-infected cells. PubMed. [Link]

  • Animal models for testing anti-prion drugs. PubMed. [Link]

  • Searching for anti-prion compounds: cell-based high-throughput in vitro assays and animal testing strategies. PubMed. [Link]

  • Anti-prion drugs do not improve survival in novel knock-in models of inherited prion disease. PLOS Pathogens. [Link]

  • Prion disease: experimental models and reality. Acta Neuropathologica. [Link]

  • Drug Development. CJD Foundation. [Link]

  • Potential roles of different animal models in prion disease drug development. ResearchGate. [Link]

  • Screening of Anti-Prion Compounds Using the Protein Misfolding Cyclic Amplification Technology. National Institutes of Health. [Link]

  • Screening of Anti-Prion Compounds Using the Protein Misfolding Cyclic Amplification Technology. DigitalCommons@TMC. [Link]

  • Identification of Anti-prion Compounds using a Novel Cellular Assay. Journal of Biological Chemistry. [Link]

  • Discovery of Novel Anti-prion Compounds Using In Silico and In Vitro Approaches. Scientific Reports. [Link]

  • Synthesis and anti-prion aggregation activity of acylthiosemicarbazide analogues. Scientific Reports. [Link]

  • Small Molecules with Anti-Prion Activity. Current Medicinal Chemistry. [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews. [Link]

  • Variety of antiprion compounds discovered through an in silico screen based on cellular-form prion protein structure: Correlation between antiprion activity and binding affinity. Antimicrobial Agents and Chemotherapy. [Link]

  • Identification of Anti-Prion Compounds Using a Novel Cellular Assay. ResearchGate. [Link]

  • Combination of structure-based virtual screening, molecular docking and molecular dynamics approaches for the discovery of anti-prion fibril flavonoids. Frontiers in Molecular Biosciences. [Link]

  • Antiprion Drugs as Chemical Tools to Uncover Mechanisms of Prion Propagation. MDPI. [Link]

  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. [Link]

  • Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobail evaluation and molecular properties. Eurasian Chemical Communications. [Link]

  • Prion therapeutics: Lessons from the past. Pathogens. [Link]

  • Therapeutic targeting of cellular prion protein: toward the development of dual mechanism anti-prion compounds. Neural Regeneration Research. [Link]

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analytical techniques for characterizing 2,3,4,9-tetrahydro-1H-carbazol-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 2,3,4,9-Tetrahydro-1H-carbazol-1-ol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole (THCz) framework is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] As a core component of numerous natural products and pharmacologically active compounds, its derivatives have been explored for a wide range of therapeutic applications, including as potential hypoglycemic, antifungal, and antitumor agents.[3][4][5] The compound this compound is a key synthetic intermediate and a subject of study in its own right. Its precise structural and purity characterization is paramount for ensuring the validity of biological assays, guiding structure-activity relationship (SAR) studies, and meeting regulatory standards in drug development.

This application note provides a comprehensive guide to the essential analytical techniques for the unambiguous characterization of this compound. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure robust and reproducible results.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₂H₁₃NO Molecular Weight: 187.24 g/mol

Chemical structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are essential for assigning every proton and carbon in the molecule.

Rationale for NMR

Proton (¹H) NMR reveals the chemical environment of each hydrogen atom, its proximity to other hydrogens (via spin-spin coupling), and the number of hydrogens in a given environment (via integration). Carbon (¹³C) NMR identifies all unique carbon atoms in the molecule. The presence of the hydroxyl group and the chiral center at C1, along with the fused ring system, creates a distinct spectral fingerprint that confirms the desired structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing the exchangeable N-H and O-H protons.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, as ¹³C has low natural abundance.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum (e.g., DMSO-d₆ at 39.52 ppm).

Expected Spectral Data

The following table summarizes the anticipated chemical shifts (δ) based on known data for the tetrahydrocarbazole scaffold and the influence of the hydroxyl substituent.[6]

Assignment ¹H NMR (ppm, DMSO-d₆) ¹³C NMR (ppm, DMSO-d₆) Key Correlations & Rationale
N-H (Indole) ~10.5-11.0 (broad s)-Exchangeable proton, chemical shift is concentration and temperature dependent.
Aromatic H 7.0-7.5 (m, 4H)110-140Complex multiplet pattern characteristic of the disubstituted benzene ring of the carbazole.
C1-H ~4.7-4.9 (m, 1H)~65-70Downfield shift due to the attached -OH group. Coupling to C2 protons.
C1-OH ~5.0-5.5 (d, 1H)-Exchangeable proton, may appear as a doublet due to coupling with C1-H.
C2-H₂ ~1.8-2.1 (m, 2H)~30-35Diastereotopic protons coupled to C1-H and C3-H₂.
C3-H₂ ~1.7-1.9 (m, 2H)~20-25Coupled to C2-H₂ and C4-H₂.
C4-H₂ ~2.6-2.8 (m, 2H)~20-25Coupled to C3-H₂ and adjacent to the aromatic ring.
Aromatic C -110-140Six distinct signals are expected for the aromatic carbons.
C-N (Carbazole) -~135-140Quaternary carbon of the indole ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for confirming the molecular weight of the target compound and providing structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, minimizing fragmentation and clearly showing the molecular ion.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to corroborate the structure.

Expected Results
  • Molecular Ion: A prominent peak should be observed at m/z 188.25 corresponding to [C₁₂H₁₃NO + H]⁺. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm.

  • Key Fragments: Common fragmentation pathways would involve the loss of water ([M+H - H₂O]⁺ at m/z 170.24) and fragmentation of the cyclohexenol ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[7]

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically averaged.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Expected Characteristic Absorption Bands

The FT-IR spectrum provides a clear fingerprint of the molecule's functional groups.[8][9]

Wavenumber (cm⁻¹) Vibration Mode Functional Group
~3400 (broad)O-H stretchAlcohol (-OH)
~3350-3400N-H stretchIndole (-NH)[9]
~3050C-H stretchAromatic C-H
~2930, ~2850C-H stretchAliphatic C-H
~1600, ~1450C=C stretchAromatic Ring[10]
~1230C-N stretchAromatic Amine
~1050C-O stretchSecondary Alcohol
~740C-H bendOrtho-disubstituted aromatic

UV-Visible Spectroscopy & HPLC: Purity and Electronic Properties

UV-Visible spectroscopy provides information on the electronic transitions within the molecule, particularly the conjugated carbazole system, while HPLC is the gold standard for determining purity.

UV-Visible Spectroscopy

The carbazole core is a strong chromophore.[11]

  • Protocol: Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) in a UV-transparent solvent like acetonitrile or methanol.[12][13] Record the absorbance from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Expected Results: Expect strong absorption maxima (λ_max) in the range of 225-325 nm , characteristic of the carbazole electronic system.[11]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is ideal for assessing the purity of this moderately polar compound.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good retention and resolution for aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; acid improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase; acid improves peak shape.
Gradient 30% B to 95% B over 15 minA gradient elution ensures that impurities with a wide range of polarities are eluted and resolved.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detector UV-Vis Diode Array (DAD) at 254 nm254 nm is a common wavelength for detecting aromatic compounds. A DAD allows for peak purity analysis.

System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly (e.g., retention time RSD < 1%, peak area RSD < 2%). Purity is determined by the area percentage of the main peak.

Integrated Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation & Reporting Sample Sample Received Solubilize Solubilization Sample->Solubilize FTIR FT-IR (ATR) Sample->FTIR Solid NMR NMR (¹H, ¹³C) Solubilize->NMR DMSO-d₆ MS LC-MS (ESI-TOF) Solubilize->MS ACN/H₂O HPLC HPLC-UV (Purity) Solubilize->HPLC ACN/H₂O Interpretation Integrated Data Analysis NMR->Interpretation MS->Interpretation FTIR->Interpretation HPLC->Interpretation Report Certificate of Analysis (CoA) Interpretation->Report

Caption: Overall analytical workflow for compound characterization.

G cluster_data center_node Structural Confirmation of This compound NMR NMR Data (¹H, ¹³C, 2D) - C/H Framework - Connectivity NMR->center_node MS MS Data (HRMS, MS/MS) - Molecular Formula - Fragmentation MS->center_node IR FT-IR Data - Functional Groups (OH, NH, C=C) IR->center_node HPLC Purity & Identity (HPLC-UV) - Retention Time - % Purity HPLC->center_node

Caption: Convergence of data for structural elucidation.

References

  • ResearchGate. (n.d.). UV-visible absorption spectra of the carbazole derivatives in acetonitrile. Retrieved from ResearchGate. [Link]

  • Gao, H., et al. (2000). Electronic and vibrational spectra of a series of substituted carbazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2049-2060. [Link]

  • Wang, L., et al. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Bioorganic Chemistry, 115, 105172. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). UV-vis spectra of carbazole-based compounds in THF of 1 x 10-5 mol L-1. Retrieved from ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 659-666. [Link]

  • Kumar, A., et al. (2020). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry, 18(34), 6561-6585. [Link]

  • Chaudhari, T. Y., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127–2135. [Link]

  • ResearchGate. (n.d.). Simulated UV-Vis spectra of 3,6 and 2,7 carbazole-derived oligomers. Retrieved from ResearchGate. [Link]

  • Lee, J.-S., et al. (2005). Metal π Complexes of Carbazole Derivatives for Optoelectronics: Synthesis, Structures, and UV−Visible Absorption Spectra of (3-Amino-9-ethylcarbazole)chromium Tricarbonyl Complexes. Organometallics, 24(11), 2639–2645. [Link]

  • Nangare, A. S., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(01), 160–171. [Link]

  • MDPI. (2023). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-vinyl carbazole and poly (N-vinyl carbazole). Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). FTIR spectra of monomer of N-methanol carbazole, poly N-methanol.... Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. Retrieved from ResearchGate. [Link]

  • Indian Journal of Chemistry. (2012). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Retrieved from NISCAIR Online Periodicals Repository. [Link]

  • Indian Journal of Chemistry. (2012). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Retrieved from NISCAIR Online Periodicals Repository. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. Retrieved from PubChem. [Link]

  • NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. Retrieved from NIST WebBook. [Link]

  • NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. Retrieved from NIST WebBook. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from RSC. [Link]

  • NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. Retrieved from NIST WebBook. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: 2-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in the Synthesis of Heteroannulated Carbazoles. Retrieved from ResearchGate. [Link]

  • NIH. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazole. Retrieved from PMC. [Link]

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Application Note: A Scalable and Optimized Approach to the Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-1-ol Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydrocarbazole (THCz) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-cancer, anti-Alzheimer's, and hypoglycemic agents.[1][2][3] This application note provides a comprehensive, in-depth guide for the large-scale synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ol analogs, a key intermediate class for further functionalization. We present a robust, three-stage synthetic strategy centered around the Fischer indole synthesis, optimized for scalability, efficiency, and purity. This guide explains the causal logic behind procedural choices, offers detailed step-by-step protocols, and includes troubleshooting insights to empower researchers in drug development to produce these valuable compounds reliably and at scale.

Strategic Overview: The Synthetic Blueprint

The successful large-scale synthesis of complex molecules requires a strategy that is not only high-yielding but also cost-effective, safe, and reproducible. Our selected approach is a three-stage process, beginning with the synthesis of necessary precursors and culminating in the target alcohol.

Stage 1: Substituted Phenylhydrazine Synthesis The journey begins with the appropriate substituted phenylhydrazine. While many are commercially available, custom analogs often require de novo synthesis. The most reliable and scalable method involves the reduction of an aromatic nitro compound to the corresponding aniline, followed by diazotization and subsequent reduction to the hydrazine. This common pathway is adaptable to a wide range of functional groups.[4][5][6]

Stage 2: Fischer Indole Synthesis for the 1-Oxo-THCz Core The cornerstone of this entire synthesis is the Fischer indole synthesis, a powerful and time-tested method for constructing the indole ring system.[2][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from a phenylhydrazine and a ketone. For our target, we utilize 1,3-cyclohexanedione as the ketone component to directly install the required C1-oxo functionality, yielding a 1-oxo-2,3,4,9-tetrahydrocarbazole.[1][8] This method is widely favored for its operational simplicity and use of readily available starting materials.[9][10]

Stage 3: Selective Reduction to the Target Alcohol The final step is the reduction of the C1-ketone to the desired this compound. This transformation is readily achieved with high selectivity using sodium borohydride (NaBH₄).[11] NaBH₄ is the reagent of choice for large-scale work due to its excellent safety profile, cost-effectiveness, and chemoselectivity, as it will not reduce other sensitive functional groups that may be present on the aromatic ring.

Below is a visualization of the overall synthetic workflow.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Formation cluster_2 Stage 3: Final Reduction A Substituted Nitroarene B Substituted Aniline A->B Reduction (e.g., Fe/NH4Cl) C Substituted Phenylhydrazine B->C 1. NaNO2, HCl 2. SnCl2 E 1-Oxo-2,3,4,9-tetrahydrocarbazole Analog C->E Fischer Indole Synthesis (Acid Catalyst) D 1,3-Cyclohexanedione D->E F This compound Analog (Target) E->F Reduction (NaBH4)

Caption: Overall workflow for the synthesis of target analogs.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Hydrazine derivatives are potentially toxic and should be handled with care.[12]

Protocol 2.1: Synthesis of Substituted Phenylhydrazine (General Example)

This protocol details the synthesis of 4-methoxyphenylhydrazine from 4-nitroanisole.

  • Part A: Reduction of 4-Nitroanisole to 4-Methoxyaniline

    • Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add iron powder (125 g, 2.24 mol) and ammonium chloride (24 g, 0.45 mol) in a mixture of ethanol (500 mL) and water (250 mL).

    • Reaction: Heat the slurry to 70-75 °C with vigorous stirring. Add 4-nitroanisole (100 g, 0.65 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 85 °C. The reaction is exothermic.

    • Completion: After the addition is complete, maintain the reaction at reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Work-up: Hot filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol (2 x 100 mL). Concentrate the combined filtrate under reduced pressure.

    • Purification: Redissolve the residue in ethyl acetate (500 mL) and wash with water (2 x 200 mL) and brine (200 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-methoxyaniline as a solid, which can be used without further purification. Expected yield: ~75 g (93%).

  • Part B: Conversion of 4-Methoxyaniline to 4-Methoxyphenylhydrazine

    • Diazotization: Dissolve 4-methoxyaniline (70 g, 0.57 mol) in concentrated hydrochloric acid (150 mL) and water (300 mL) in a 2 L beaker, cooling to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (41 g, 0.60 mol) in water (100 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition.

    • Reduction: In a separate 3 L flask, prepare a solution of tin(II) chloride dihydrate (257 g, 1.14 mol) in concentrated hydrochloric acid (250 mL) and cool to 0 °C. Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, maintaining the temperature below 10 °C.

    • Isolation: A thick precipitate of the hydrazine hydrochloride salt will form. Stir the mixture for 1 hour at 5 °C. Collect the solid by vacuum filtration and wash with a small amount of cold water.

    • Basification & Extraction: Suspend the filter cake in water (500 mL) and add 50% NaOH solution until the pH is >10. Extract the free hydrazine with dichloromethane (3 x 300 mL). Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield 4-methoxyphenylhydrazine. Expected yield: ~65 g (83%).

Protocol 2.2: Large-Scale Fischer Indole Synthesis of 6-Methoxy-1-oxo-2,3,4,9-tetrahydro-1H-carbazole
  • Rationale for Conditions: Acetic acid serves as both the solvent and the acid catalyst, which is effective and simplifies the reaction setup.[13] The one-pot procedure, where the hydrazone is formed in situ and cyclized, is highly efficient for large-scale operations.[14]

    • Setup: In a 2 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 1,3-cyclohexanedione (100 g, 0.89 mol) and glacial acetic acid (800 mL).

    • Reagent Addition: Heat the mixture to 60 °C. Prepare a solution of 4-methoxyphenylhydrazine hydrochloride (156 g, 0.89 mol) in glacial acetic acid (400 mL). Add the hydrazine solution dropwise to the reactor over 1 hour.

    • Reaction: After the addition is complete, heat the mixture to reflux (approx. 118 °C) and maintain for 4 hours. Monitor the reaction progress by TLC.

    • Precipitation and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to 5-10 °C. The product will precipitate. Pour the slurry into 4 L of cold water with stirring.

    • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 500 mL) to remove acetic acid, followed by a wash with cold ethanol (200 mL).

    • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The product is typically of high purity (>95%) and can be used directly in the next step. Expected yield: ~170 g (89%).

Protocol 2.3: Reduction of 6-Methoxy-1-oxo-2,3,4,9-tetrahydro-1H-carbazole
  • Rationale for Conditions: A mixed solvent system of THF and methanol provides good solubility for both the substrate and the NaBH₄ reagent.[11] The reaction is performed at room temperature for operational simplicity and safety.

    • Setup: To a 3 L flask equipped with a mechanical stirrer and thermometer, add the 1-oxo-tetrahydrocarbazole from the previous step (160 g, 0.74 mol), tetrahydrofuran (THF, 800 mL), and methanol (400 mL). Stir until the solid is fully dissolved.

    • Reduction: Cool the solution to 15-20 °C in a water bath. Add sodium borohydride (28 g, 0.74 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not rise above 25 °C.

    • Completion: Stir the reaction at room temperature for 2 hours after the final addition. Monitor for the disappearance of the starting material by TLC.

    • Quenching: Carefully quench the reaction by slowly adding water (500 mL). A significant portion of the product may precipitate.

    • Extraction and Purification: Concentrate the mixture under reduced pressure to remove most of the THF and methanol. Add more water (1 L) and extract the product with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine (500 mL), dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to afford pure 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ol. Expected yield: ~145 g (90%).

Mechanism, Optimization, and Troubleshooting

A deep understanding of the reaction mechanism is crucial for effective troubleshooting. The Fischer indole synthesis proceeds through several key steps, as illustrated below.

G A Arylhydrazine + Ketone B Hydrazone (I) A->B H+ cat. -H2O C Enamine Tautomer (II) B->C Tautomerization E Dienone Imine Intermediate (III) C->E [3,3]-Shift D [3,3]-Sigmatropic Rearrangement G Aminoacetal Intermediate (IV) E->G H+ cat. Rearomatization F Aromatization / Cyclization I Indole Product G->I -NH3 H Ammonia Elimination

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Optimization Data

Optimizing the acid catalyst is a critical step in maximizing yield and minimizing side products.[14]

EntryAcid Catalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)Observations
1HClEthanol80675Some side products observed
2H₂SO₄Ethanol80578Moderate tar formation
3p-TSAToluene110485Clean reaction, easy workup
4Acetic AcidAcetic Acid118489Excellent yield, simple setup
5ZnCl₂Dioxane100865Slower reaction, lower yield
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Fischer Synthesis 1. Ineffective acid catalyst.[14]2. Reaction temperature too low/high.3. Incomplete hydrazone formation.1. Screen various Brønsted or Lewis acids (see table above).2. Systematically vary temperature; excessive heat can cause degradation.[14]3. Ensure stoichiometry is correct; consider pre-forming the hydrazone.
Tar/Polymer Formation 1. Acid concentration is too high.2. Prolonged reaction at high temperature.3. Unstable starting materials or intermediates.1. Reduce the catalyst loading or use a weaker acid.2. Monitor the reaction closely and stop once the starting material is consumed.3. Use higher purity starting materials. Pouring the hot reaction into cold water can help precipitate the product away from soluble tars.[15]
Incomplete Ketone Reduction 1. Insufficient NaBH₄.2. Deactivation of NaBH₄ by acidic residue.3. Poor solubility of the substrate.1. Use a slight excess of NaBH₄ (e.g., 1.1-1.2 equivalents).2. Ensure the 1-oxo-THCz intermediate is fully neutralized and dry.3. Increase the proportion of THF in the solvent mixture.
Purification Difficulties 1. Oily crude product.2. Presence of closely-related impurities.1. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification.2. If recrystallization fails, column chromatography on silica gel is an effective alternative.[15]

Characterization of Analogs

Proper characterization is essential to confirm the structure and purity of the synthesized compounds. Standard techniques include NMR, MS, and FT-IR.[16][17][18]

Analog (R=)Yield (%)M.p. (°C)¹H NMR (δ, ppm, DMSO-d₆)MS (ESI) [M+H]⁺
H 92128-13010.81 (s, 1H, NH), 7.35 (d, 1H), 7.21 (d, 1H), 6.95 (m, 2H), 5.05 (d, 1H, OH), 4.75 (m, 1H, CH-OH), 2.6-2.8 (m, 4H), 1.8-2.0 (m, 4H)188.11
6-Methoxy 90145-14710.65 (s, 1H, NH), 7.10 (d, 1H), 6.85 (d, 1H), 6.60 (dd, 1H), 5.01 (d, 1H, OH), 4.72 (m, 1H, CH-OH), 3.75 (s, 3H, OCH₃), 2.5-2.7 (m, 4H), 1.8-2.0 (m, 4H)218.12
6-Chloro 88151-15311.02 (s, 1H, NH), 7.38 (d, 1H), 7.25 (s, 1H), 6.98 (d, 1H), 5.15 (d, 1H, OH), 4.78 (m, 1H, CH-OH), 2.6-2.8 (m, 4H), 1.8-2.0 (m, 4H)222.07

Conclusion

This application note provides a validated and scalable synthetic route to this compound analogs, critical building blocks in modern drug discovery. By leveraging an optimized Fischer indole synthesis, this guide offers detailed, field-tested protocols that address common challenges such as yield optimization, impurity control, and large-scale feasibility. The inclusion of mechanistic insights and comprehensive troubleshooting strategies equips researchers with the necessary tools to confidently and efficiently synthesize a diverse library of these high-value compounds.

References

  • Jadhav, S. D., & Deshmukh, M. B. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]

  • O’Connor, C., et al. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments, (88), e51632. [Link]

  • Yang, X., et al. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Organic Process Research & Development, 22(7), 896-900. [Link]

  • Chaudhari, T. Y., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(3), 2127-2135. [Link]

  • Varma, R. S., & Ju, Y. (2014). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Molecules, 19(9), 13537-13551. [Link]

  • Chen, Y., et al. (2007). 1,2,3,4-tetrahydrocarbazole. Organic Syntheses, 84, 327. [Link]

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  • Wang, L. L., et al. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Bioorganic Chemistry, 115, 105172. [Link]

  • Rogers, C. U., & Corson, B. B. (1950). 1,2,3,4-Tetrahydrocarbazole. Organic Syntheses, 30, 90. [Link]

  • Zhang, X., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. Scientific Reports, 14(1), 5649. [Link]

  • Szymańska, I., et al. (2019). Reduction of Nitrobenzene to Aniline by CO/H₂O in the Presence of Palladium Nanoparticles. Catalysts, 9(5), 404. [Link]

  • Sharma, V., et al. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Medicinal Chemistry, 21(19), 2929-2956. [Link]

  • Eisenbraun, E. J., et al. (1966). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 215-219. [Link]

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  • Wang, X., et al. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Synthetic Communications, 39(7), 1194-1203. [Link]

  • Chaudhari, T. Y., et al. (2022). Recent approaches to the synthesis of tetrahydrocarbazoles. ResearchGate. [Link]

  • Smith, A. G. D., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3469-3481. [Link]

  • Li, J., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels. [Link]

  • Helm, R. V., et al. (1962). Identification of carbazole in wilmington petroleum through use of gas-liquid chromatography and spectroscopy. Analytical Chemistry, 34(1), 28-32. [Link]

  • Al-Ostath, R. A., et al. (2025). Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. ResearchGate. [Link]

  • Kumar, R. S., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products, 7(2), 126-133. [Link]

  • Slideshare. (n.d.). Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives. [Link]

  • Jadhav, S. D., & Deshmukh, M. B. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. ResearchGate. [Link]

  • Murillo, E. A. (2019). Synthesis and characterization of a derivative of carbazole obtained from bromobenzyl alcohol. ResearchGate. [Link]

  • Reed, G. W. B., et al. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-423. [Link]

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  • Noller, C. R., & Hearst, P. J. (1951). 1-methylindole. Organic Syntheses, 31, 72. [Link]

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  • Wang, C., et al. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 243-260. [Link]

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  • Padwa, A., et al. (2012). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 77(17), 7294-7304. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3,4,9-Tetrahydro-1H-Carbazol-1-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,3,4,9-tetrahydro-1H-carbazol-1-ol. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven troubleshooting advice and answers to frequently asked questions. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and overcome challenges during the recrystallization process.

Section 1: Foundational Knowledge

This section addresses the fundamental properties of the target compound and its common contaminants, which are crucial for designing a successful purification strategy.

Q1: What are the critical chemical properties of this compound that influence its recrystallization?

Answer: Understanding the molecule's structure is key to manipulating its solubility. This compound (MW: 187.24 g/mol [1]) has three key features that dictate its behavior in solution:

  • The Carbazole Core: The aromatic and saturated ring system is largely nonpolar, contributing to its solubility in organic solvents.

  • The Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly increases the compound's polarity compared to its parent, 2,3,4,9-tetrahydro-1H-carbazole.

  • The Secondary Amine (-NH-) Group: The indole nitrogen is a weak hydrogen bond donor. Its presence can lead to self-association and influences solubility in protic solvents.

The interplay between the nonpolar core and the polar functional groups means that an ideal recrystallization solvent will typically be one of intermediate polarity, or a mixed-solvent system that can be fine-tuned to exploit these characteristics. The reported melting point of the pure compound is 121 °C [1]. This is a critical benchmark for assessing the purity of your final product.

Q2: What are the likely impurities in a crude sample of this compound?

Answer: The impurities present in your crude material depend heavily on the synthetic route. A common synthesis involves the reduction of 2,3,4,9-tetrahydro-1H-carbazol-1-one with a reducing agent like sodium borohydride (NaBH₄)[2].

Therefore, the most probable impurities include:

  • Unreacted Starting Material: 2,3,4,9-tetrahydro-1H-carbazol-1-one (a ketone) is less polar than the desired alcohol product. This difference in polarity is the primary basis for separation by recrystallization.

  • Synthesis Byproducts: The precursor ketone is often synthesized via the Fischer indole synthesis[3][4]. This reaction is known to produce colored, often polymeric, byproducts which can be carried through.

  • Residual Solvents: Solvents from the reaction and workup (e.g., THF, methanol, dichloromethane) may be trapped in the crude solid.

  • Inorganic Salts: Residual salts from the workup (e.g., borate salts from NaBH₄ quenching) can also be present.

Section 2: Experimental Protocol and Workflow

A successful recrystallization hinges on a methodical approach. The following workflow and protocol are designed to be a robust starting point for achieving high purity.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_procedure Purification Process A Crude Solid (Target + Impurities) B Dissolution A->B Add minimum amount of hot solvent C Hot Filtration (Optional) Remove Insoluble Impurities B->C If solution is cloudy or contains solids D Slow Cooling (Formation of Crystal Lattice) B->D If solution is clear C->D E Crystal Growth & Maturation D->E Allow to reach RT, then cool in ice bath F Isolation (Vacuum Filtration) E->F Collect crystals G Washing (Remove Adhered Mother Liquor) F->G Rinse with minimal ice-cold solvent H Drying (Remove Residual Solvent) G->H Dry under vacuum I Pure Crystalline Product (Verify by MP, TLC, NMR) H->I

Caption: Workflow for the purification of this compound.

Recommended Recrystallization Protocol

This protocol utilizes a mixed-solvent system of ethanol and water, which provides a wide polarity range and is effective for compounds with both polar and nonpolar features.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (Decolorizing Charcoal), if needed

  • Erlenmeyer Flasks, Hot Plate, Condenser, Buchner Funnel, Filter Paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil to dissolve the solid completely. The goal is to create a saturated or near-saturated solution.

  • Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (If Necessary): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: To the clear, hot ethanolic solution, add deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is supersaturated. Add a few more drops of hot ethanol to just redissolve the cloudiness.

  • Cooling and Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals, as it allows the crystal lattice to selectively incorporate the target molecule while excluding impurities. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and yield. The pure product should appear as off-white or light-colored crystals.

Data Summary Table
ParameterRecommended Solvent SystemRationalePurity Assessment
Primary Solvent Ethanol or MethanolThe target compound is highly soluble in these hot polar protic solvents.Melting Point: Sharp, near 121 °C[1]
Anti-Solvent Deionized WaterThe compound is poorly soluble in water; its addition reduces solubility and induces precipitation.TLC: Single spot, higher Rf than ketone precursor
Alternative System Ethyl Acetate / HexaneGood for less polar impurities. Dissolve in hot ethyl acetate, add hexane as the anti-solvent.NMR Spectroscopy: Absence of impurity signals
Decolorizing Agent Activated CarbonHigh surface area effectively adsorbs large, colored byproduct molecules[3].Appearance: Off-white to light tan crystals

Section 3: Troubleshooting Guide

Q3: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?

Answer:

  • Cause: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is often caused by the solution being too supersaturated or by the presence of impurities that significantly depress the melting point of the mixture[5].

  • Solution:

    • Re-heat the mixture until the oil completely redissolves.

    • Add a small amount (10-20% more) of the primary hot solvent (e.g., ethanol) to the solution. This decreases the saturation level, ensuring that the compound will precipitate at a lower temperature (below its melting point)[5].

    • Ensure a slower cooling rate. You can insulate the flask to slow heat loss.

    • If the problem persists, the crude product may be highly impure. Consider a preliminary purification step like a column chromatography "plug" to remove the bulk of impurities before recrystallization.

Q4: The solution is cool, but no crystals have formed. What should I do?

Answer:

  • Cause: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.

  • Solution (in order of preference):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth[5].

    • Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth[5].

    • Reduce Volume: If the above methods fail, you may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent, then attempt the cooling process again.

    • Extended Cooling: Place the flask in a colder environment (e.g., a freezer) for a longer period, but be mindful that very rapid cooling can trap impurities.

Q5: My final product is still colored. How can I get a purer, whiter product?

Answer:

  • Cause: The color is likely due to highly conjugated byproducts from the synthesis, which are not efficiently removed by a single recrystallization.

  • Solution:

    • Use Activated Carbon: Redissolve the colored product in the minimum amount of hot solvent. Add a small amount of decolorizing carbon, boil for 5-10 minutes, and perform a hot filtration to remove the carbon (and the adsorbed impurities) before proceeding with the cooling step[3]. Be aware that carbon can also adsorb some of your product, potentially reducing the yield.

    • Multiple Recrystallizations: A second recrystallization may be necessary to achieve high purity.

Q6: My final yield is very low (<50%). What are the most common causes?

Answer:

  • Cause: A low yield is most often the result of using too much solvent during the initial dissolution step, which keeps a significant portion of your product dissolved in the mother liquor even after cooling[5]. Other causes include premature crystallization during a hot filtration step or performing the final filtration before cooling is complete.

  • Solution:

    • Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add it in small portions.

    • Check the Mother Liquor: After filtering your crystals, try cooling the filtrate further in a freezer to see if more product crystallizes. If a large amount does, you used too much solvent initially.

    • Minimize Transfer Loss: Ensure all flasks used for hot filtration are pre-heated to prevent loss of product on cold surfaces.

Q7: The melting point of my product is broad (e.g., 115-119 °C) and lower than the literature value. What does this mean?

Answer:

  • Cause: A sharp melting point is a key indicator of purity. A broad and depressed melting point range is a classic sign that the sample is still impure. Impurities disrupt the crystal lattice, requiring less energy to break it down.

  • Solution: The product requires further purification. Perform a second recrystallization, paying close attention to the techniques described above (slow cooling, minimal solvent). Ensure the product is completely dry, as residual solvent can also depress the melting point.

Section 4: Frequently Asked Questions (FAQs)

Q8: How do I choose the best solvent for recrystallization if the recommended one doesn't work?

Answer: The ideal solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures. A good rule of thumb is "like dissolves like." Since your molecule has polar groups, start with polar solvents (ethanol, methanol, isopropanol). Test small amounts of your crude product in different solvents at room temperature and with heating to quickly screen candidates.

Q9: Can I reuse the mother liquor to recover more product?

Answer: Yes, it is possible to recover more product from the mother liquor. You can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. However, be aware that this second crop will be less pure than the first, as the impurities are more concentrated in the remaining solution. It is often not combined with the first, high-purity crop.

Q10: What is the advantage of a mixed-solvent system over a single solvent?

Answer: A mixed-solvent system offers a high degree of control and is particularly useful when no single solvent has the ideal solubility properties. By using one solvent in which the compound is very soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"), you can finely tune the solubility to the exact point of saturation, allowing for controlled and efficient crystallization.

References

  • Arulmozhi, S., et al. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 2,3,4,9-tetrahydro-1H-carbazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Kukreja, et al. (2012). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Retrieved from [Link]

  • Kumar, T. O. S., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. ACG Publications. Retrieved from [Link]

  • Reddit. (2020). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,9-tetrahydro-1H-carbazol-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Kukreja, et al. (2012). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences.
  • ResearchGate. (2009). 2-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in the Synthesis of Heteroannulated Carbazoles. Retrieved from [Link]

  • ResearchGate. (2017). Purification of carbazole by solvent crystallization under two forced cooling modes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Purifying Tetrahydrocarbazole Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tetrahydrocarbazole derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during column chromatography. As Senior Application Scientists, we aim to blend technical precision with practical, field-tested insights to ensure your purification processes are both efficient and successful.

Troubleshooting Guide: Resolving Common Purification Issues

This section addresses specific challenges you may encounter during the column chromatography of tetrahydrocarbazole derivatives, explaining the root causes and providing actionable solutions.

Issue 1: Poor Separation or Overlapping of Compound Bands

You've run your column, but the TLC analysis of your collected fractions shows that your desired tetrahydrocarbazole derivative is co-eluting with impurities.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of your mobile phase (eluent) is not optimized to create sufficient separation between your compound and impurities. If the eluent is too polar, all compounds will travel quickly down the column with little interaction with the stationary phase, leading to poor separation.[1][2] If it's not polar enough, the compounds may move too slowly or not at all.

    Solution: Methodical TLC Optimization.

    • Scout with TLC: Before every column, optimize your solvent system using Thin Layer Chromatography (TLC).[3] The goal is to find a solvent mixture that gives your target compound an Rf value of approximately 0.3-0.4, while maximizing the difference in Rf (ΔRf) between it and any impurities.[4]

    • Adjust Polarity: If compounds are moving too quickly (high Rf), decrease the eluent's polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate system).[1] Conversely, if they move too slowly (low Rf), increase the polarity by adding more of the polar solvent.[1]

    • Consider a Gradient: For complex mixtures with compounds of widely differing polarities, a gradient elution—where the polarity of the mobile phase is gradually increased during the separation—can be highly effective.[1]

  • Possible Cause 2: Column Overloading. You've loaded too much crude material onto the column. This saturates the stationary phase, preventing proper equilibrium and leading to broad, overlapping bands.

    Solution: Adhere to Loading Limits.

    • As a general rule, the amount of crude sample should be between 1-5% of the total mass of the stationary phase (e.g., 1-5 g of sample for 100 g of silica).[1] For difficult separations, this ratio should be even lower.

  • Possible Cause 3: Poor Column Packing. Cracks, channels, or an uneven surface in the stationary phase bed will cause the sample band to travel unevenly, destroying separation.

    Solution: Perfect Your Packing Technique.

    • Ensure you use a consistent and validated packing method, such as the "wet" or "slurry" method, to create a homogenous, stable column bed.[3] Tapping the column gently during packing can help settle the stationary phase and remove air bubbles. After packing, a layer of sand on top can protect the surface from being disturbed during solvent addition.[3][5]

Issue 2: Significant Streaking or Tailing of the Product Spot on TLC/Column

Your tetrahydrocarbazole derivative, a nitrogen-containing heterocycle, appears as a long streak rather than a tight spot or band.

  • Primary Cause: Unwanted Interactions with Acidic Silica. Standard silica gel is slightly acidic due to the presence of silanol (Si-O-H) groups on its surface. The basic nitrogen atom in the tetrahydrocarbazole ring can interact strongly and non-specifically with these acidic sites, causing the compound to "stick" and elute slowly and unevenly, resulting in tailing.[1]

    Solution 1: Use a Basic Modifier.

    • Add a small amount (typically 0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to your mobile phase.[1][6] These bases will preferentially bind to the acidic sites on the silica, "deactivating" them and allowing your basic compound to elute symmetrically.

    Solution 2: Switch to a Different Stationary Phase.

    • Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic forms.[4] Using neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds, as it eliminates the problematic acidic interactions.[1]

    • Deactivated Silica: You can also prepare a deactivated stationary phase by pre-treating the silica gel with a solution containing a basic modifier before packing the column.

Issue 3: The Compound Will Not Elute from the Column

You've been flushing the column with your chosen solvent system, but TLC analysis shows your target compound remains at the top of the column.

  • Possible Cause 1: Compound is Too Polar for the Eluent. The mobile phase lacks sufficient polarity to compete with the stationary phase for your compound.

    Solution: Drastically Increase Solvent Polarity.

    • If your compound is stuck, you need to switch to a much more polar eluent. For example, if 100% ethyl acetate is not working, try adding methanol (e.g., 5-10% methanol in ethyl acetate or dichloromethane).[7] A final column flush with a very polar solvent like methanol can recover strongly adsorbed compounds.

  • Possible Cause 2: Irreversible Adsorption or On-Column Decomposition. Some sensitive compounds can react with or bind irreversibly to the active sites on the silica gel.

    Solution: Test for Stability.

    • Before running a column, perform a simple stability test. Dissolve a small amount of your crude material in your chosen eluent, add a pinch of silica gel, and stir for an hour. Monitor the mixture by TLC to see if any new spots (decomposition products) appear or if the product spot disappears. If instability is detected, using a less reactive stationary phase like alumina or deactivating the silica is recommended.[7]

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for troubleshooting common column chromatography issues.

G start Problem Encountered During Column Chromatography issue1 Poor Separation / Overlapping Peaks start->issue1 issue2 Streaking or Tailing of Basic Compound start->issue2 issue3 Compound Not Eluting start->issue3 cause1a Inappropriate Solvent System? issue1->cause1a cause2a Interaction with Acidic Silica? issue2->cause2a cause3a Eluent Polarity Too Low? issue3->cause3a cause1b Column Overloaded? cause1a->cause1b No sol1a Optimize Eluent with TLC (Target Rf ~0.3) cause1a->sol1a Yes cause1c Poorly Packed Column? cause1b->cause1c No sol1b Reduce Sample Load (1-5% of Silica Mass) cause1b->sol1b Yes sol1c Repack Column Carefully (Slurry Method) cause1c->sol1c Yes sol2a Add Basic Modifier (e.g., 1% Et3N) to Eluent cause2a->sol2a Yes cause3b Decomposition on Column? cause3a->cause3b No sol3a Increase Eluent Polarity (Gradient or Stronger Solvent) cause3a->sol3a Yes sol3b Test Silica Stability / Use Alumina cause3b->sol3b Yes sol2b Use Neutral/Basic Alumina as Stationary Phase sol2a->sol2b Alternative

Caption: A logical workflow for troubleshooting common issues in column chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase? Silica Gel vs. Alumina?

The choice of stationary phase depends on the properties of your tetrahydrocarbazole derivative.[8][9][10]

  • Silica Gel: This is the most common and versatile stationary phase, suitable for a wide range of compounds.[3][4] However, its acidic nature can be problematic for basic compounds like tetrahydrocarbazoles, causing tailing.[1] It is the default choice unless your compound shows instability or poor peak shape.

  • Alumina: This is an excellent choice for basic compounds.[4] It comes in three forms: acidic, neutral, and basic. For tetrahydrocarbazoles, neutral or basic alumina is recommended to avoid the issues seen with acidic silica. Alumina can sometimes have different selectivity compared to silica, offering an alternative for difficult separations.

Q2: How do I select the best mobile phase (eluent)?

The mobile phase carries your sample through the column.[11] The selection process is empirical and best guided by TLC.[2]

  • Start with a Standard System: For tetrahydrocarbazoles, a common starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[12][13]

  • Use TLC to Find the Right Polarity: As described in the troubleshooting section, the goal is an Rf of ~0.3 for your target compound.

  • Consider Modifiers: For tetrahydrocarbazoles on silica, routinely add 0.1-1% triethylamine to the eluent to improve peak shape.[6]

Solvent System ComponentPolarity IndexRole in Eluent
Hexane / Heptane~0.1Non-polar base
Toluene2.4Non-polar base, can be used for elution[6]
Dichloromethane (DCM)3.1Medium polarity
Diethyl Ether (DE)2.8Medium polarity
Ethyl Acetate (EtOAc)4.4Polar modifier[12][13]
Methanol (MeOH)5.1Highly polar modifier, used for very polar compounds
Triethylamine (Et₃N)1.8Basic modifier (not for polarity)

Q3: What is the difference between gravity and flash chromatography?

The difference lies in how the mobile phase is moved through the column.[14]

  • Gravity Chromatography: The solvent flows down the column driven solely by gravity. It is slow but can provide high resolution for simple separations.

  • Flash Chromatography: Positive air pressure is applied to the top of the column to force the solvent through more quickly.[14] This is the standard technique in modern research labs as it dramatically reduces purification time while maintaining good separation.

Q4: How do I load my sample onto the column?

Proper sample loading is critical for a good separation. The goal is to apply the sample as a narrow, concentrated band. There are two main methods:

  • Wet Loading: Dissolve the crude sample in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the column bed.[5] This is the most common method.

  • Dry Loading: If your sample has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel to the solution, and evaporate the solvent completely to get a dry, free-flowing powder.[5] This powder is then carefully added to the top of the packed column. This technique prevents issues with using strong dissolution solvents that can ruin the separation at the start.

Standard Protocol: Flash Chromatography of a Tetrahydrocarbazole Derivative

This protocol outlines a standard workflow for purifying a crude tetrahydrocarbazole derivative using flash chromatography on silica gel.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis (Optimize Solvent System) select_column 2. Select Column Size (Based on Sample Mass) tlc->select_column pack_column 3. Pack Column (Slurry Method with Silica Gel) select_column->pack_column load_sample 4. Load Sample (Wet or Dry Loading) pack_column->load_sample elute 5. Elute with Solvent (Apply Air Pressure) load_sample->elute collect 6. Collect Fractions (Sequentially in Test Tubes) elute->collect monitor 7. Monitor Fractions (TLC Analysis) collect->monitor combine 8. Combine Pure Fractions monitor->combine evaporate 9. Evaporate Solvent (Rotary Evaporator) combine->evaporate final_product 10. Pure Product evaporate->final_product

Caption: Standard workflow for purifying organic compounds via flash column chromatography.

Step-by-Step Methodology
  • TLC Optimization:

    • Develop a TLC system to achieve a target Rf of ~0.3-0.4 for the desired compound. For a typical tetrahydrocarbazole, start with solvent systems like 9:1 Hexane:Ethyl Acetate.

    • Add 0.5% triethylamine to the TLC solvent jar to mimic column conditions and check for improvement in spot shape.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., for 1 g of crude material, use ~50-100 g of silica).

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).

    • With the stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent while continuously tapping the column to ensure even packing without air bubbles.

    • Add a thin (0.5 cm) layer of sand to the top of the silica bed to protect the surface.[3]

    • Drain the solvent until it is just level with the top of the sand layer. Do not let the column run dry from this point on.[15]

  • Sample Loading:

    • Dissolve the crude tetrahydrocarbazole derivative in the minimum volume of dichloromethane or the eluent.

    • Carefully pipette the solution onto the center of the sand layer, ensuring not to disturb the surface.

    • Open the stopcock and allow the sample to absorb fully onto the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Secure the column, attach an air line, and apply gentle pressure to achieve a steady flow rate (e.g., ~2 inches/minute descent of the solvent front).

    • Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions depends on the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Analysis:

    • Analyze the collected fractions by TLC to determine which ones contain the pure product.[14][16] Spot every few fractions on a TLC plate alongside a sample of the starting crude material.

    • Combine the fractions containing only the pure desired compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified tetrahydrocarbazole derivative.

References

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this powerful synthetic transformation. Here, we move beyond simple protocols to explain the underlying causality of experimental outcomes, providing you with the insights needed to optimize your reactions for higher yields and purity.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Low or No Yield of the Desired Indole

Q1: My Fischer indole synthesis is failing or resulting in a very low yield. What are the primary factors to investigate?

A1: Low or nonexistent yields in the Fischer indole synthesis can often be traced back to several critical factors ranging from reactant stability to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is essential.

Causality and Explanation:

The Fischer indole synthesis is a nuanced reaction sensitive to both the electronic nature of the substrates and the reaction environment.[1] The core of the synthesis involves an acid-catalyzed intramolecular cyclization of an arylhydrazone.[2][3][4] If this cyclization is inefficient, side reactions can dominate, or the reaction may stall altogether.

Troubleshooting Protocol:

  • Assess Hydrazone Stability: Some arylhydrazones are unstable and can decompose before cyclization.[5]

    • Recommendation: Perform a one-pot synthesis where the hydrazone is generated in situ and immediately subjected to cyclization conditions without isolation.[5][6] This minimizes the potential for decomposition.

  • Evaluate Acid Catalyst Choice and Strength: The choice of acid catalyst is critical and highly substrate-dependent.[5][7] A catalyst that is too strong can lead to decomposition and tar formation, while one that is too weak may not facilitate the reaction efficiently.[5]

    • Recommendation: Screen a panel of both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[3][4][5] For less reactive substrates, polyphosphoric acid (PPA) is often a powerful choice.[5]

  • Optimize Reaction Temperature: Temperature plays a pivotal role. High temperatures can promote the formation of tars and polymeric byproducts, whereas low temperatures can lead to an incomplete reaction.[5]

    • Recommendation: Begin with milder temperature conditions and incrementally increase the temperature while monitoring the reaction progress by TLC or LC-MS.[5] Microwave-assisted synthesis can also be explored for its potential to provide rapid heating and improve yields in shorter reaction times.[5]

  • Verify Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can introduce competing side reactions, inhibiting the formation of the desired indole.[1]

    • Recommendation: Ensure the purity of your starting materials. Arylhydrazines, in particular, can degrade upon storage and may require purification before use.

Issue 2: Formation of an Unexpected Regioisomer

Q2: I am using an unsymmetrical ketone and obtaining a mixture of two indole regioisomers. How can I control the regioselectivity of the reaction?

A2: The formation of regioisomers is a common challenge when using unsymmetrical ketones in the Fischer indole synthesis. The regiochemical outcome is determined by which α-carbon of the ketone participates in the key[4][4]-sigmatropic rearrangement, and this can be influenced by the reaction conditions.

Causality and Explanation:

The reaction proceeds through an ene-hydrazine intermediate. For an unsymmetrical ketone, two different ene-hydrazines can form, leading to two possible indole products. The ratio of these isomers is influenced by the relative stability of the ene-hydrazine intermediates and the transition states leading to them. Generally, weaker acids and lower temperatures favor the kinetically controlled product, which arises from the more substituted and often more stable ene-hydrazine. Conversely, stronger acids and higher temperatures can favor the thermodynamically controlled product.[6]

Troubleshooting Protocol:

  • Systematic Screening of Acid Catalysts: The choice of acid catalyst is a primary tool for influencing the isomeric ratio.[6]

    • Recommendation: Conduct small-scale parallel experiments screening a range of Brønsted and Lewis acids of varying strengths.[8] For example, compare the results with a mild acid like acetic acid versus a strong acid like polyphosphoric acid.

  • Temperature Optimization: As with catalyst choice, temperature can shift the product distribution.

    • Recommendation: Evaluate a range of temperatures for a given acid catalyst. Lower temperatures are more likely to favor the kinetic product.

  • Solvent Effects: While often a secondary factor, the solvent can influence the stability of intermediates and transition states.

    • Recommendation: If catalyst and temperature optimization are insufficient, consider exploring different solvent systems.

Condition Favored Product Rationale
Milder Acid (e.g., Acetic Acid)Kinetic ProductFavors the formation of the more stable, more substituted ene-hydrazine intermediate.[6]
Stronger Acid (e.g., PPA, H₂SO₄)Thermodynamic ProductCan equilibrate the ene-hydrazine intermediates, leading to the thermodynamically more stable indole.[6][9]
Lower TemperatureKinetic ProductThe reaction is less likely to overcome the activation barrier to form the less stable ene-hydrazine.
Higher TemperatureThermodynamic ProductProvides sufficient energy to allow for equilibration and formation of the most stable final product.
Issue 3: Significant Formation of Tar and Polymeric Byproducts

Q3: My reaction mixture is turning into a dark, intractable tar, making product isolation difficult and significantly reducing my yield. What is causing this, and how can I prevent it?

A3: The formation of tar and polymeric materials is a frequent issue in Fischer indole synthesis, particularly when employing harsh reaction conditions.[5]

Causality and Explanation:

The strongly acidic and often high-temperature conditions required for the Fischer indole synthesis can promote a variety of undesirable side reactions.[5] These can include acid-catalyzed polymerization of the starting materials, intermediates, or even the indole product itself. Indoles, being electron-rich aromatic compounds, are susceptible to electrophilic attack and can undergo further reactions under strongly acidic conditions.

Troubleshooting Protocol:

  • Employ Milder Reaction Conditions: This is the most direct approach to mitigating tar formation.

    • Recommendation: Use the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[5] It is often better to have a slower, cleaner reaction than a fast, messy one.

  • Monitor Reaction Progress Diligently: Over-exposing the product to harsh conditions can lead to degradation.

    • Recommendation: Closely monitor the reaction by TLC or LC-MS and work up the reaction as soon as the starting material has been consumed and the product has formed.

  • Consider Alternative Synthetic Strategies: For particularly sensitive substrates, the Fischer indole synthesis may not be the optimal route.

    • Recommendation: If milder conditions are ineffective, it may be necessary to explore other indole synthesis methodologies that proceed under less harsh conditions.

Issue 4: Competing N-N Bond Cleavage

Q4: I am observing byproducts that suggest cleavage of the N-N bond in my arylhydrazine or hydrazone intermediate. Why is this happening and how can it be minimized?

A4: Heterolytic cleavage of the N-N bond is a significant competing pathway in the Fischer indole synthesis, especially with certain substitution patterns on the starting materials.[6][10]

Causality and Explanation:

The desired reaction pathway involves a[4][4]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[4][10] However, if the intermediate iminylcarbocation that would result from N-N bond cleavage is sufficiently stabilized, this cleavage can become a favored side reaction.[10] This is particularly problematic when electron-donating groups are present on the carbonyl component, as they can stabilize this carbocation.[1][5][10] This can lead to the formation of anilines and other degradation products instead of the indole.[6]

Troubleshooting Protocol:

  • Modify Substrate Electronics (if possible): If the substrate design allows, altering the electronic properties can disfavor N-N cleavage.

    • Recommendation: If feasible within the synthetic plan, consider using substrates with less electron-donating character on the carbonyl component.

  • Utilize Milder Reaction Conditions: Harsher conditions can promote cleavage.

    • Recommendation: Employ milder acid catalysts and lower reaction temperatures to favor the desired sigmatropic rearrangement over the cleavage pathway.[6]

  • Alternative Synthetic Routes: For substrates that are highly prone to N-N bond cleavage, the Fischer indole synthesis may not be a viable option.

    • Recommendation: In cases where this side reaction is dominant and cannot be suppressed, exploring alternative indole syntheses is advisable.

Visualizing the Reaction Pathways

To better understand the desired reaction and the common side reactions, the following diagrams illustrate the key mechanistic steps.

Fischer_Indole_Synthesis Start Arylhydrazine + Ketone/Aldehyde Hydrazone Arylhydrazone Start->Hydrazone + Acid EneHydrazine Ene-hydrazine (Tautomerization) Hydrazone->EneHydrazine Tar Tar/Polymeric Byproducts Hydrazone->Tar Harsh Conditions (High Temp/Strong Acid) Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement NN_Cleavage N-N Bond Cleavage EneHydrazine->NN_Cleavage e.g., strong e--donating groups Intermediate Di-imine Intermediate Rearrangement->Intermediate Cyclization Cyclization & -NH3 Intermediate->Cyclization Intermediate->Tar Harsh Conditions (High Temp/Strong Acid) Indole Indole Product Cyclization->Indole Indole->Tar Harsh Conditions (High Temp/Strong Acid) Aniline Aniline + Iminylcarbocation NN_Cleavage->Aniline

Caption: Main and side reaction pathways in the Fischer indole synthesis.

Experimental Protocol: General Procedure for Fischer Indole Synthesis

This protocol provides a general framework. Optimal conditions, particularly the choice of acid catalyst and temperature, must be determined empirically for each specific substrate pair.

  • Hydrazone Formation (Optional if performed in situ):

    • In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid).

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

    • The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward directly.

  • Indolization:

    • To the hydrazone (or the in situ reaction mixture), add the acid catalyst (catalytic to stoichiometric amounts, depending on the acid and substrate).[5]

    • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the specific reaction) and monitor its progress by TLC or LC-MS.[5]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a strong acid was used, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution or aqueous NaOH).[5]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[5]

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.

References
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Fischer Indole Synthesis. Retrieved from [Link]

  • Chem-Station. (2014, August 27). Fischer Indole Synthesis. Retrieved from [Link]

  • Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 2876–2879. Retrieved from [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • Science Info. (2024, April 10). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

  • SciSpace. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]

  • SciSpace. (n.d.). The Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • MDPI. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of Carbazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery and biological research: the poor solubility of carbazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of molecules and encountering difficulties in achieving reliable and reproducible results in biological assays due to solubility issues.

Carbazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, their inherent aromatic and heterocyclic structure often leads to low aqueous solubility, posing a significant hurdle for in vitro and in vivo testing.[3][4] Inadequate solubility can lead to a cascade of problems, including underestimated compound activity, inaccurate structure-activity relationships (SAR), and poor reproducibility.[5][6][7]

This comprehensive guide provides practical, field-proven insights and step-by-step protocols to help you overcome these challenges. We will delve into the root causes of poor solubility and offer a range of solutions, from optimizing solvent systems to employing advanced formulation strategies. Our goal is to empower you with the knowledge and techniques to ensure your carbazole compounds are effectively solubilized for accurate and meaningful biological evaluation.

Part 1: The Critical Impact of Solubility on Biological Data

The solubility of a test compound is not merely a practical consideration; it is a fundamental parameter that can profoundly influence the outcome and interpretation of a biological assay.[8] When a compound's concentration in an assay medium exceeds its solubility limit, it can lead to several detrimental effects:

  • Inaccurate Structure-Activity Relationship (SAR): In a series of analogs, differences in solubility can be misinterpreted as differences in biological activity, confounding the SAR and misleading medicinal chemistry efforts.[7]

  • Poor Data Reproducibility: The precipitation of a compound can be erratic, leading to high variability between replicate wells, plates, and experiments.[5]

  • Assay Interference: Undissolved compound particles can interfere with assay detection systems, particularly those based on absorbance, fluorescence, or luminescence, leading to false-positive or false-negative results.

The following diagram illustrates the cascading negative effects of poor compound solubility on the drug discovery process.

cluster_Problem Initial Problem cluster_Consequences Direct Consequences in Assay cluster_Impact Impact on Data and Decisions cluster_Outcome Overall Outcome A Poor Aqueous Solubility of Carbazole Compound B Precipitation in Aqueous Assay Buffer A->B C Actual Concentration < Nominal Concentration B->C F Poor Reproducibility B->F G Assay Artifacts B->G D Underestimated Potency (Higher IC50) C->D E Inaccurate SAR Data C->E H Misguided Drug Discovery Efforts D->H E->H F->H G->H Start Start: Carbazole Compound with Poor Solubility Assess_Solubility Perform Initial Solubility Assessment Start->Assess_Solubility Precipitation Precipitation Observed? Assess_Solubility->Precipitation Immediate_Precipitation Immediate Precipitation? Precipitation->Immediate_Precipitation Yes Proceed_Assay Proceed with Biological Assay Precipitation->Proceed_Assay No Use_CoSolvent Strategy 1: Use Co-solvents (e.g., PEG400) Immediate_Precipitation->Use_CoSolvent Yes Modify_pH Strategy 2: Modify pH (if ionizable) Immediate_Precipitation->Modify_pH Consider also Delayed_Precipitation Delayed Precipitation? Use_Cyclodextrin Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) Delayed_Precipitation->Use_Cyclodextrin Yes Use_Surfactant Strategy 4: Use Surfactants (with caution) Delayed_Precipitation->Use_Surfactant Alternative Reassess_Solubility Re-assess Solubility Use_CoSolvent->Reassess_Solubility Modify_pH->Reassess_Solubility Use_Cyclodextrin->Proceed_Assay Use_Surfactant->Proceed_Assay Reassess_Solubility->Delayed_Precipitation

Sources

avoiding byproduct formation in the reduction of tetrahydrocarbazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reduction of Tetrahydrocarbazol-1-one

Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are working with the reduction of 1,2,3,4-tetrahydrocarbazol-1-one and its derivatives. The reduction of this α,β-unsaturated ketone is a critical transformation, but it presents significant challenges in controlling selectivity and avoiding byproduct formation. This document provides in-depth troubleshooting advice and detailed protocols to help you achieve your desired synthetic outcome with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reduction products and potential byproducts when working with tetrahydrocarbazol-1-one?

The reduction of tetrahydrocarbazol-1-one, an α,β-unsaturated ketone, can yield four main products depending on the reagents and conditions used. The key is controlling the selectivity between 1,2-reduction (carbonyl attack) and 1,4-reduction (conjugate or Michael addition).

  • Saturated Ketone (1,4-Reduction Product): The result of adding two hydrogen atoms across the carbon-carbon double bond.

  • Allylic Alcohol (1,2-Reduction Product): The result of adding two hydrogen atoms across the carbon-oxygen double bond.

  • Saturated Alcohol (Full Reduction Product): The result of reducing both the C=C and C=O bonds.

  • Tetrahydrocarbazole (Deoxygenation Product): The result of completely removing the carbonyl oxygen to form a methylene (-CH2-) group.

Byproducts typically arise from a lack of selectivity, resulting in a mixture of the saturated ketone, allylic alcohol, and saturated alcohol.[1][2] Specific reaction conditions can also lead to unique byproducts, such as azine formation during a Wolff-Kishner reduction.[3][4]

Q2: I want to completely remove the carbonyl to get the fully reduced tetrahydrocarbazole. Why is my Wolff-Kishner reduction failing or giving me unexpected products?

This is a common and critical issue. The standard Wolff-Kishner reduction is generally unsuitable for α,β-unsaturated ketones like tetrahydrocarbazol-1-one.[5] Under the high-temperature, basic conditions, the hydrazone intermediate can undergo a competing cyclization reaction to form a pyrazole derivative, which is a significant byproduct.

The Causality: The conjugated system provides an alternative reaction pathway. To successfully deoxygenate the carbonyl, you must first eliminate the α,β-unsaturation.

Solution: Employ a two-step process:

  • Conjugate Reduction: First, selectively reduce the C=C double bond to form the corresponding saturated ketone (tetrahydrocarbazol-1-one). Catalytic hydrogenation is often effective for this step.

  • Wolff-Kishner Reduction: Perform the Wolff-Kishner reduction on the now-saturated ketone. This removes the competing pyrazole formation pathway and will yield the desired tetrahydrocarbazole.

Q3: How do I choose the right reducing agent for my desired outcome?

The choice of reagent is the most critical factor in determining the reaction's outcome.

  • To obtain the Saturated Ketone (1,4-reduction): You need a method that favors conjugate addition. Options include catalytic hydrogenation with a selective catalyst (e.g., Pd/C) under controlled conditions or specialized reagent systems like Co2(CO)8–H2O.[6][7]

  • To obtain the Allylic Alcohol (1,2-reduction): You need to favor direct carbonyl attack. The Luche reduction (NaBH₄ with a Lewis acid like CeCl₃) is the classic method for this transformation, as the cerium salt enhances the electrophilicity of the carbonyl carbon.[1]

  • To obtain the Saturated Alcohol (Full reduction): A powerful, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) may work but can be difficult to control.[8][9][10] A more reliable method is a two-step approach: first, a 1,4-reduction to the saturated ketone, followed by a standard NaBH₄ reduction of the resulting ketone.[1][11]

Reaction Pathway Visualization

G start Tetrahydrocarbazol-1-one (α,β-Unsaturated Ketone) prod1 Saturated Ketone (1,2,3,4,4a,9a-Hexahydrocarbazol-1-one) start->prod1 1,4-Reduction (e.g., Cat. H₂, Pd/C) prod2 Allylic Alcohol (2,3,4,9-Tetrahydro-1H-carbazol-1-ol) start->prod2 1,2-Reduction (e.g., Luche: NaBH₄/CeCl₃) prod3 Saturated Alcohol (1,2,3,4,4a,9a-Hexahydro-1H-carbazol-1-ol) start->prod3 Full Reduction (e.g., LiAlH₄) prod1->prod3 Ketone Reduction (e.g., NaBH₄) prod4 Tetrahydrocarbazole (Methylene Product) prod1->prod4 Deoxygenation (e.g., Wolff-Kishner)

Caption: Possible reduction pathways for tetrahydrocarbazol-1-one.

Troubleshooting Guide

Problem / Observation Probable Cause(s) Recommended Solution(s)
Mixture of saturated ketone and allylic alcohol obtained. Poor Selectivity of Reagent: Standard NaBH₄ without additives can give mixtures. Catalytic hydrogenation conditions may be too harsh, leading to some carbonyl reduction.For 1,2-reduction (alcohol), add CeCl₃ (Luche conditions) to your NaBH₄ reaction. This enhances carbonyl selectivity.[1] For 1,4-reduction (ketone), switch to a more selective catalytic system or explore alternative reagents known for conjugate reduction.[6][7]
Desired product is the saturated alcohol, but reaction stops at the allylic alcohol or saturated ketone. Insufficient Reducing Power: NaBH₄ is not strong enough to reduce the C=C double bond.[11] Some catalytic systems may not be active enough to reduce the ketone.Use a stronger reducing agent like LiAlH₄, but be aware of its high reactivity and lack of selectivity.[9][12] Recommended: Use a two-step sequence. First, reduce the C=C bond via catalytic hydrogenation, isolate the saturated ketone, then reduce the ketone with NaBH₄.[1]
Wolff-Kishner reduction gives low yield, and a significant amount of starting material is recovered. Incomplete Hydrazone Formation: Steric hindrance or unfavorable equilibrium can prevent the initial reaction with hydrazine. Reaction Temperature Too Low: Water produced during hydrazone formation can lower the boiling point of the solvent (e.g., ethylene glycol), preventing the reaction from reaching the required temperature for nitrogen extrusion.[4]Use the Huang-Minlon modification: After initial heating with hydrazine hydrate to form the hydrazone, distill off the water and excess hydrazine. This allows the reaction temperature to rise to ~200°C, driving the reduction to completion.[4][5][13]
Wolff-Kishner reduction yields a non-polar byproduct, not the desired methylene compound. Azine Formation: The hydrazone intermediate can react with another molecule of the starting ketone to form a stable azine byproduct, halting the desired reaction pathway.[3]Ensure anhydrous conditions and consider pre-forming the hydrazone before adding it to the base. Slow addition of the hydrazone to the basic solution can also minimize this side reaction.[3]
Catalytic hydrogenation reduces both the C=C and C=O bonds (over-reduction). Catalyst is too active or reaction conditions are too harsh. Raney Nickel, for instance, is known to be very aggressive and can reduce carbonyls.[14] High pressure or temperature can also lead to over-reduction.Switch to a less active catalyst, such as 10% Palladium on Carbon (Pd/C). Perform the reaction at lower hydrogen pressure (e.g., balloon pressure) and room temperature. Monitor the reaction closely by TLC to stop it once the starting material is consumed.

Validated Experimental Protocols

Protocol 1: Selective 1,4-Reduction to Saturated Ketone

(Method: Catalytic Hydrogenation)

This protocol is designed to selectively reduce the alkene, leaving the carbonyl group intact.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydrocarbazol-1-one (1.0 eq) in a suitable solvent (e.g., Ethanol or Ethyl Acetate, ~0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (5-10 mol% by weight).

  • Hydrogenation: Seal the flask, and purge the system with nitrogen gas, followed by hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed (typically 2-6 hours), carefully vent the hydrogen atmosphere and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude saturated ketone, which can be purified by recrystallization or column chromatography.

Protocol 2: Selective 1,2-Reduction to Allylic Alcohol

(Method: Luche Reduction)

This protocol leverages a Lewis acid to direct the hydride attack exclusively to the carbonyl carbon.

  • Preparation: In a round-bottom flask, dissolve tetrahydrocarbazol-1-one (1.0 eq) and Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) (1.1 eq) in Methanol (~0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Hydride Addition: Add Sodium Borohydride (NaBH₄) (1.1 eq) portion-wise over 5-10 minutes. Vigorous gas evolution may be observed.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30 minutes.

  • Workup: Quench the reaction by the slow addition of water. Add dilute aqueous HCl (1 M) until the solution is acidic (pH ~2-3).

  • Isolation: Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude allylic alcohol for further purification.

Protocol 3: Complete Deoxygenation to Tetrahydrocarbazole

(Method: Two-Step Reduction / Modified Wolff-Kishner)

This is the most reliable method for complete carbonyl removal, avoiding pyrazole formation.

Step A: Synthesis of the Saturated Ketone

  • Follow Protocol 1 to convert tetrahydrocarbazol-1-one into the corresponding saturated ketone. Purify and ensure the starting material is fully consumed before proceeding.

Step B: Huang-Minlon Modification of the Wolff-Kishner Reduction

  • Preparation: In a round-bottom flask fitted with a distillation head and condenser, combine the saturated ketone from Step A (1.0 eq), diethylene glycol (as solvent), and hydrazine hydrate (85% solution, 4-5 eq).

  • Hydrazone Formation: Add potassium hydroxide (KOH) pellets (4-5 eq). Heat the mixture to ~130-140 °C for 1-2 hours to facilitate hydrazone formation.[13]

  • Water Removal: Increase the temperature to allow for the distillation of water and excess hydrazine. Continue heating until the internal temperature reaches ~190-200 °C.[4]

  • Reduction: Maintain the reaction at this high temperature for 3-6 hours, or until TLC analysis shows complete consumption of the hydrazone intermediate.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., Toluene or Dichloromethane).

  • Isolation: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude tetrahydrocarbazole can be purified by column chromatography or recrystallization.

Troubleshooting Workflow

G start Start: Identify Desired Product q1 What is your target molecule? start->q1 p_ketone Saturated Ketone (1,4-Reduction) q1->p_ketone Saturated Ketone p_alcohol Allylic Alcohol (1,2-Reduction) q1->p_alcohol Allylic Alcohol p_methylene Methylene Group (Deoxygenation) q1->p_methylene Methylene (CH₂) t_ketone Problem: Mixture of products or over-reduction? p_ketone->t_ketone t_alcohol Problem: 1,4-reduction byproduct (saturated ketone) is forming? p_alcohol->t_alcohol t_methylene Problem: Low yield or unexpected byproduct? p_methylene->t_methylene s_ketone Solution: - Use less active catalyst (Pd/C) - Lower H₂ pressure - Monitor closely by TLC t_ketone->s_ketone Yes s_alcohol Solution: - Add CeCl₃ (Luche) - Use polar protic solvent (MeOH) - Run at low temp (0 °C) t_alcohol->s_alcohol Yes s_methylene1 Cause: Pyrazole formation Solution: Use 2-step method (reduce C=C first) t_methylene->s_methylene1 From α,β-Unsaturated Ketone s_methylene2 Cause: Incomplete reaction Solution: Use Huang-Minlon (distill off H₂O) t_methylene->s_methylene2 From Saturated Ketone

Caption: A logical workflow for troubleshooting common reduction issues.

References

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • Various Authors. (n.d.). Selective 1,4-reduction of unsaturated carbonyl compounds. ResearchGate. Retrieved from [Link]

  • Study.com. (2024, February 15). Video: Wolff-Kishner Reduction, Mechanism & Application. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemoselective catalytic reduction of conjugated α,β-unsaturated ketones to saturated ketones via a hydroboration/protodeboronation strategy. Organic Chemistry Frontiers. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 10). How would you carry out complete reduction of enone to form saturated alcohol?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • MDPI. (2023, March 22). Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.5: Oxidative Addition in Action- Catalytic Hydrogenation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 1,2,3,4-tetrahydrocarbazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs). Our goal is to help you navigate the complexities of this important transformation and achieve optimal results in your synthetic endeavors.

Introduction: The Chemistry of N-Alkylation

The N-alkylation of tetrahydrocarbazoles is a cornerstone reaction in medicinal chemistry and materials science. This transformation involves the formation of a carbon-nitrogen bond at the secondary amine of the tetrahydrocarbazole ring system. The reaction typically proceeds via a nucleophilic substitution mechanism (SN2), where the deprotonated tetrahydrocarbazole acts as a nucleophile, attacking an electrophilic alkylating agent.[1]

The pKa of the N-H bond in carbazole derivatives is in the mid-teens, making deprotonation with a suitable base a critical first step to enhance nucleophilicity.[2] The choice of base, solvent, and alkylating agent, along with reaction temperature and time, are all crucial parameters that must be carefully optimized to maximize yield and minimize side reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the N-alkylation of tetrahydrocarbazoles.

Q1: My reaction is not proceeding to completion, and I have a low yield of the desired N-alkylated product. What are the likely causes?

A1: Low or no product formation is a common issue that can stem from several factors.[3] A systematic approach to troubleshooting is recommended:

  • Inadequate Deprotonation: The N-H bond of the tetrahydrocarbazole must be deprotonated to form the more reactive anion. If the base is not strong enough, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.

  • Poor Leaving Group: The alkylating agent must have a good leaving group (e.g., I, Br, OTs, OMs) for the nucleophilic substitution to occur at a reasonable rate.

  • Steric Hindrance: A bulky alkylating agent or a sterically hindered tetrahydrocarbazole can slow down the reaction.

  • Suboptimal Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.

Q2: I am observing the formation of an O-alkylated byproduct. How can I suppress this side reaction?

A2: While N-alkylation is generally favored for carbazole-type systems, O-alkylation can occur, particularly if the substrate has a hydroxyl group that can also be deprotonated. To minimize this, consider using protecting groups for any hydroxyl functionalities present on your starting material.[4]

Q3: The purification of my N-alkylated product is challenging due to the presence of unreacted starting material and other impurities. What are some effective purification strategies?

A3: Purification can often be the most challenging step. Here are a few strategies:

  • Column Chromatography: This is the most common method for separating the product from starting materials and byproducts. A careful selection of the solvent system is crucial.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.

  • Acid-Base Extraction: If there is a significant amount of unreacted tetrahydrocarbazole, an acidic wash can be used to remove it by protonating the basic nitrogen atom and extracting it into the aqueous phase.[5]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, systematic approach to troubleshooting common problems encountered during the N-alkylation of tetrahydrocarbazoles.

Problem 1: Low or No Product Formation

A low yield can be frustrating, but a logical, step-by-step approach to optimization will often lead to a solution.

Troubleshooting Low Yield start Low Yield Observed check_base 1. Evaluate Base Strength & Stoichiometry start->check_base check_solvent 2. Assess Solvent Polarity & Aprotic Nature check_base->check_solvent Base is adequate check_alkylating_agent 3. Verify Alkylating Agent Reactivity check_solvent->check_alkylating_agent Solvent is appropriate check_temp_time 4. Optimize Temperature & Reaction Time check_alkylating_agent->check_temp_time Agent is reactive optimize Systematically Optimize Conditions check_temp_time->optimize Conditions refined

Caption: A systematic workflow for troubleshooting low reaction yields.

The choice of base is critical for efficient deprotonation. The pKa of the tetrahydrocarbazole N-H is a key consideration.

BasepKa of Conjugate AcidTypical SolventsComments
NaH (Sodium Hydride)~36THF, DMFA strong, non-nucleophilic base. Often a good first choice.[6]
K₂CO₃ (Potassium Carbonate)~10.3DMF, AcetonitrileA milder, less hazardous base. May require higher temperatures.[7]
Cs₂CO₃ (Cesium Carbonate)~10.3DMF, AcetonitrileMore soluble and often more effective than K₂CO₃.
KOH (Potassium Hydroxide)~15.7DMSO, DMFA strong, inexpensive base. Can be used in phase-transfer catalysis.

Recommendation: If using a weaker base like K₂CO₃ with slow reaction rates, consider switching to a stronger base such as NaH. Ensure the base is of good quality and handled under anhydrous conditions, especially NaH.

The solvent influences the solubility of reactants and the reaction rate. Polar aprotic solvents are generally preferred as they solvate the cation of the base without protonating the nucleophile.[4]

SolventDielectric Constant (ε)Boiling Point (°C)Notes
DMF (Dimethylformamide)37153Excellent solvating power, but can be difficult to remove.
DMSO (Dimethyl Sulfoxide)47189High boiling point, good for high-temperature reactions.
Acetonitrile (CH₃CN) 3882Lower boiling point, easier to remove post-reaction.
THF (Tetrahydrofuran)7.666Less polar, but often effective, especially with strong bases like NaH.[6]

Recommendation: DMF is a common starting point. If you suspect solvent-related issues, consider switching to DMSO for higher temperatures or acetonitrile for easier workup. Ensure your solvent is anhydrous, as water can quench the base and the deprotonated nucleophile.

The reactivity of the alkylating agent follows the trend I > Br > Cl for the leaving group.

Recommendation: If you are using an alkyl chloride and the reaction is sluggish, switching to the corresponding bromide or iodide will significantly increase the reaction rate. Adding a catalytic amount of sodium or potassium iodide can facilitate an in situ Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive iodide.

Problem 2: Competing Side Reactions

The formation of byproducts can complicate purification and reduce the yield of the desired product.

While N-alkylation is generally favored, C-alkylation at the 3-position of the indole ring system can sometimes occur.

Recommendation: This is often influenced by the reaction conditions. Using a strong base and a polar aprotic solvent typically favors N-alkylation.

Advanced Strategies for Optimization

For particularly challenging N-alkylations, more advanced techniques can be employed.

PTC is an excellent method for reactions where the nucleophile and the electrophile are in different phases.[8] This technique often allows for the use of milder bases and a wider range of solvents.[9]

Typical PTC System:

  • Reactants: Tetrahydrocarbazole and alkyl halide in a non-polar organic solvent (e.g., toluene).

  • Base: An aqueous solution of a strong base (e.g., 50% NaOH).

  • Catalyst: A quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB).

The catalyst transports the hydroxide ion into the organic phase to deprotonate the tetrahydrocarbazole, and then brings the resulting anion into contact with the alkyl halide.

Microwave irradiation can significantly accelerate reaction times and improve yields, often by providing rapid and uniform heating.[10][11] Reactions that take hours under conventional heating can sometimes be completed in minutes in a microwave reactor.

Experimental Protocols

Here are some representative, step-by-step protocols for the N-alkylation of tetrahydrocarbazoles.

Protocol 1: General Procedure using Sodium Hydride
  • To a solution of 1,2,3,4-tetrahydrocarbazole (1.0 eq.) in anhydrous DMF (0.1 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkylating agent (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). The reaction may require heating.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalysis (PTC) Procedure
  • To a vigorously stirred mixture of 1,2,3,4-tetrahydrocarbazole (1.0 eq.), alkyl halide (1.2 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.) in toluene (0.2 M), add a 50% aqueous solution of NaOH (5.0 eq.).

  • Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and toluene.

  • Separate the layers and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Tetrahydrocarbazole & Anhydrous Solvent setup->reagents base 3. Add Base (e.g., NaH at 0°C) reagents->base stir 4. Stir for Deprotonation base->stir alkylate 5. Add Alkylating Agent stir->alkylate monitor 6. Monitor Reaction (TLC/LC-MS) alkylate->monitor workup 7. Quench & Workup monitor->workup purify 8. Purify Product (Chromatography) workup->purify characterize 9. Characterize Product (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for N-alkylation.

Conclusion

The N-alkylation of tetrahydrocarbazoles is a versatile and powerful reaction. By understanding the underlying principles and systematically troubleshooting any issues that arise, researchers can confidently and efficiently synthesize a wide range of N-substituted tetrahydrocarbazole derivatives. This guide provides a solid foundation for optimizing your reaction conditions and achieving your synthetic goals.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Carbazole with a Diol Side Chain.
  • Halpern, M. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc.
  • Twitty, C. G., et al. (2018). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC.
  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • Google Patents. (n.d.). Method for synthesis of N-alkyl carbazole and derivatives thereof.
  • ResearchGate. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols.
  • Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. WordPress.
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.
  • Taylor & Francis Online. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications.
  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Marcel Dekker, Inc.
  • ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • International Journal of Pharmaceutical Sciences and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • MDPI. (2020). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.

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Technical Support Center: Navigating Stability Challenges of 2,3,4,9-Tetrahydro-1H-Carbazol-1-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,4,9-tetrahydro-1H-carbazol-1-ol and its derivatives. This guide is designed to provide you with in-depth, field-proven insights into the stability challenges associated with this important class of compounds. My objective is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including the nonsteroidal anti-inflammatory drug (NSAID) Carprofen and its analogues.[1][2][3] However, the partially saturated cyclohexene ring fused to the indole core, along with the secondary alcohol at the C1 position, introduces specific chemical liabilities. Understanding and mitigating these stability issues is paramount for accurate biological evaluation and successful drug development.

This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to directly address the common challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs) on Core Stability Issues

This section addresses the most common observations and questions from researchers working with tetrahydrocarbazol-1-ol derivatives.

Q1: My solution of a tetrahydrocarbazol-1-ol derivative is turning yellow or brown upon standing, especially in solution. What is causing this discoloration?

A1: This is a classic sign of oxidative degradation. The tetrahydrocarbazole nucleus, particularly the electron-rich indole portion and the benzylic alcohol, is susceptible to oxidation. Several factors can initiate or accelerate this process:

  • Atmospheric Oxygen: Dissolved oxygen in your solvents is a primary culprit. In the presence of light or trace metal impurities, it can lead to the formation of reactive oxygen species (ROS).

  • Radical Initiators: The reaction with hydroxyl radicals (OH•) is a major atmospheric degradation pathway for carbazoles and is a good model for oxidative instability in the lab.[4] The process often involves hydrogen abstraction from the N-H bond or addition to the aromatic ring, leading to hydroxylated and quinone-like species that are often highly colored.[4]

  • Photo-oxidation: Exposure to ambient laboratory light, especially UV wavelengths, can provide the energy to initiate oxidation.[5][6] Some carbazole derivatives can even act as photosensitizers, accelerating their own degradation.[7]

The initial oxidation product of the secondary alcohol is the corresponding ketone, 2,3,4,9-tetrahydro-1H-carbazol-1-one.[8] Further oxidation and dehydrogenation can lead to the formation of highly conjugated, colored carbazole species.

Q2: I'm observing poor or inconsistent results in my biological assays. Could this be related to compound stability in the aqueous buffer?

A2: Absolutely. This is a critical issue that is often overlooked. The stability of your compound in the assay medium directly impacts its effective concentration and, therefore, the reliability of your data. The two main culprits are pH-mediated degradation and poor solubility.

  • pH-Dependent Hydrolysis & Degradation: The stability of heterocyclic compounds can be highly dependent on pH.[9][10] While the carbazole core is relatively stable, substituents introduced during derivatization (e.g., esters, amides) can be labile to acid- or base-catalyzed hydrolysis. Furthermore, extreme pH values can promote elimination or rearrangement reactions involving the hydroxyl group.

  • Low Aqueous Solubility: The carbazole core is hydrophobic, and this lipophilicity is often increased by substituents.[11] Many derivatives have poor aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can precipitate. This precipitation is not always visible to the naked eye ("micro-precipitation"), but it drastically reduces the concentration of the compound available to interact with the biological target, leading to erroneously low potency readings.

Q3: My compound seems to decompose when I heat it for a reaction or during analysis by Gas Chromatography (GC). I see a new major peak corresponding to a loss of two or four hydrogens. What is happening?

A3: You are likely observing thermal aromatization (dehydrogenation). The tetrahydrocarbazole core is less thermodynamically stable than the fully aromatic carbazole system.[12] At elevated temperatures, especially in the presence of a catalyst (trace metals, acid, or base), the tetrahydrocarbazole can lose hydrogen atoms to form dihydrocarbazole or the fully aromatic carbazole.[13]

This is a common issue in GC analysis where high injector port temperatures are used. It can also be a significant side reaction during chemical syntheses performed at high temperatures, leading to difficult-to-separate impurities.

Q4: What are the ideal long-term storage conditions for these compounds, both as solids and in solution?

A4: Proper storage is essential to preserve the integrity of your compounds. Based on their primary liabilities (oxidation, light sensitivity, and thermal instability), the following conditions are recommended.

ConditionSolid CompoundStock Solution (in Organic Solvent)
Temperature -20°C is ideal for long-term storage. 4°C is acceptable for short-term.[14]-20°C or -80°C. Avoid repeated freeze-thaw cycles.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen) if possible.Overlay the solution with Argon or Nitrogen before sealing.
Light Protect from light at all times. Use amber vials.[15]Store in amber vials or wrap clear vials in aluminum foil.
Container Use tightly sealed glass vials.Use vials with PTFE-lined caps to prevent solvent evaporation and contamination.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable, step-by-step protocols to mitigate the stability issues discussed above.

Guide 1: Preventing Oxidative Degradation

The key to preventing oxidation is the rigorous exclusion of oxygen. This is especially critical when preparing solutions for sensitive assays or long-term storage.

Causality: Dissolved oxygen is a key initiator of oxidative degradation. The "Freeze-Pump-Thaw" method is a highly effective technique for removing dissolved gases from solvents.

  • Setup: Place the solvent in a Schlenk flask, which is a reaction flask with a sidearm and a stopcock that allows for connection to a vacuum/inert gas manifold. Ensure the flask is no more than half full.

  • Freeze: Securely clamp the flask and immerse the bottom in a liquid nitrogen bath. Swirl the flask gently to freeze the solvent from the outside in, preventing the flask from cracking.

  • Pump: Once the solvent is completely frozen, open the stopcock to the vacuum line. Allow it to evacuate for 5-10 minutes. You are removing the oxygen from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will often see bubbles being released from the solvent as it melts; this is the dissolved gas that was trapped in the frozen matrix.

  • Repeat: Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved gases.

  • Storage: After the final thaw, backfill the flask with an inert gas like Argon or Nitrogen. The degassed solvent should be used immediately or stored under a positive pressure of inert gas.

Causality: Even if you use degassed solvents, preparing the solution in the open air will re-introduce oxygen. Working under an inert atmosphere maintains an oxygen-free environment.

  • Preparation: Place a pre-weighed amount of your solid tetrahydrocarbazol-1-ol derivative in a clean, dry vial with a magnetic stir bar. Seal the vial with a septum cap.

  • Inerting the Vial: Using a needle connected to a vacuum/inert gas manifold, gently evacuate the air from the vial and backfill with Argon or Nitrogen. Repeat this process 3-5 times.

  • Solvent Addition: Using a gas-tight syringe that has been pre-flushed with inert gas, draw up the required volume of degassed solvent (from Protocol 1.1).

  • Dissolution: Pierce the septum of the vial containing your solid compound and slowly add the solvent. Place the vial on a magnetic stir plate to facilitate dissolution.

  • Storage: Once dissolved, the solution can be used directly or stored under a positive pressure of inert gas at the appropriate temperature (see storage table).

Guide 2: Optimizing Solution Stability for Biological Assays

Causality: To ensure the concentration of your compound remains constant throughout a biological experiment, you must confirm its stability and solubility under the specific assay conditions (buffer composition, pH, and temperature).

  • Prepare Stock Solution: Create a concentrated stock solution (e.g., 10-20 mM) of your compound in 100% DMSO.

  • Dilute into Buffer: Dilute the stock solution into your chosen aqueous assay buffer to the final, highest concentration you plan to use in your assay. Ensure the final DMSO concentration is low and consistent across all samples (typically ≤ 0.5%) to avoid solvent-induced artifacts.[11]

  • Incubate: Incubate the solution under the exact conditions of your assay (e.g., 37°C for 4 hours).

  • Analyze: At various time points (e.g., t=0, 1h, 2h, 4h), take an aliquot of the solution.

  • Quench & Extract (Optional): If needed, quench any potential reaction by adding an equal volume of cold acetonitrile. This precipitates proteins and stops degradation. Centrifuge to pellet any precipitate.

  • LC-MS/HPLC Analysis: Analyze the supernatant by a validated LC-MS or HPLC-UV method to quantify the amount of the parent compound remaining. A stable compound will show <10% decrease in peak area over the incubation period.

Section 3: Visualizing Degradation Pathways and Workflows

Visual aids can clarify complex chemical transformations and experimental procedures. The following diagrams were created using Graphviz to illustrate key concepts.

Diagram 1: Key Instability Pathways

This diagram illustrates the two primary degradation routes for the this compound core: oxidation and thermal aromatization.

cluster_0 Core Structure cluster_1 Degradation Products THC_ol 2,3,4,9-Tetrahydro-1H- carbazol-1-ol THC_one Tetrahydrocarbazol-1-one THC_ol->THC_one Mild Oxidation ([O], e.g., O2, light) Carbazole Aromatic Carbazole THC_ol->Carbazole Thermal Aromatization (Heat, Δ, -2H2) Other_Ox Further Oxidized (Colored Products) THC_one->Other_Ox Harsh Oxidation

Caption: Primary degradation pathways for the tetrahydrocarbazol-1-ol scaffold.

Diagram 2: Experimental Workflow for Stability Assessment

This workflow provides a logical sequence of steps for proactively evaluating the stability of a new derivative before its use in extensive biological screening.

cluster_sampling Time-Point Sampling & Analysis start Start: New Derivative Synthesized prep_stock Prepare Concentrated Stock (e.g., 20 mM in DMSO) start->prep_stock dilute Dilute to Final Assay Concentration in Aqueous Buffer prep_stock->dilute incubate Incubate under Assay Conditions (e.g., 37°C, 4h) dilute->incubate t0 t = 0 hr incubate->t0 sample t_final t = final incubate->t_final sample analyze LC-MS or HPLC Quantification t0->analyze t_final->analyze decision >90% Parent Compound Remaining? analyze->decision proceed Proceed to Biological Assay decision->proceed Yes troubleshoot Troubleshoot: - Change Buffer/pH - Add Stabilizers - Re-evaluate decision->troubleshoot No

Caption: A systematic workflow for assessing compound stability in aqueous assay buffers.

References

  • Lobastova, A. et al. (2004).
  • Synthesis Methods and Therapeutic Journey of Carprofen and Its Deriv
  • Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review | Request PDF.
  • Synthesis Methods and Therapeutic Journey of Carprofen and Its Deriv
  • Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the
  • Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. PubMed.
  • Overcoming Solubility Challenges with 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. Benchchem.
  • Comparison of antioxidative properties of carbazole alkaloids
  • Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents | Request PDF.
  • Intra- and intermolecular quenching of carbazole photoluminescence by imidazolidine radicals.
  • Possible pathways of biological degradation of carbazole.
  • Degradation Pathways | Request PDF.
  • DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells.
  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermedi
  • ¹H NMR analyses of the pH‐dependent stability profile of 2 a.
  • What Makes Carbazole Deriv
  • Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Oklahoma Academy of Science.
  • 4 Factors Influencing the Stability of Medicinal Products. QbD Group.
  • Factors That Affect the Stability of Compounded Medic
  • 2,3,4,9-tetrahydro-1H-carbazol-1-one. PubChem.
  • Drug distribution and stability in extemporaneous preparations of meloxicam and carprofen after dilution and suspension at two storage temper
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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2,3,4,9-tetrahydro-1H-carbazol-1-ol by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unequivocal structural confirmation of synthesized molecules is a cornerstone of rigorous scientific practice. For researchers working with heterocyclic compounds, such as the versatile 2,3,4,9-tetrahydro-1H-carbazol-1-ol scaffold, nuclear magnetic resonance (NMR) spectroscopy stands as an indispensable analytical tool. This guide provides an in-depth, experience-driven comparison of ¹H and ¹³C NMR for the structural validation of this specific carbazole derivative, offering practical insights and experimental data to ensure confidence in your molecular architecture.

The tetrahydrocarbazole ring system is a prominent structural motif in numerous naturally occurring alkaloids and synthetic compounds with significant biological activities.[1] Therefore, precise characterization of novel derivatives is paramount for establishing structure-activity relationships (SAR) and advancing research programs.

The Decisive Power of NMR in Structural Elucidation

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a detailed picture of the molecular structure. For organic molecules, ¹H and ¹³C NMR are the most common techniques, each offering complementary information.

  • ¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their spatial relationship to neighboring protons. Key parameters include chemical shift (δ), signal integration, and spin-spin coupling (J-coupling).

  • ¹³C NMR Spectroscopy: This method reveals the number of unique carbon atoms in a molecule and their respective chemical environments. The chemical shift of each carbon signal is indicative of its hybridization and the nature of its attached atoms.

Predicted NMR Spectral Features of this compound

A thorough understanding of the expected NMR signals is crucial before interpreting experimental data. The structure of this compound suggests a distinct set of resonances.

¹H NMR Predictions:
  • Aromatic Protons (4H): The four protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns will depend on their positions relative to the indole nitrogen and the fused cyclohexanol ring.

  • NH Proton (1H): The indole N-H proton usually appears as a broad singlet at a downfield chemical shift (often > δ 8.0 ppm), the exact position being sensitive to solvent and concentration.

  • CH-OH Proton (1H): The proton attached to the carbon bearing the hydroxyl group (C1) is expected to be a multiplet, with its chemical shift influenced by hydrogen bonding.

  • Aliphatic Protons (6H): The three methylene groups (CH₂) in the cyclohexanol ring will exhibit complex multiplet patterns in the aliphatic region (typically δ 1.5-3.0 ppm) due to diastereotopicity and spin-spin coupling with adjacent protons.

  • OH Proton (1H): The hydroxyl proton signal can be broad and its chemical shift is highly variable, depending on factors like solvent, temperature, and concentration. It can be confirmed by D₂O exchange.

¹³C NMR Predictions:
  • Aromatic Carbons (6C): The six carbons of the benzene ring will show signals in the aromatic region (δ 110-140 ppm).

  • C-N and C-C Fused Carbons (2C): The two carbons at the fusion of the indole and cyclohexanol rings will have distinct chemical shifts.

  • CH-OH Carbon (1C): The carbon atom bonded to the hydroxyl group (C1) will appear in the range of δ 60-80 ppm.

  • Aliphatic Carbons (3C): The three methylene carbons of the cyclohexanol ring will resonate in the upfield region (δ 20-40 ppm).

Comparative Analysis: Experimental Data vs. Alternative Techniques

While NMR is a powerful standalone technique, comparing its results with data from other analytical methods provides a more robust structural confirmation.

Analytical TechniqueInformation ProvidedComparison with NMR Data
Mass Spectrometry (MS) Provides the molecular weight of the compound.Confirms the molecular formula predicted by NMR analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., O-H, N-H, C=C).The presence of characteristic IR absorption bands for the hydroxyl and amine groups corroborates the functional groups identified by their chemical shifts in the ¹H NMR spectrum.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline compound.Serves as the "gold standard" for structural validation and can be used to confirm the stereochemistry, which can be challenging to determine solely by NMR in some cases.

Experimental Protocol for NMR Analysis

Achieving high-quality NMR data is contingent on meticulous sample preparation and instrument setup.

Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like N-H and O-H.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

    • Use a standard pulse program with broadband proton decoupling.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Visualizing the Validation Workflow

To illustrate the logical flow of the structural validation process, the following workflow diagram is provided.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation & Validation Synthesis Synthesize 2,3,4,9-tetrahydro- 1H-carbazol-1-ol Purification Purify via Column Chromatography/Recrystallization Synthesis->Purification SamplePrep Prepare NMR Sample (Deuterated Solvent) Purification->SamplePrep H1_Acquisition Acquire ¹H NMR Spectrum SamplePrep->H1_Acquisition C13_Acquisition Acquire ¹³C NMR Spectrum SamplePrep->C13_Acquisition H1_Interpretation Interpret ¹H NMR: Chemical Shifts, Couplings, Integration H1_Acquisition->H1_Interpretation C13_Interpretation Interpret ¹³C NMR: Chemical Shifts C13_Acquisition->C13_Interpretation Structure_Proposal Propose Structure Based on NMR Data H1_Interpretation->Structure_Proposal C13_Interpretation->Structure_Proposal Comparison Compare with Alternative Techniques (MS, IR) Structure_Proposal->Comparison Final_Validation Final Structural Validation Comparison->Final_Validation

Caption: Workflow for the structural validation of this compound.

Conclusion

The structural validation of this compound through ¹H and ¹³C NMR spectroscopy is a robust and reliable process. By carefully predicting the expected spectral features, meticulously acquiring high-quality experimental data, and corroborating the findings with complementary analytical techniques, researchers can have a high degree of confidence in the identity and purity of their synthesized compounds. This rigorous approach is fundamental to the integrity and reproducibility of scientific research in the fields of medicinal chemistry and materials science.

References

  • Kumar, A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Organic Communications, 6(1), 31-40. [Link]

  • Nakano, Y., & Lupton, D. W. (n.d.). Supporting Information for Palladium[II] Catalysed C(sp3)–H Oxidation of Dimethyl Carbamoyl Tetrahydrocarbazoles. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41-46. [Link]

  • Suresh, L., et al. (2015). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2954-2958. [Link]

Sources

A Comparative Guide to the Cytotoxic Effects of Carbazole Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Within the vast landscape of heterocyclic compounds, carbazoles have emerged as a particularly promising scaffold.[1][2] First isolated from coal tar, this tricyclic aromatic heterocycle is now recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic molecules with potent biological activities.[1][2][3]

This guide provides a comparative analysis of the cytotoxic effects of various carbazole derivatives against a spectrum of cancer cell lines. We will delve into the quantitative measures of their potency, explore the intricate molecular mechanisms underpinning their anticancer action, and provide a validated experimental protocol for assessing cytotoxicity in your own research. Our focus is on synthesizing data from recent literature to offer a clear, evidence-based perspective for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity: A Quantitative Overview

The efficacy of a potential anticancer compound is quantitatively expressed by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency. Numerous studies have demonstrated that subtle modifications to the carbazole scaffold can dramatically influence cytotoxic activity against different cancer types.

The table below summarizes the IC50 values for a selection of recently developed carbazole derivatives across various human cancer cell lines, illustrating the broad spectrum of activity and the potential for targeted development.

Carbazole DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 3b (Carbazole-Thiazole) HepG-2Hepatocellular Carcinoma0.0304 ± 0.001[4][5]
MCF-7Breast Carcinoma0.058 ± 0.002[4][5]
HCT-116Colon Carcinoma0.047 ± 0.002[4][5]
Compound 5c (Carbazole-Thiazole) HepG-2Hepatocellular Carcinoma0.048 ± 0.002[4][5]
MCF-7Breast Carcinoma0.086 ± 0.0025[4][5]
HCT-116Colon Carcinoma0.06 ± 0.007[4][5]
SL-3–19 (Carbazole Sulfonamide) HepG2Hepatocellular Carcinoma0.012[3]
MCF-7Breast Carcinoma0.014[3]
Pyrano[3,2-c]carbazole (30a-d) MDA-MB-231, K562, A549, HeLaBreast, Leukemia, Lung, Cervical0.43 - 8.05[3]
Compound 10 (Carbazole Derivative) HepG2Hepatocellular Carcinoma7.68[6][7]
HeLaCervical Carcinoma10.09[6][7]
MCF-7Breast Carcinoma6.44[6][7]
Compound 11 (Carbazole Derivative) HepG2Hepatocellular Carcinoma7.68[6][7]
HeLaCervical Carcinoma10.09[6][7]
MCF-7Breast Carcinoma6.44[6][7]
Compound 14a (Carbazole Hydrazone) 7901Gastric Adenocarcinoma11.8 ± 1.26[8]
A875Melanoma9.77 ± 8.32[8]
ECAP A549Lung Carcinoma~25 (approx.)[9][10]

This table is a representative sample and not an exhaustive list of all studied carbazole derivatives.

Mechanisms of Cytotoxic Action: Unraveling the Pathways

Carbazole derivatives exert their anticancer effects through a variety of molecular mechanisms, often targeting multiple pathways simultaneously. This pleiotropic activity is advantageous in overcoming the notorious adaptability and resistance of cancer cells. Key mechanisms include:

  • DNA Damage and Repair Inhibition : Many carbazoles function as DNA intercalating agents, inserting themselves between DNA base pairs. This distorts the helical structure, inhibiting critical processes like replication and transcription.[9] Furthermore, they can inhibit topoisomerases, enzymes essential for managing DNA topology during cell division, leading to catastrophic DNA strand breaks.[11]

  • Kinase Inhibition : Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and migration.[12] Carbazoles have been shown to be potent inhibitors of several key kinases, including Signal Transducer and Activator of Transcription 3 (STAT3), which is constitutively active in many cancers and drives tumor growth.[13]

  • Induction of Apoptosis : A primary goal of chemotherapy is to induce programmed cell death, or apoptosis, in cancer cells. One novel carbazole, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP), was shown to induce apoptosis in A549 lung cancer cells by up-regulating reactive oxygen species (ROS).[10] This oxidative stress leads to DNA damage and the activation of the tumor suppressor protein p53, which in turn triggers the mitochondrial (intrinsic) pathway of apoptosis.[9][10]

  • Microtubule Disruption : Some carbazole derivatives act as anti-mitotic agents by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[3] This disruption of the microtubule network prevents the formation of a functional mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately leading to cell death.[3]

Visualizing the Mechanism: The Intrinsic Apoptosis Pathway

The following diagram illustrates the apoptotic pathway induced by the carbazole derivative ECAP in A549 lung cancer cells, a mechanism involving oxidative stress and p53 activation.[9][10]

G Carbazole Carbazole Derivative (e.g., ECAP) ROS ↑ Reactive Oxygen Species (ROS) Carbazole->ROS p53 ↑ p53 Activation ROS->p53 Bax ↑ Bax Expression p53->Bax Bcl2 ↓ Bcl-2 Expression p53->Bcl2 Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by a carbazole derivative.

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT assay is a robust, colorimetric method widely used to measure cell viability and proliferation.[14][15] Its widespread adoption is due to its simplicity, high throughput, and reliability.

Principle of the Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[15][16] This reaction is carried out by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of metabolically active, living cells.[15] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble crystals are then dissolved, and the absorbance of the colored solution is measured spectrophotometrically.[17]

Materials and Reagents
  • 96-well flat-bottom sterile microplates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Carbazole derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and sterile tips

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (ELISA reader)

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Causality Check: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting metabolic activity irrespective of the drug's effect.

    • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of the carbazole derivative in complete culture medium from the stock solution.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include "vehicle control" wells containing the highest concentration of DMSO used for dilution (typically <0.5%) and "untreated control" wells with fresh medium only.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[15]

    • Self-Validation: Avoid aspirating the medium before adding MTT, as this can dislodge cells and skew results. The added volume is small enough not to require medium removal.

    • Incubate the plate for 4 hours in a humidified incubator.[15] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[15]

    • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure all formazan crystals are completely dissolved.

    • Causality Check: Complete solubilization is essential for accurate absorbance readings. Incomplete dissolution is a common source of error. Allowing the plate to stand overnight in the incubator can also facilitate this process.[15]

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[15]

    • Use a reference wavelength of >650 nm to correct for background absorbance.[15]

Data Analysis
  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

The carbazole scaffold represents a remarkably versatile platform for the development of novel anticancer agents. The derivatives discussed herein demonstrate potent cytotoxic activity across a wide range of cancer cell lines, operating through diverse and critical molecular pathways. A key attribute for a successful chemotherapeutic is selectivity—the ability to kill cancer cells while sparing normal, healthy cells. Encouragingly, several studies have reported carbazole derivatives that exhibit this crucial selective cytotoxicity, a feature that promises a wider therapeutic window and reduced side effects.[18]

Future research will undoubtedly focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity. The synthesis of hybrid molecules combining the carbazole nucleus with other known pharmacophores is a promising strategy to target multiple cancer vulnerabilities simultaneously.[6] As our understanding of the molecular drivers of cancer deepens, the rational design of next-generation carbazole derivatives holds immense potential for delivering more effective and safer cancer therapies.

References

  • Elmorsy, M. R., Eltoukhi, M., Fadda, A. A., Abdel-Latif, E., & Abdelmoaz, M. A. (2022). Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. Polycyclic Aromatic Compounds. [Link]

  • Elmorsy, M. R., Eltoukhi, M., Fadda, A. A., Abdel-Latif, E., & Abdelmoaz, M. A. (2022). Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. Polycyclic Aromatic Compounds. [Link]

  • Saturnino, C., et al. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Future Medicinal Chemistry. [Link]

  • Iacopetta, D., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Applied Sciences. [Link]

  • Arote, R. B., & Kumbhar, P. S. (2025). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Chirality. [Link]

  • Al-Ostath, A. I., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Frontiers in Chemistry. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Ceramella, J., et al. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Mini-Reviews in Medicinal Chemistry. [Link]

  • Gielara, A. (2024). Selected symmetrically substituted carbazoles: Investigation of anticancer activity and mechanisms of action at the cellular and molecular level. MOST Wiedzy. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC50 values of compound 1d in tumor cells expressing mutant p53 and in non-tumorigenic cells (HFF). ResearchGate. [Link]

  • ResearchGate. (n.d.). Cell Sensitivity Assays: The MTT Assay. ResearchGate. [Link]

  • Spandana, Z., Sreenivasulu, R., & Basaveswara Rao, M. V. (2020). Design, Synthesis and Anticancer Evaluation of Carbazole Fused Aminopyrimidine Derivatives. Letters in Organic Chemistry. [Link]

  • Wang, Y., et al. (2023). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry. [Link]

  • Al-Ostath, A. I., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PubMed. [Link]

  • van Meerloo, J., Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. [Link]

  • Theron, A. E., et al. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PLoS ONE. [Link]

  • Theron, A. E., et al. (2015). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. PubMed. [Link]

Sources

A Comparative Guide to the Inhibition of Acetylcholinesterase and Butyrylcholinesterase by Tetrahydrocarbazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of tetrahydrocarbazole derivatives as inhibitors of two key enzymes in the cholinergic system: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). As the prevalence of neurodegenerative disorders like Alzheimer's disease (AD) continues to grow, understanding the nuanced interactions between potential therapeutics and their biological targets is paramount. The tetrahydrocarbazole scaffold has emerged as a "privileged structure" in medicinal chemistry, offering a versatile framework for designing potent and selective enzyme inhibitors.[1][2]

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive deficits.[3] A primary therapeutic strategy, therefore, is to inhibit the enzymes responsible for ACh hydrolysis, thereby increasing its availability in the brain.[4] While AChE is the principal target, BChE also plays a crucial, and often overlooked, role, particularly as the disease progresses.[1][3][5][6] This guide will dissect the structural and functional differences between these two enzymes, detail the methodologies for evaluating inhibitors, and explore the structure-activity relationships that govern the selective targeting of AChE versus BChE by tetrahydrocarbazole derivatives.

The Cholinesterases: A Tale of Two Enzymes

While AChE and BChE are closely related serine hydrolases, they possess distinct structural features and physiological roles that have profound implications for drug design.

Structural and Functional Distinctions
  • Acetylcholinesterase (AChE): Primarily located at cholinergic synapses, AChE is responsible for the rapid termination of nerve impulses by hydrolyzing acetylcholine.[4][7][8] Its active site is situated at the bottom of a deep, narrow gorge lined with aromatic amino acid residues. This confined structure contributes to its high substrate specificity for acetylcholine.[9]

  • Butyrylcholinesterase (BChE): Found predominantly in plasma, glial cells, and various peripheral tissues, BChE has a broader substrate specificity.[10] Its active site gorge is significantly larger and contains fewer aromatic residues than that of AChE, allowing it to accommodate bulkier molecules.[6][11][12]

Divergent Roles in Alzheimer's Disease

In a healthy brain, AChE is the dominant cholinesterase. However, in the brains of Alzheimer's patients, AChE activity tends to decrease while BChE activity increases, particularly in later stages of the disease.[5][13] This shift makes BChE an increasingly important target for therapeutic intervention in moderate to severe AD.[14] Consequently, the development of inhibitors that are either selective for BChE or inhibit both enzymes (dual inhibitors) is a critical area of research.[15][16][17]

Tetrahydrocarbazoles: A Versatile Scaffold for Cholinesterase Inhibition

The 1,2,3,4-tetrahydrocarbazole core is a tricyclic structure that serves as an excellent starting point for designing cholinesterase inhibitors.[2] Its rigid framework can be strategically modified with various functional groups to optimize interactions with the distinct active sites of AChE and BChE. Many of these compounds are analogues of tacrine, the first cholinesterase inhibitor approved for AD treatment, and are designed to bind reversibly to the enzyme's active site.[18]

These inhibitors can interact with two key regions within the cholinesterase active site gorge:

  • Catalytic Active Site (CAS): Located at the base of the gorge, this is where substrate hydrolysis occurs.

  • Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS helps to guide and bind cholinergic ligands.

Inhibitors that can simultaneously interact with both the CAS and PAS are known as dual-binding site inhibitors .[17][18] This dual interaction can lead to enhanced potency. Furthermore, because the PAS of AChE is implicated in the aggregation of amyloid-beta peptides (a hallmark of AD), dual-binding inhibitors may offer additional therapeutic benefits beyond simple acetylcholine preservation.[3]

Experimental Evaluation: Quantifying Inhibition

The standard method for assessing the potency of cholinesterase inhibitors is a colorimetric assay developed by Ellman.[19][20][21][22]

The Ellman Method: Principle and Protocol

This robust assay measures the rate of enzyme activity by detecting the production of thiocholine.[23] The enzyme hydrolyzes a substrate, such as acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), yielding thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring the increase in absorbance at 412 nm.[19][21][23] The rate of color formation is directly proportional to the enzyme's activity.

Ellman_Method sub Substrate (Acetylthiocholine/Butyrylthiocholine) r1 Hydrolysis sub->r1 enz Enzyme (AChE/BChE) enz->r1 inh Inhibitor (Tetrahydrocarbazole) inh->enz Binds to Active Site prod1 Thiocholine r1->prod1 Produces r2 Reaction prod1->r2 dtns DTNB (Ellman's Reagent) dtns->r2 prod2 TNB Anion (Yellow Product) r2->prod2 Generates spec Spectrophotometer prod2->spec Absorbance measured at 412 nm

Caption: Workflow of the Ellman's method for cholinesterase activity.

Detailed Experimental Protocol
  • Reagent Preparation:

    • Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).

    • DTNB Solution: Dissolve DTNB in the buffer to a final concentration of 10 mM.

    • Substrate Solution: Prepare separate stock solutions of acetylthiocholine iodide (ATCI) and S-butyrylthiocholine iodide (BTCI) in the buffer (e.g., 10 mM).

    • Enzyme Solutions: Prepare stock solutions of AChE (from Electrophorus electricus) and BChE (from equine serum) in buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the tetrahydrocarbazole compounds in a suitable solvent (e.g., DMSO), then dilute further in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 20 µL of the appropriate inhibitor dilution (or buffer for control wells).

      • 160 µL of 0.1 M phosphate buffer (pH 8.0).

      • 10 µL of the enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 5-10 minutes.[23]

    • Calculate the rate of reaction (ΔA/min) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (enzyme activity without inhibitor).

    • Calculate the IC50 value , which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[24] This is a key measure of the inhibitor's potency.

Kinetic Analysis for Mechanism of Inhibition

To understand how a compound inhibits the enzyme, kinetic studies are performed by measuring reaction rates at various substrate and inhibitor concentrations. The data are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[17][25][26] The pattern of changes in the plot in the presence of the inhibitor reveals the mechanism (e.g., competitive, non-competitive, or mixed-type inhibition).[17]

Comparative Analysis: Structure-Activity Relationships (SAR)

The true power of the tetrahydrocarbazole scaffold lies in its tunability. Minor chemical modifications can dramatically shift a compound's inhibitory profile from being AChE-selective to BChE-selective or make it a potent dual inhibitor.

SAR_Diagram cluster_AChE Features Favoring AChE Selectivity cluster_BChE Features Favoring BChE Selectivity THC Tetrahydrocarbazole Scaffold AChE_feat1 Smaller, less bulky substituents THC->AChE_feat1 Modification leads to AChE_feat2 Specific H-bond donors/acceptors (e.g., Amino groups) THC->AChE_feat2 AChE_feat3 Halogenation on aromatic rings THC->AChE_feat3 BChE_feat1 Larger, bulkier substituents THC->BChE_feat1 Modification leads to BChE_feat2 Flexible side chains THC->BChE_feat2 BChE_feat3 Benzyl pyridine moieties THC->BChE_feat3

Sources

A Researcher's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of Carbazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The carbazole scaffold, a tricyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry. First isolated from coal tar in 1872, its unique electronic properties and rigid, planar structure make it an ideal framework for designing therapeutic agents.[1] For over half a century, natural and synthetic carbazole derivatives have been investigated and developed for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5][6][7] However, the journey from a promising compound in a petri dish to a viable clinical candidate is fraught with challenges. The transition from a controlled in vitro environment to a complex, dynamic in vivo system is a critical attrition point in drug development.

This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating carbazole-based therapeutic agents. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to foster a more predictive and successful translational strategy.

Part 1: In Vitro Efficacy Assessment - The Foundation of Discovery

In vitro testing serves as the bedrock of drug discovery. It offers a rapid, cost-effective, and high-throughput method to screen vast libraries of compounds, identify initial hits, and elucidate their fundamental mechanisms of action. This stage is about casting a wide net to identify candidates with the highest potential for specific biological activity.

Core Methodologies: Assessing Cytotoxicity and Proliferation

The initial evaluation of most carbazole-based anticancer agents involves assessing their ability to inhibit the growth of or kill cancer cells. This is typically performed using a panel of established cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical, A549 for lung cancer).[8] Two of the most common colorimetric assays used for this purpose are the MTT and Sulforhodamine B (SRB) assays.

AssayPrincipleAdvantagesDisadvantages
MTT Measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[9][10]Widely used, detects viable cells only.[11]Can be affected by cellular metabolic changes, requires solubilization of formazan crystals, less linear at high cell densities.[9][10]
SRB Measures total cellular protein content by stoichiometrically binding to basic amino acids of cellular proteins under acidic conditions.[11][12]More sensitive and reproducible than MTT, stable endpoint, not dependent on metabolic activity, highly cost-effective.[9][11][13]Stains total protein, so does not distinguish between viable and dead cells at the time of fixation.[11]

Due to its reproducibility and robustness, the SRB assay is often the method of choice for large-scale screening efforts, including those conducted by the National Cancer Institute (NCI).[9][10]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a self-validating system for assessing the antiproliferative effects of carbazole agents.

Objective: To determine the concentration of a carbazole derivative that inhibits the growth of a cancer cell line by 50% (GI50).

Methodology:

  • Cell Plating: Seed adherent cancer cells in 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the carbazole test compounds in culture medium. Add 100 µL of the compound solutions to the appropriate wells, resulting in the final desired concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Return the plates to the incubator and incubate for a standard period, typically 48-72 hours.

  • Cell Fixation: Gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA solution and wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.

  • Removal of Unbound Dye: Quickly discard the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the optical density (OD) at 510 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value using non-linear regression analysis.

Elucidating the Mechanism of Action (MoA)

A potent GI50 value is only the beginning. In vitro assays are crucial for understanding how a compound works. Carbazole derivatives have been shown to act through various mechanisms:

  • Enzyme Inhibition: Many carbazoles function by inhibiting key enzymes involved in cancer progression, such as topoisomerases, telomerases, and various kinases.[14] For instance, some derivatives are potent inhibitors of the JAK/STAT signaling pathway, particularly STAT3, which is critical for tumor cell growth and survival.[15]

  • DNA Intercalation: The planar structure of the carbazole ring allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription.[14]

  • Induction of Apoptosis: Effective anticancer agents often trigger programmed cell death. Assays using flow cytometry to measure markers like Annexin V can quantify the apoptotic effect of a carbazole compound.

  • Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cell division. This is often analyzed by staining cells with a DNA-binding dye and using flow cytometry.[8]

DOT script for JAK/STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation Carbazole Carbazole Agent Carbazole->JAK Inhibits Phosphorylation Carbazole->STAT3_active Inhibits Dimerization Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Binds to DNA

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation Carbazole Carbazole Agent Carbazole->JAK Inhibits Phosphorylation Carbazole->STAT3_active Inhibits Dimerization Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Binds to DNA

Caption: Carbazole agents can inhibit the JAK/STAT pathway, a key driver of cell proliferation.

Part 2: In Vivo Efficacy Assessment - The Bridge to Clinical Relevance

Success in vitro does not guarantee success in a living organism. In vivo studies are indispensable for evaluating a compound's efficacy within the context of a complex physiological system, including its absorption, distribution, metabolism, excretion (ADME), and potential toxicity.[16][17][18]

Choosing the Right Animal Model

The selection of an appropriate animal model is paramount for generating clinically relevant data.[16][17]

Model TypeDescriptionAdvantagesDisadvantages
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are transplanted subcutaneously or orthotopically into immunocompromised mice.[17][19]Well-established, reproducible, relatively low cost.[19]Lacks tumor heterogeneity and the native microenvironment; absence of a functional immune system.
Patient-Derived Xenograft (PDX) Fresh tumor tissue from a patient is directly implanted into immunodeficient mice.[18][19]Preserves original tumor architecture, genetic diversity, and heterogeneity; higher predictive value for clinical outcomes.[18]More expensive and time-consuming; requires immunocompromised mice.
Syngeneic Model Mouse tumor cells are implanted into immunocompetent mice of the same genetic background.[18]Intact immune system allows for the study of immunotherapies.Results may not be fully translatable as it uses mouse, not human, tumors.
Genetically Engineered Mouse Model (GEMM) Mice are genetically modified to develop spontaneous tumors that mimic human cancer.[18][19]Closely recapitulates human disease initiation and progression, including immune interaction.High cost, long latency period for tumor development, potential for variable tumor incidence.
Experimental Workflow: Tumor Growth Inhibition Study

The primary goal of an in vivo study is often to determine if a carbazole agent can inhibit tumor growth.

DOT script for In Vivo Efficacy Workflow

In_Vivo_Workflow Start Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring (Wait for palpable tumors) Start->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Phase (e.g., Daily Dosing via PO, IP, IV) Randomization->Treatment Vehicle, Carbazole Agent, Positive Control Monitoring Ongoing Monitoring: - Tumor Volume (Calipers) - Body Weight (Toxicity) - Clinical Signs Treatment->Monitoring Endpoint Study Endpoint Reached (e.g., Tumor size limit, time) Monitoring->Endpoint Tissue Tissue Collection (Tumor, Blood, Organs) Endpoint->Tissue Analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Survival Curves - PK/PD Analysis Tissue->Analysis In_Vivo_Workflow Start Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring (Wait for palpable tumors) Start->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Phase (e.g., Daily Dosing via PO, IP, IV) Randomization->Treatment Vehicle, Carbazole Agent, Positive Control Monitoring Ongoing Monitoring: - Tumor Volume (Calipers) - Body Weight (Toxicity) - Clinical Signs Treatment->Monitoring Endpoint Study Endpoint Reached (e.g., Tumor size limit, time) Monitoring->Endpoint Tissue Tissue Collection (Tumor, Blood, Organs) Endpoint->Tissue Analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Survival Curves - PK/PD Analysis Tissue->Analysis

Caption: A typical experimental workflow for an in vivo tumor growth inhibition study.

Key Endpoints and Measurements:

  • Tumor Volume: Measured regularly with calipers (Volume = 0.5 x Length x Width²). The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).

  • Body Weight: Monitored as a surrogate marker for systemic toxicity. Significant weight loss can indicate an adverse drug effect.

  • Survival: In some studies, the endpoint is survival, and Kaplan-Meier curves are generated.

  • Pharmacokinetics (PK): Blood samples are collected at various time points after dosing to determine the compound's concentration in the plasma over time. This helps understand its bioavailability, half-life, and clearance. [20][21][22]Poor PK is a primary reason for in vivo failure.

  • Pharmacodynamics (PD): Tumor and tissue samples can be analyzed post-mortem to see if the drug engaged its target (e.g., measuring the phosphorylation status of STAT3 in tumor lysates). [23]

Part 3: The In Vitro-In Vivo Correlation (IVIVC) - Bridging the Efficacy Gap

The most significant challenge in preclinical drug development is the frequent disconnect between in vitro potency and in vivo efficacy. [24]A carbazole derivative may have a nanomolar IC50 in a cell culture assay but show little to no activity in a mouse model. Understanding the reasons for this disparity is key to building a better translational bridge.

DOT script for In Vitro to In Vivo Translation Factors

IVIVC_Factors cluster_bridge InVitro Potent In Vitro Activity (e.g., Low IC50) PK Pharmacokinetics (ADME) - Oral Bioavailability - Metabolic Stability - Clearance Rate InVitro->PK Toxicity Tolerability & Toxicity - On-target toxicity - Off-target effects InVitro->Toxicity Target Target Engagement - Drug concentration at tumor site - Target binding in vivo InVitro->Target InVivo Successful In Vivo Efficacy (e.g., High TGI) PK->InVivo Toxicity->InVivo Target->InVivo

IVIVC_Factors cluster_bridge InVitro Potent In Vitro Activity (e.g., Low IC50) PK Pharmacokinetics (ADME) - Oral Bioavailability - Metabolic Stability - Clearance Rate InVitro->PK Toxicity Tolerability & Toxicity - On-target toxicity - Off-target effects InVitro->Toxicity Target Target Engagement - Drug concentration at tumor site - Target binding in vivo InVitro->Target InVivo Successful In Vivo Efficacy (e.g., High TGI) PK->InVivo Toxicity->InVivo Target->InVivo

Caption: Key factors that determine whether potent in vitro activity translates to in vivo efficacy.

Case Study Example: Carbazole Aminoalcohols

Studies on novel carbazole aminoalcohols demonstrate a successful translation from in vitro to in vivo models for treating parasitic infections like cystic echinococcosis. [21][22]Researchers first identified potent compounds against the parasite's protoscoleces in vitro, with LC50 values significantly lower than the standard drug, albendazole. [21]Subsequently, the most promising candidates were tested in an experimentally infected mouse model. Oral administration of these compounds led to a significant reduction in parasite weight and higher cyst mortality rates compared to controls. [22]Crucially, pharmacokinetic profiling revealed that these compounds had decent oral bioavailability (>70%), which is a critical factor for their in vivo success. [22]This work exemplifies an ideal progression where in vitro screening identifies potent agents and subsequent in vivo testing, supported by PK data, confirms their therapeutic potential.

Conclusion

The evaluation of carbazole-based therapeutic agents is a multi-stage process where in vitro and in vivo assessments play distinct and complementary roles. In vitro assays provide the essential first look at a compound's biological activity and mechanism, allowing for rapid screening and optimization. However, they are a simplified proxy for a complex biological system. In vivo studies provide the indispensable bridge to clinical relevance, testing the compound's efficacy, safety, and pharmacokinetic profile in a whole-organism context.

A successful drug development program hinges not on the supremacy of one approach over the other, but on their intelligent integration. By understanding the causality behind our experimental choices, anticipating the challenges of the in vitro-in vivo transition, and rigorously validating our findings at each stage, we can more effectively unlock the immense therapeutic potential held within the carbazole scaffold.

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Sources

A Senior Application Scientist's Guide to Cross-Validation of Biological Assay Results for Tetrahydrocarbazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Assay Cross-Validation in Tetrahydrocarbazole Research

Tetrahydrocarbazoles (THCs) represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] As researchers, we rely on a diverse toolkit of biological assays to quantify these effects, ranging from target-specific receptor binding assays to cell-based functional readouts and general cytotoxicity assessments. However, the multifaceted nature of THC pharmacology necessitates a robust framework for cross-validating results across these disparate assay platforms. This guide provides an in-depth technical comparison of key biological assays for THC compounds, grounded in the principles of scientific integrity and field-proven insights. We will explore the causality behind experimental choices, advocate for self-validating systems, and provide actionable protocols and data interpretation strategies to ensure the reliability and reproducibility of your findings.

Pillar 1: Understanding the Diverse Mechanisms of Tetrahydrocarbazole Action

A rational approach to assay selection and cross-validation begins with a thorough understanding of the known and putative mechanisms of action for THC derivatives. These compounds are not monolithic in their biological effects; rather, they engage a variety of signaling pathways and molecular targets.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The anticancer properties of THCs are particularly well-documented and mechanistically diverse.[1][4] Key pathways implicated in their activity include:

  • Induction of Apoptosis: Many THC derivatives trigger programmed cell death through the intrinsic mitochondrial pathway, modulating the expression of Bcl-2 family proteins and activating caspase cascades.[5]

  • Cell Cycle Arrest: THCs have been shown to halt the proliferation of cancer cells at various phases of the cell cycle, preventing their replication.[5]

  • Inhibition of Key Enzymes: Specific molecular targets for THCs in cancer include topoisomerases, tubulin, and telomerase, all of which are critical for cancer cell survival and proliferation.[5]

  • Modulation of Signaling Cascades: The PI3K/Akt pathway, a central regulator of cell growth and survival, is a known target for THC-mediated inhibition.[6]

Neuroprotective and Anti-inflammatory Effects

Beyond oncology, THCs have shown promise in models of neurodegenerative disease and inflammation. Their mechanisms in these contexts include:

  • Cholinesterase Inhibition: Certain THC derivatives act as potent inhibitors of acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.

  • Modulation of Calcium Homeostasis: Dysregulated calcium signaling is a hallmark of neurotoxicity, and some THCs can restore normal calcium levels within neurons.[7]

  • COX-2 Inhibition: The anti-inflammatory effects of some THCs are mediated through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[8][9]

The following diagram illustrates the interconnectedness of these signaling pathways, providing a conceptual framework for selecting a complementary suite of assays for cross-validation.

THC_Signaling_Pathways THC Tetrahydrocarbazole Compounds Apoptosis Apoptosis Induction THC->Apoptosis CellCycle Cell Cycle Arrest THC->CellCycle Enzyme_Inhibition Enzyme Inhibition THC->Enzyme_Inhibition PI3K_Akt PI3K/Akt Pathway Inhibition THC->PI3K_Akt Neuroprotection Neuroprotection THC->Neuroprotection Anti_inflammatory Anti-inflammatory THC->Anti_inflammatory AChE AChE Inhibition Neuroprotection->AChE Calcium Calcium Homeostasis Neuroprotection->Calcium COX2 COX-2 Inhibition Anti_inflammatory->COX2

Caption: Diverse signaling pathways modulated by tetrahydrocarbazole compounds.

Pillar 2: A Comparative Guide to Essential Biological Assays

The selection of appropriate assays is paramount for a comprehensive understanding of a THC compound's biological profile. Here, we compare three classes of assays, providing detailed protocols and highlighting their respective strengths and weaknesses.

Cell Viability Assays: The Foundation of Cytotoxicity Profiling

Cell viability assays are indispensable for determining the cytotoxic and cytostatic effects of novel drug candidates.[10] They provide a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.

Commonly Used Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11]

  • SRB (Sulforhodamine B) Assay: This assay quantifies total protein content, providing a reliable measure of cell density.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the THC compound and a vehicle control. Incubate for a period relevant to the expected mechanism of action (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Comparative IC50 Values of THC Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Tetrahydrocarbazole-tethered triazole (5g)MCF-7 (Breast)Not specifiedPotent[4]
Tetrahydrocurcumin-linked triazole (4g)HCT-116 (Colon)Not specified1.09 ± 0.17[6]
Tetrahydrocurcumin-linked triazole (4g)A549 (Lung)Not specified45.16 ± 0.92[6]
4-chlorophenylpiperazine derivative (6f)MCF-7 (Breast)SRB0.00724[6]
Thiazolinone hybrid (11c)Jurkat (Leukemia)SRB1.44 ± 0.09[6]
Thiazolinone hybrid (12c)U937 (Lymphoma)SRB1.77 ± 0.08[6]

Causality Behind Experimental Choices: The choice between MTT and SRB assays can depend on the specific compound and cell line. MTT assays are sensitive to changes in metabolic activity, which may be an early indicator of cytotoxicity. However, compounds that interfere with mitochondrial function can produce misleading results. SRB assays, which measure total protein, are less susceptible to such artifacts.

Receptor Binding Assays: Quantifying Target Engagement

Receptor binding assays are crucial for determining if a THC compound directly interacts with a specific molecular target.[12] These assays are typically performed using cell membranes or purified receptors and a radiolabeled or fluorescently tagged ligand.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand for the target receptor, and a range of concentrations of the unlabeled THC compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a filtration method.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the THC compound to determine the IC50, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The choice of radioligand is critical for the success of a binding assay. It should have high affinity and specificity for the target receptor to ensure a robust signal-to-noise ratio. The concentration of the radioligand should ideally be at or below its Kd (dissociation constant) to accurately determine the Ki of the test compound.[13]

Functional Assays: Assessing Downstream Cellular Responses

Functional assays measure the biological response elicited by a compound's interaction with its target. For THCs that target G-protein coupled receptors (GPCRs), common functional assays include measuring changes in second messenger levels (e.g., cAMP, Ca2+) or reporter gene activation.[14][15]

Experimental Protocol: cAMP Assay for GPCR Activation

  • Cell Culture: Use a cell line stably expressing the GPCR of interest.

  • Compound Treatment: Treat the cells with the THC compound in the presence of an agonist that stimulates cAMP production (for antagonists) or alone (for agonists).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the THC compound.

Functional_Assay_Workflow Start Start with GPCR- expressing cells Treat Treat with THC Compound +/- Agonist Start->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Second Messenger (e.g., cAMP) Lyse->Measure Analyze Generate Dose-Response Curve (EC50/IC50) Measure->Analyze

Caption: A generalized workflow for a GPCR functional assay.

Pillar 3: The Framework for Robust Cross-Validation

Cross-validation is the process of demonstrating that different analytical procedures are suitable for their intended purpose and yield comparable results.[16] This is a critical step in building a comprehensive and reliable biological profile for a THC compound.

Principles of Bioassay Validation

Before cross-validation can be performed, each individual assay must be rigorously validated according to established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][8] Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Statistical Approaches to Cross-Validation

When comparing results from two different assays, it is not sufficient to simply look for a correlation. More rigorous statistical methods are required to assess the agreement between the two methods.

Bland-Altman Analysis: This method plots the difference between the two measurements for each sample against the average of the two measurements. It allows for the visualization of any systematic bias between the two assays and the calculation of the limits of agreement.

Equivalence Testing: This statistical approach is used to determine if the results from two assays are "close enough" to be considered equivalent. It involves defining a priori acceptance criteria for the difference between the two methods.

Workflow for Cross-Validating Cell Viability and Receptor Binding Data:

Cross_Validation_Workflow Start Select THC Compound and Target Assay1 Perform Validated Cell Viability Assay (e.g., MTT) Start->Assay1 Assay2 Perform Validated Receptor Binding Assay Start->Assay2 Data1 Obtain IC50 Value Assay1->Data1 Data2 Obtain Ki Value Assay2->Data2 Compare Statistical Comparison (e.g., Correlation, Bland-Altman) Data1->Compare Data2->Compare Conclusion Draw Conclusion on Mechanism of Action Compare->Conclusion

Caption: A logical workflow for cross-validating results from different assay types.

Interpreting Discrepancies: It is important to note that a direct correlation between the potency of a compound in a binding assay (Ki) and a cell viability assay (IC50) is not always expected. A compound may have high affinity for its target but poor cell permeability, leading to a lower potency in a cell-based assay. Conversely, a compound may have moderate target affinity but engage multiple downstream pathways that amplify its cytotoxic effect. A thorough understanding of the underlying biology is essential for interpreting any discrepancies between assay results.

Conclusion: Towards a More Integrated Understanding of Tetrahydrocarbazole Pharmacology

The diverse and potent biological activities of tetrahydrocarbazole compounds make them a rich area of investigation for drug discovery. However, the complexity of their pharmacology demands a rigorous and multi-faceted approach to biological testing. By employing a suite of validated, complementary assays and applying robust statistical methods for cross-validation, researchers can build a more complete and reliable picture of a compound's mechanism of action. This integrated approach not only enhances the scientific rigor of our findings but also accelerates the translation of promising THC derivatives from the laboratory to the clinic.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2,3,4,9-tetrahydro-1H-carbazol-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2,3,4,9-tetrahydro-1H-carbazol-1-ol. As a member of the tetrahydrocarbazole class of compounds, which are widely investigated for their pharmacological activities, understanding its handling and disposal is paramount to ensuring laboratory safety and environmental compliance.[1][2][3] This guide moves beyond a simple checklist, explaining the rationale behind each procedural step to empower you with the knowledge to manage this chemical waste stream responsibly.

Disclaimer: This guide is intended for informational purposes. While it is based on established safety protocols and regulatory guidelines, it is not a substitute for the specific protocols established by your institution's Environmental Health and Safety (EHS) department and the legal requirements set forth by local, state, and federal regulations. Always consult your institution's Chemical Hygiene Plan and the most current Safety Data Sheet (SDS) before handling any chemical.

Section 1: Hazard Identification and Risk Assessment

Based on this analogue, the compound should be treated as hazardous.[4][5][6] Key hazards include:

  • Skin Irritation: Causes skin irritation.[5][6]

  • Serious Eye Irritation: Causes serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[5][6]

  • Acute Oral Toxicity: May be harmful if swallowed.[5]

Ecological data for this specific compound is limited, but as a standard practice for complex organic molecules, it should be assumed to be harmful to aquatic life and should never be disposed of down the drain.[7]

Hazard Classification (Based on Analogue)GHS Hazard StatementPrimary Risk
Skin Irritation, Category 2H315Causes skin irritation upon contact.
Serious Eye Irritation, Category 2AH319Causes serious, potentially damaging eye irritation.
Specific Target Organ Toxicity, Single Exposure (Respiratory)H335May cause irritation to the respiratory tract.
Acute Toxicity, OralH302Harmful if ingested.

Section 2: Required Personal Protective Equipment (PPE)

Before handling the compound, whether in pure form or as waste, equipping yourself with the correct PPE is non-negotiable. This creates a primary barrier between you and the chemical hazard.

  • Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Hand Protection: Use impervious gloves (e.g., nitrile) that have been tested for chemical resistance. Always check the manufacturer's breakthrough time data. Change gloves immediately if contamination occurs.[6]

  • Skin and Body Protection: A standard laboratory coat is required to protect skin and clothing. For larger quantities or in case of a spill, chemically resistant aprons or coveralls may be necessary.[7]

  • Respiratory Protection: Handle the solid compound and prepare waste containers only in a well-ventilated area, preferably inside a certified chemical fume hood to prevent inhalation of dust.[4][7] If a fume hood is not available and dust may be generated, a NIOSH/MSHA approved respirator is recommended.[7]

Section 3: Waste Segregation and Collection at the Source

The principle of waste segregation is fundamental to laboratory safety. It prevents inadvertent and dangerous chemical reactions within a waste container.

  • Designate a Specific Waste Container: Use a container specifically for this compound and its associated contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips).

  • Ensure Container Compatibility: The container must be made of a material compatible with the chemical and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate. The container must be leak-proof and in good condition.[8]

  • Avoid Mixing Incompatible Wastes: Crucially, do not mix this waste stream with other chemical wastes. At a minimum, segregate it from:

    • Strong Oxidizers

    • Strong Acids

    • Strong Bases

    • Reactive Metals This is a critical step to prevent exothermic reactions, gas generation, or other hazards.[9][10]

  • Labeling: Proper labeling is a regulatory requirement and essential for safety. The container must be labeled clearly with:

    • The words "Hazardous Waste".[7][11]

    • The full chemical name: "Waste this compound".[7]

    • The accumulation start date (the date the first drop of waste enters the container).[11]

    • An indication of the hazards (e.g., "Irritant").

Section 4: Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to handover for final disposal. The core principle is that this chemical waste must be managed by a licensed hazardous waste disposal company. Never dispose of this chemical in the regular trash or down the sanitary sewer. [7][12]

  • Waste Collection:

    • Solid Waste: Carefully place solid this compound into your pre-labeled, designated hazardous waste container. Minimize the generation of dust by handling it gently.

    • Contaminated Labware: Disposable items (gloves, weighing boats, wipes) that are grossly contaminated should be placed in the same solid waste container.

    • Empty "Pure" Containers: The original container holding the pure chemical must also be disposed of as hazardous waste, as it contains residual material. Do not attempt to triple-rinse unless your institutional EHS procedure specifically allows it and you are prepared to collect the rinsate as hazardous liquid waste.[8][9] It is often safer and more compliant to dispose of the container as is.

  • Container Management and Storage:

    • Keep the waste container securely closed at all times, except when adding waste.[9][13]

    • Store the container in a designated satellite accumulation area (SAA) within your laboratory. This area should be under the control of the laboratory personnel.

    • Ensure the storage location has secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[9]

    • Do not overfill the container; a maximum of 90% capacity is a common rule to allow for expansion.[14]

  • Arranging for Professional Disposal:

    • Once the container is full or you are nearing your institution's time limit for accumulation, contact your EHS department or the designated hazardous waste coordinator.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

    • Follow their specific procedures for requesting a waste pickup. This will involve scheduling a pickup by a licensed hazardous waste disposal company.[7][15]

  • Documentation:

    • Your institution will likely require you to complete documentation, which will be used to prepare the official hazardous waste manifest.[13][16] This document is a legal record that tracks the waste from your laboratory (the generator) to its final treatment or disposal facility.

Disposal Workflow Diagram

G cluster_lab In the Laboratory cluster_admin Administrative & Logistics A Waste Generation (Solid Compound & Contaminated Materials) B Select Compatible, Labeled Container A->B C Collect Waste (Segregate from others) B->C D Store in Secondary Containment (Keep Closed) C->D E Container Full or Time Limit Reached? D->E E->D No F Contact EHS Dept. Request Pickup E->F Yes G Complete Waste Manifest Paperwork F->G H Licensed Disposal Vendor Picks Up Waste G->H

Caption: Decision workflow for the safe disposal of this compound.

Section 5: Spill Management

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your supervisor.

  • Secure the Area: Prevent others from entering the spill zone.

  • Consult SDS and EHS: Refer to the Safety Data Sheet and your institution's emergency procedures. For significant spills, contact your EHS department immediately.

  • Cleanup (for minor spills):

    • Ensure you are wearing the appropriate PPE as described in Section 2.

    • For a dry spill, carefully sweep or scoop the material to avoid generating dust. Place it into a designated hazardous waste container.[7]

    • Decontaminate the area thoroughly with a suitable solvent, followed by soap and water.

    • All materials used for cleanup (wipes, absorbent pads, contaminated PPE) must be placed in the hazardous waste container.[7]

Section 6: Regulatory Framework

The procedures outlined in this guide are based on regulations set by major governing bodies to ensure the protection of human health and the environment.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave".[15][17] This includes waste identification, generator requirements, transportation manifests, and disposal standards.[11][13][16] Your laboratory is considered a hazardous waste generator and must comply with these regulations.[16]

  • Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety.[18][19][20] This includes requirements for hazard communication, employee training on chemical risks, and the use of personal protective equipment to minimize exposure during handling and disposal activities.[21][22]

By adhering to the detailed procedures in this guide, you are not only ensuring your personal safety and that of your colleagues but also upholding your professional responsibility to protect the environment and maintain regulatory compliance.

References

  • Disposition of a series of tetrahydrocarbazoles. PubMed. Available at: [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. Available at: [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Available at: [Link]

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  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. Available at: [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. Hazardous Waste Experts. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

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  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. Available at: [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • 2,3,4,9-tetrahydro-1H-carbazol-1-one. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. PubMed. Available at: [Link]

  • A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3,4,9-tetrahydro-1H-carbazol-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical entities like 2,3,4,9-tetrahydro-1H-carbazol-1-ol demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research. While specific data for this compound is limited, we can establish a highly effective safety framework by analyzing data from the closely related analogue, 2,3,4,9-tetrahydro-1H-carbazol-1-one, and general principles for carbazole derivatives.

Hazard Assessment: Understanding the Risk Profile

The foundation of any safety protocol is a clear understanding of the potential hazards. Based on the Globally Harmonized System (GHS) classifications for the analogous compound 2,3,4,9-tetrahydrocarbazol-1-one, we can anticipate a similar risk profile for the target alcohol.[1][2]

Hazard StatementGHS ClassificationWhy This Matters for PPE Selection
H315: Causes skin irritation Skin Irritation, Category 2Direct contact with the solid or solutions can cause inflammation, redness, or dermatitis. This mandates the use of appropriate chemical-resistant gloves and protective clothing to create a barrier between the chemical and your skin.[1][2][3]
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation, Category 2/2AAccidental splashes of solutions or contact with airborne dust can cause significant eye irritation or damage.[1][2][3] This non-negotiable risk requires sealed eye protection, such as safety goggles, at all times.
H335: May cause respiratory irritation Specific Target Organ Toxicity – Single Exposure, Category 3Inhalation of the powdered compound can irritate the respiratory tract.[1][2][3] Engineering controls (like a fume hood) are the primary defense, supplemented by respiratory protection, especially when handling larger quantities or generating dust.
H302: Harmful if swallowed Acute Toxicity, Oral, Category 4While less common in a lab setting, accidental ingestion is a risk.[1][2] This underscores the importance of stringent hygiene practices, such as washing hands thoroughly after handling and before eating, which is reinforced by the use of gloves.[4][5]
H317: May cause an allergic skin reaction Skin Sensitization, Category 1Some data suggests that related compounds may cause an allergic reaction upon skin contact.[2] This reinforces the need for consistent and correct glove use, as sensitization can occur after repeated exposure.

Core PPE Requirements: A Multi-Layered Defense

Your PPE is the last line of defense between you and the chemical. The selection must be deliberate and based on the specific tasks you are performing.

Eye and Face Protection

This is a mandatory requirement. The risk of serious eye irritation from a splash or airborne particles is significant.[1][2]

  • What to Use: Wear tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] A standard pair of safety glasses is insufficient as they do not provide a seal around the eyes to protect from splashes.

  • Expert Rationale: The use of goggles creates a complete seal around the orbital bone, which is critical for preventing liquids from splashing or fine powders from entering the eye from the top, bottom, or sides. When handling larger quantities where there is a greater splash risk, a face shield should be worn in addition to safety goggles for full facial protection.

Skin and Body Protection
  • Gloves: Wear compatible, chemical-resistant gloves to prevent skin contact.[4][6]

    • What to Use: Nitrile rubber (NBR) gloves with a minimum thickness of >0.11 mm are a suitable choice for incidental contact.[7] Always check the manufacturer's chemical resistance data, especially if you are using solvents to dissolve the compound.

    • Expert Rationale: Gloves must be inspected for tears or pinholes before each use. It is critical to remove gloves using a technique that avoids touching the outside of the glove with your bare skin. Contaminated gloves are a source of cross-contamination and must be disposed of immediately after use or when compromised.[8] Never reuse disposable gloves.[9]

  • Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect your skin and personal clothing from minor spills and contamination.[4]

    • Expert Rationale: The lab coat should be fully buttoned to provide maximum coverage. In the event of a significant spill, the coat can be quickly removed to minimize exposure. Lab coats should never be worn outside of the designated laboratory area to prevent the spread of contamination.

Respiratory Protection

The primary method for controlling respiratory hazards is through engineering controls.

  • What to Use: All handling of solid this compound that could generate dust should be performed in a certified chemical fume hood or a ventilated balance enclosure.[3][4]

  • Expert Rationale: A fume hood provides constant airflow that pulls airborne particles away from the user's breathing zone. If engineering controls are not available or insufficient to control exposure, a NIOSH or European Standard EN 149 approved respirator must be used.[4][5][7] The type of respirator (e.g., an N95 dust mask or a half-mask respirator with particulate filters) will depend on a risk assessment of the specific procedure and quantity being handled.

Operational and Disposal Plans

Proper PPE usage is a process, not just a checklist. Follow these steps to ensure safety throughout your workflow.

Experimental Workflow: From Preparation to Cleanup

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal start Enter Lab & Assess Task don_ppe Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves start->don_ppe Standard Entry weigh Weigh Solid Compound don_ppe->weigh Proceed to Hood dissolve Prepare Solution weigh->dissolve note For tasks with high dust/aerosol potential, add respiratory protection (e.g., N95) during the 'Don PPE' step. weigh->note react Perform Reaction dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate Experiment Complete dispose Dispose of Waste (Solid & Liquid) decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe Area Clear wash Wash Hands Thoroughly doff_ppe->wash Final Step

Caption: PPE workflow from lab entry to exit.

Step-by-Step Protocol:

  • Pre-Operation: Before handling the chemical, ensure you have all necessary PPE available and that it is in good condition. This includes checking gloves for any defects.

  • Donning PPE:

    • First, put on your lab coat and fasten it completely.

    • Next, put on your chemical safety goggles.

    • Finally, put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling:

    • Perform all manipulations of the solid compound inside a chemical fume hood to minimize inhalation risk.[10]

    • When weighing, use smooth movements to avoid generating airborne dust.

    • If a spill occurs, immediately alert others in the area. For small spills, use an appropriate absorbent material and clean the area while wearing your full PPE. All cleanup materials must be treated as hazardous waste.[4]

  • Disposal:

    • All materials contaminated with this compound, including excess solid, solutions, and used gloves or pipette tips, must be disposed of as hazardous chemical waste.[11]

    • Place waste in a clearly labeled, sealed container.[9][11] Do not dispose of this chemical down the drain or in regular trash.[11]

  • Doffing PPE (to prevent cross-contamination):

    • First, remove your gloves using a skin-to-skin and glove-to-glove technique.

    • Next, remove your lab coat, turning it inside out as you remove it.

    • Finally, remove your safety goggles.

    • Wash your hands thoroughly with soap and water as the final step.[4][5]

By adhering to these detailed PPE and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • 2,3,4,9-tetrahydro-1H-carbazol-1-one - PubChem. National Center for Biotechnology Information. [Link]

  • Carbazole - Safety Data Sheet. Carl ROTH. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health. [Link]

  • Material Safety Data Sheet - 1,2,3,4-Tetrahydrocarbazole, 99%. Acros Organics. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.